2-Amino-1-cyclopropylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJMHONCHYTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-02-4 | |
| Record name | 2-amino-1-cyclopropylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol
CAS Number: 54120-02-4
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Amino-1-cyclopropylethanol, a valuable chiral building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a plausible synthetic route, explores its applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and practical methodologies.
Introduction
This compound is a bifunctional organic molecule incorporating a reactive primary amine and a hydroxyl group, tethered to a unique cyclopropyl moiety.[1] This combination of features makes it a structurally interesting and synthetically versatile building block. The rigid, strained cyclopropane ring imparts specific conformational constraints, which can be highly desirable in the design of novel therapeutic agents by influencing binding affinity and metabolic stability. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. While experimental data for some properties of this compound are not widely published, a combination of computed data and information on analogous structures provides a useful profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54120-02-4 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Yellow solid (for the (S)-enantiomer) | [2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol due to the presence of amine and hydroxyl groups.[3][4] | Inferred |
| pKa (Strongest Basic) | 9.55 (Predicted) | [5] |
| XLogP3-AA | -0.6 (Computed) | [1] |
Note: Many physical properties are not experimentally determined in publicly available literature. The provided data should be used as an estimate.
Synthesis of this compound
A proposed synthetic pathway starts from the commercially available cyclopropyl methyl ketone.
Figure 1: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol
Expertise & Experience Insight: This multi-step synthesis leverages well-understood and reliable reactions. The initial bromination at the alpha position of the ketone is a standard transformation. The subsequent azide displacement and reduction provide a robust method for introducing the amine group. The final stereoselective or non-stereoselective reduction of the ketone to the desired alcohol is a critical step that can be controlled by the choice of reducing agent.[7]
Step 1: α-Bromination of Cyclopropyl methyl ketone
-
In a fume hood, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. The reaction is typically monitored by the disappearance of the bromine color.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.
-
Purify the resulting α-bromocyclopropyl methyl ketone by distillation or column chromatography.
Step 2: Azide Displacement
-
Dissolve the α-bromocyclopropyl methyl ketone in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture with stirring (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product into an organic solvent.
-
Wash the organic layer to remove residual DMF and dry over an anhydrous salt (e.g., Na₂SO₄).
-
The crude α-azidocyclopropyl methyl ketone can often be used in the next step without further purification.
Step 3: Reduction of the Azide
-
Dissolve the crude α-azidocyclopropyl methyl ketone in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator at a suitable pressure.
-
Monitor the reaction until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-aminocyclopropyl methyl ketone.
Step 4: Reduction of the Ketone
-
Dissolve the crude α-aminocyclopropyl methyl ketone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
After the addition, allow the reaction to warm to room temperature and stir until the ketone is fully reduced (monitored by TLC or IR spectroscopy).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product, this compound, into an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by distillation or crystallization.
Trustworthiness: Each step in this proposed protocol can be monitored by standard analytical techniques (TLC, GC-MS, NMR), ensuring a self-validating system. The purity of the intermediates and the final product can be assessed at each stage, allowing for optimization and troubleshooting.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block in medicinal chemistry. The cyclopropyl group can act as a bioisostere for other functionalities and can introduce conformational rigidity, which can lead to improved binding to biological targets. The amino and hydroxyl groups provide handles for further chemical modification and can participate in key hydrogen bonding interactions with protein targets.[5][8]
While specific drugs containing the this compound scaffold are not prominently marketed, the broader class of cyclopropane-containing amino acids and their derivatives are key components in a range of therapeutic agents, including protease inhibitors.[4][9] For instance, the vinyl-substituted cyclopropane amino acid is a crucial component in potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[9] The structural motif of this compound suggests its potential as an intermediate in the synthesis of analogous antiviral or enzyme-inhibiting compounds.
Figure 2: Key structural features of this compound and their relevance in drug design.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
Precautionary Measures: [10]
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
-
Response:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C under an inert atmosphere.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Authoritative Grounding: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical to ensure you have the most up-to-date safety information.[8][10]
Spectral Data for Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.2-1.0 ppm), a methine proton adjacent to the hydroxyl group, methylene protons adjacent to the amine, and exchangeable protons for the -OH and -NH₂ groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons (also in the upfield region), the carbon bearing the hydroxyl group (~60-80 ppm), and the carbon adjacent to the amine group (~40-50 ppm).
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for O-H and N-H stretching (a broad band around 3300-3400 cm⁻¹), C-H stretching of the cyclopropyl and alkyl groups (~2850-3000 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).[11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (101.15 g/mol ). Fragmentation patterns would likely involve the loss of water, ammonia, or cleavage of the cyclopropyl ring.[12]
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical entity with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features offer chemists a tool to introduce conformational constraint and specific functional groups into target molecules. While a lack of readily available experimental data presents a challenge, this guide provides a solid foundation of its known properties, a plausible synthetic route, and key safety information to enable its effective and safe use in research and development.
References
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PubChem. 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. [Link]
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PubChem. 2-Amino-1-cyclopentylethanol. National Center for Biotechnology Information. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-aminoethylamino)ethanol. [Link]
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InterContinental Warszawa. This compound. [Link]
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Bunce, S. C., Clemans, S. D., & Bennett, B. A. (1970). Deamination of this compound. The Journal of Organic Chemistry, 35(11), 3793–3796. [Link]
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SpectraBase. (2R)-2-amino-2-cyclopentyl-ethanol. [Link]
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Alchem Pharmtech. CAS 54120-02-4 | this compound. [Link]
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Justia Patents. Process for preparing a 2-(2-amino-1, 6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. [Link]
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Cheméo. Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). [Link]
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Miller, J. A., Hennessy, E. J., Marshall, W. J., Scialdone, M. A., & Nguyen, S. B. T. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Northwestern Scholars. [Link]
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Nguyen, T. M., et al. (2025). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. 56th Lunar and Planetary Science Conference. [Link]
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An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol: A Versatile Chiral Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Amino-1-cyclopropylethanol, a chiral amino alcohol incorporating a cyclopropane moiety. For researchers, medicinal chemists, and professionals in drug development, this molecule represents a valuable building block. Its unique structural features—a strained three-membered ring conferring conformational rigidity and a chiral 1,2-amino alcohol motif—offer compelling advantages in the design of novel therapeutics. This document delves into its chemical identity, stereochemistry, synthetic strategies, and its established and potential roles in pharmaceutical research, grounded in authoritative scientific literature.
Core Molecular Attributes of this compound
This compound is a fascinating molecule from a structural standpoint. The presence of a cyclopropane ring, the smallest of the cycloalkanes, imparts significant ring strain. This strain influences the molecule's three-dimensional conformation and electronic properties, which can be strategically exploited in drug design to enhance binding affinity and metabolic stability.
Chemical Structure and IUPAC Nomenclature
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The structure consists of a cyclopropyl group attached to a two-carbon ethanol backbone, with an amino group at the second carbon position.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
}
Caption: 2D Chemical Structure of this compound.
The molecule possesses two chiral centers, at the carbon bearing the hydroxyl group (C1 of the ethanol fragment) and the carbon bearing the amino group (C2 of the ethanol fragment). This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The specific stereochemistry is critical in pharmacological applications, as different enantiomers and diastereomers can exhibit vastly different biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| CAS Number | 54120-02-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| XLogP3-AA | -0.6 | PubChem[1] |
Synthesis Strategies for this compound and its Analogs
The synthesis of chiral 1,2-amino alcohols, particularly those with unique substituents like a cyclopropyl group, is a topic of significant interest in organic chemistry. While specific, detailed protocols for the industrial-scale synthesis of this compound are not widely published in public-domain literature, synthetic routes can be inferred from established methods for analogous compounds.
General Approaches to 1,2-Amino Alcohols
The synthesis of 1,2-amino alcohols can be broadly categorized into several effective strategies. A Cr/photoredox dual catalytic system has been reported for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines[2]. Another approach involves the SmI₂-induced reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, which provides optically pure β-amino alcohols[2]. These methods highlight the importance of catalysis and chiral auxiliaries in achieving high enantioselectivity.
Enantioselective Synthesis of Cyclopropane-Containing Amino Acids and Alcohols
The asymmetric synthesis of cyclopropane-containing building blocks is crucial for their application in drug development. A concise, chromatography-free synthesis for a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester has been described, which are key building blocks for HCV NS3 protease inhibitors[3]. This synthesis relies on an improved asymmetric cyclopropanation under phase transfer catalysis conditions, followed by a chemical resolution to achieve high enantiomeric excess[3].
Furthermore, an expedient synthesis of optically active cyclopropane β-amino acid derivatives has been reported using the olefination of cyclopropanone surrogates[4]. The resulting electrophilic alkylidenecyclopropanes undergo a diastereoselective aza-Michael addition to yield enantioenriched trans-β-cyclopropyl-modified β-alanines[4]. Such strategies could potentially be adapted for the synthesis of this compound.
Below is a conceptual workflow illustrating a potential enantioselective synthetic route, drawing inspiration from the synthesis of related cyclopropyl amino acid derivatives.
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
Spectroscopic Characterization
Definitive, publicly available ¹H NMR and ¹³C NMR spectra specifically for this compound are scarce. However, based on the known chemical shifts of similar structures, a predicted spectral analysis can be provided.
-
¹H NMR: The protons on the cyclopropane ring would appear in the upfield region, typically between 0 and 1 ppm. The methine proton adjacent to the hydroxyl group would likely be a multiplet around 3.5-4.0 ppm. The methylene protons adjacent to the amino group would also be expected in the 2.5-3.5 ppm range. The protons of the hydroxyl and amino groups would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
-
¹³C NMR: The carbons of the cyclopropane ring would have characteristic upfield chemical shifts. The carbon bearing the hydroxyl group would be expected around 60-70 ppm, while the carbon attached to the amino group would be in the 40-50 ppm range.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the cyclopropyl and ethyl fragments would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of cyclopropane rings into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for a biological target. Furthermore, the cyclopropyl moiety is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in various biologically active compounds. Natural and synthetic cyclopropanes exhibit a wide range of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, and antiviral properties[5].
Derivatives of 1-aminocyclopropanecarboxylic acids, which are structurally related to this compound, are of particular interest due to their potential use in conformationally restricted peptides and as probes for biosynthetic and mechanistic studies[5]. The configuration of the cyclopropane ring has been shown to have a significant impact on the biological activity of complex molecules, as demonstrated in studies of cyclopropyl-epothilones[6].
Experimental Protocols: A Hypothetical Approach
Given the lack of specific published protocols for this compound, the following hypothetical experimental procedures are provided as a guide for researchers, based on established methodologies for similar compounds.
Hypothetical Protocol for Chiral Resolution
This protocol outlines a general procedure for the resolution of a racemic mixture of this compound using a chiral acid.
-
Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to the solution.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to liberate the free amino alcohol.
-
Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Conclusion
This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained cyclopropane ring and a versatile 1,2-amino alcohol functionality makes it an attractive scaffold for the synthesis of novel therapeutic agents. While detailed synthetic and analytical data for this specific molecule are not extensively available in the public domain, established methodologies for related compounds provide a solid foundation for its synthesis and application. Further research into the development of efficient, stereoselective synthetic routes and the exploration of its utility in the creation of new bioactive molecules is warranted.
References
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. (2000). ResearchGate. Retrieved from [Link]
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The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. (2014). PubMed. Retrieved from [Link]
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2-Amino-1-cyclopropylethan-1-ol. (n.d.). PubChem. Retrieved from [Link]
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A Technical Guide to the Enantiomers of 2-amino-2-cyclopropylethanol: Synthesis, Resolution, and Characterization for Drug Development
Introduction: The Significance of Chirality and the Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the principles of stereochemistry are paramount. The differential pharmacological and toxicological profiles of enantiomers, mirror-image isomers of a chiral molecule, necessitate their separation and individual evaluation.[1][2] This guide focuses on the enantiomers of 2-amino-2-cyclopropylethanol, (R)-2-amino-2-cyclopropylethanol and (S)-2-amino-2-cyclopropylethanol, chiral building blocks of significant interest. The incorporation of a cyclopropyl ring is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties of drug candidates.[3] This document provides an in-depth technical overview of the synthesis, chiral resolution, and analytical characterization of these valuable enantiomers, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the target enantiomers is crucial for their handling, analysis, and formulation.
| Property | (R)-2-amino-2-cyclopropylethanol | (S)-2-amino-2-cyclopropylethanol |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol |
| CAS Number | 1270290-36-2 | 1198185-81-7 |
| IUPAC Name | (2R)-2-amino-2-cyclopropylethanol | (S)-2-amino-2-cyclopropylethan-1-ol |
| Predicted Boiling Point | 221.2±13.0 °C at 760 mmHg | Not explicitly found, but expected to be identical to the (R)-enantiomer. |
| Predicted Density | 1.1±0.1 g/cm³ | Not explicitly found, but expected to be identical to the (R)-enantiomer. |
| Predicted Flash Point | 87.6±19.8 °C | Not explicitly found, but expected to be identical to the (R)-enantiomer. |
Data for the (R)-enantiomer is sourced from PubChem and commercial suppliers.[4][5][6] Properties for the (S)-enantiomer are inferred to be identical, as is characteristic of enantiomers.
Synthesis of Racemic 2-amino-2-cyclopropylethanol
The synthesis of the racemic mixture is the logical first step before chiral resolution. A plausible and efficient route commences with the commercially available cyclopropyl methyl ketone.
Workflow for Racemic Synthesis
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- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 2-Amino-1-cyclopropylethanol
An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol: Properties, Synthesis, and Applications
Executive Summary
This compound is a chiral amino alcohol incorporating a cyclopropyl group, a structural motif of significant interest in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines a plausible synthetic pathway, details robust analytical and quality control procedures, and explores its applications as a strategic building block in drug discovery. The unique combination of a primary amine, a secondary alcohol, and a strained cyclopropane ring imparts valuable stereochemical and metabolic characteristics, making it a desirable component for developing novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this compound.
Introduction to this compound
Chemical Identity
This compound is a bifunctional organic molecule belonging to the 1,2-amino alcohol class. Its structure is characterized by an ethanol backbone substituted with a primary amino group at position 2 and a cyclopropyl ring at position 1. The presence of a stereocenter at the carbon bearing the hydroxyl group means the molecule exists as a pair of enantiomers, (R)- and (S)-2-amino-1-cyclopropylethanol.
Significance in Modern Chemistry
The true value of this compound lies in the strategic combination of its functional groups. The cyclopropyl ring is a "bioisostere" for phenyl rings or gem-dimethyl groups, often used to improve metabolic stability, reduce lipophilicity, and fine-tune binding conformations of drug candidates.[1][2] The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] The primary amine and secondary alcohol provide versatile handles for synthetic elaboration, allowing for its incorporation into larger, more complex molecules through amide bond formation, etherification, or other standard transformations.[3] As a chiral building block, it offers a direct route to enantiomerically pure compounds, a critical requirement in modern pharmaceutical development.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The following table summarizes its key computed and known identifiers.
Summary of Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 54120-02-4 | PubChem[4] |
| Molecular Formula | C₅H₁₁NO | PubChem[4] |
| Molecular Weight | 101.15 g/mol | PubChem[4] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not experimentally determined; estimated >150 °C | Inferred |
| Melting Point | Not experimentally determined | - |
| Computed XLogP3 | -0.6 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Discussion of Properties
-
Solubility: With two hydrogen bond donors (-OH, -NH₂) and two acceptors (O, N), this compound is expected to be highly soluble in polar protic solvents such as water, methanol, and ethanol.[5][6] Its low molecular weight and polar nature also suggest solubility in polar aprotic solvents like DMSO and DMF. Solubility in nonpolar solvents like hexanes or toluene is expected to be low. This solubility profile is advantageous for a wide range of reaction conditions and for its potential use in aqueous biological systems.
-
Chirality: The molecule possesses a chiral center at C1 (the carbon atom bonded to the hydroxyl and cyclopropyl groups). Therefore, it can be sourced as a racemate or as single enantiomers, (1R)- or (1S)-2-amino-1-cyclopropylethanol. For pharmaceutical applications, the use of a single, defined enantiomer is almost always required to ensure target specificity and reduce the risk of off-target effects.
-
Basicity: The primary amine group confers basic properties to the molecule. The pKa of the conjugate acid (R-NH₃⁺) is expected to be in the range of 9-10, similar to other primary amino alcohols.
Synthesis and Reactivity
Plausible Synthetic Pathway
From a retrosynthetic perspective, a logical approach to this compound involves the formation of the C-C bond between the cyclopropyl ring and the ethanol backbone. A robust and field-proven method to achieve this is through Grignard addition to an aldehyde.
Pathway: Grignard Addition to a Protected Amino Aldehyde
-
Step 1: Preparation of the Grignard Reagent. Cyclopropyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or Diethyl Ether) to form cyclopropylmagnesium bromide. This is a standard organometallic reaction that must be performed under inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture or oxygen.[7][8]
-
Step 2: Preparation of the Aldehyde. The key challenge is the instability of 2-aminoacetaldehyde. To overcome this, a protected form is used. A common choice is N-Boc-2-aminoacetaldehyde, which is stable and commercially available. The Boc (tert-butyloxycarbonyl) group protects the amine from reacting with the Grignard reagent.
-
Step 3: Grignard Reaction. Cyclopropylmagnesium bromide is added slowly to a cooled solution (-78 °C to 0 °C) of N-Boc-2-aminoacetaldehyde in an anhydrous ether solvent. This nucleophilic addition reaction forms the desired carbon skeleton, yielding the protected amino alcohol, N-Boc-2-amino-1-cyclopropylethanol, after an aqueous workup (e.g., with saturated ammonium chloride solution).
-
Step 4: Deprotection. The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane. After neutralization and extraction, the final product, this compound, is isolated.
-
Causality: This pathway is chosen for its reliability and control. The use of a protecting group is essential to prevent the amine from acting as an acid and quenching the highly basic Grignard reagent. The low-temperature addition minimizes side reactions.
Key Chemical Reactivity
The bifunctional nature of the molecule dictates its reactivity:
-
Amine Group: It undergoes standard reactions of primary amines, such as acylation to form amides, reductive amination, and alkylation.
-
Hydroxyl Group: The secondary alcohol can be oxidized, converted to a leaving group for substitution reactions, or engaged in ether or ester formation.
Analytical Characterization & Quality Control
Ensuring the identity, purity, and integrity of this compound is critical. A multi-step quality control workflow is recommended for newly synthesized or sourced batches.
Proposed QC Workflow
Caption: Quality Control workflow for this compound.
Protocol: Purity and Identity Confirmation by LC-MS
This method provides a rapid assessment of purity (by UV or ELSD) and confirms the molecular weight (by MS).
-
Instrumentation: HPLC or UPLC system with a PDA/UV detector and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
UV Detection: 210 nm.
-
MS Detection: ESI positive mode, scanning for m/z 50-500.
-
Expected Result: A single major peak in the chromatogram. The mass spectrum for this peak should show a prominent ion at m/z = 102.1, corresponding to the protonated molecule [M+H]⁺ (Calculated for [C₅H₁₂NO]⁺: 102.0919). Purity is determined by the area percentage of the main peak.
-
Self-Validation: The formic acid in the mobile phase ensures the amine is protonated, leading to good peak shape and strong ESI signal. The combination of retention time and correct mass provides a high degree of confidence in compound identity.
Protocol: Structural Elucidation by NMR Spectroscopy
NMR provides unambiguous structural confirmation.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
¹H NMR (400 MHz):
-
~3.0-3.5 ppm: A multiplet corresponding to the proton at C1 (-CH(OH)-).
-
~2.6-3.0 ppm: Two multiplets (diastereotopic protons) corresponding to the two protons at C2 (-CH₂NH₂).
-
~0.8-1.2 ppm: A multiplet corresponding to the proton on the cyclopropyl ring adjacent to the ethanol backbone.
-
~0.2-0.6 ppm: Two sets of multiplets corresponding to the four protons on the cyclopropyl ring (-CH₂CH₂-).
-
Broad singlet: A signal for the -OH and -NH₂ protons, which may exchange with solvent and vary in chemical shift and appearance.
-
-
¹³C NMR (100 MHz):
-
~75-80 ppm: Signal for C1 (-CH(OH)-).
-
~45-50 ppm: Signal for C2 (-CH₂NH₂).
-
~10-15 ppm: Signal for the cyclopropyl CH carbon.
-
~2-8 ppm: Signals for the two cyclopropyl CH₂ carbons.
-
-
Expertise: The distinct upfield chemical shifts (~0.2-1.2 ppm) are characteristic of the strained cyclopropyl ring protons and are a key diagnostic feature in the ¹H NMR spectrum.
Applications in Research and Drug Development
The Role of the Cyclopropyl Moiety
The cyclopropyl group is more than just a small ring; it is a powerful tool in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a specific conformation required for optimal binding to a biological target. Furthermore, its unique electronic properties, with sp²-like character on the exterior of the C-C bonds, allow it to participate in favorable interactions within a protein binding pocket. Its primary role, however, is often to block a site of metabolism, thereby increasing the half-life and bioavailability of a drug.[1][2]
Application as a Chiral Building Block
1,2-amino alcohols are privileged structures found in numerous bioactive molecules and are key components of many chiral ligands and catalysts. By using an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into a target molecule. This is critical for achieving selectivity for a specific receptor or enzyme isoform and is a cornerstone of rational drug design.[9]
Safety and Handling
-
Hazard Classification: this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[4] It is designated as corrosive and an irritant.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Handling: Avoid breathing vapors. Prevent contact with skin and eyes. In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Recommended storage is often under refrigeration (2-8°C) and under an inert atmosphere.
References
-
PubChem. (n.d.). 2-Amino-1-cyclopentylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved from [Link]
- Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(8), 3542–3545.
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (WO1985000809A1).
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Li, K. (2021). Review of cyclopropyl bromide synthetic process. ResearchGate. Retrieved from [Link]
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OAE Publishing Inc. (2022). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Green Synthesis and Catalysis. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2(1H)-pyrazinones from an aminoacetal or amino alcohol, an oxalate, and an amine, and further derivatizations. Retrieved from [Link]
-
Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Retrieved from [Link]
- Rothschild, M. A., Oratz, M., & Schreiber, S. S. (1974). Alcohol, amino acids, and albumin synthesis. III. Effects of ethanol, acetaldehyde, and 4-methylpyrazole. Gastroenterology, 67(6), 1200-1213.
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]
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DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 8. researchgate.net [researchgate.net]
- 9. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Amino-1-cyclopropylethanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclopropyl Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique conformational and electronic characteristics. 2-Amino-1-cyclopropylethanol, a chiral 1,2-amino alcohol, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its rigid cyclopropyl moiety, combined with the versatile amino and hydroxyl functional groups, offers a powerful tool for medicinal chemists to modulate biological activity and metabolic stability. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, underscoring its value in contemporary drug discovery and development.
Core Molecular Properties
A thorough understanding of the physicochemical properties of this compound is foundational for its effective utilization in synthesis and drug design. The key molecular identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 54120-02-4 | [1] |
The Cyclopropyl Advantage in Medicinal Chemistry
The incorporation of a cyclopropyl group into a drug candidate can offer several distinct advantages that are highly sought after in drug development. The inherent strain of the three-membered ring imparts a degree of rigidity that can significantly influence the three-dimensional conformation of a molecule.
This conformational constraint can be leveraged to:
-
Enhance Binding Affinity: By locking the molecule into a bioactive conformation, the cyclopropyl group can optimize interactions with the target receptor or enzyme, leading to increased potency.
-
Improve Metabolic Stability: The cyclopropyl moiety is often resistant to metabolic degradation pathways that typically target more flexible alkyl chains. This can lead to an extended in vivo half-life and potentially reduced dosing frequency.
-
Increase Selectivity: The well-defined spatial orientation enforced by the cyclopropyl ring can lead to higher selectivity for the intended biological target, thereby minimizing off-target effects and associated toxicities.
Synthetic Strategies and Mechanistic Considerations
The synthesis of 1,2-amino alcohols, such as this compound, is a well-established area of organic chemistry with numerous methodologies available. The choice of a specific synthetic route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.
A common and conceptually straightforward approach involves the reduction of an α-amino ketone or the corresponding protected derivative. The synthesis can be envisioned through the following general pathway:
Caption: Generalized synthetic pathway to this compound.
Causality in Experimental Choices:
-
Choice of Aminating Reagent: The selection of the aminating reagent is critical for controlling the introduction of the amino group. For an asymmetric synthesis, a chiral amine or a chiral auxiliary would be employed to induce stereoselectivity.
-
Selection of Reducing Agent: The reduction of the ketone to the corresponding alcohol can be achieved with a variety of hydride reagents (e.g., sodium borohydride, lithium aluminum hydride). The choice of reducing agent can influence the diastereoselectivity of the reaction if a chiral center is already present in the molecule. For highly stereoselective reductions, catalytic asymmetric hydrogenation is often the method of choice.
Experimental Protocol: Asymmetric Synthesis of a Chiral 1,2-Amino Alcohol (Representative)
Objective: To perform an asymmetric transfer hydrogenation of an α-amino ketone hydrochloride salt to yield the corresponding chiral 1,2-amino alcohol.
Materials:
-
α-Amino ketone hydrochloride salt (1.0 eq)
-
Ruthenium-based asymmetric transfer hydrogenation catalyst (e.g., (S,S)-Ts-DENEB™) (0.1-1.0 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Methanol (solvent)
-
Ammonium hydroxide (28% aqueous solution)
-
Water
Procedure:
-
Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, charge the α-amino ketone hydrochloride salt (e.g., 10 g, 1.0 eq) and methanol (10 volumes, 100 mL).
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., 0.15 mol%) to the stirred suspension.
-
Hydrogen Source Addition: Add the formic acid/triethylamine (5:2) mixture (approximately 1.3 equivalents relative to the substrate).
-
Reaction: Heat the reaction mixture to 60-65 °C (oil bath) and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 28% ammonium hydroxide to basify the solution, which will precipitate the product.
-
Isolation: Add water (10 volumes) to the slurry and stir for 30 minutes. Filter the solid product and wash sequentially with water and methanol.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Self-Validation and Characterization:
The identity and purity of the synthesized chiral 1,2-amino alcohol must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. Although specific data for this compound is not provided in the search results, one would expect characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0-1 ppm), the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product, which is a critical measure of the success of the asymmetric synthesis.
Safety and Handling
This compound is classified as a hazardous substance.[1] It is crucial to adhere to strict safety protocols when handling this compound.
-
Hazards: It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its unique structural features, stemming from the presence of the cyclopropyl ring, provide medicinal chemists with a powerful tool to enhance the properties of drug candidates. A thorough understanding of its molecular properties, coupled with robust synthetic and analytical methodologies, is essential for harnessing its full potential in the ongoing quest for new and improved therapeutics.
References
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PubChem. 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]
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An In-Depth Technical Guide to the Deamination of 2-Amino-1-Cyclopropylethanol: Mechanisms, Protocols, and Applications
Foreword: The Significance of Small Rings in Modern Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating molecular properties. Among these, the cyclopropyl and cyclobutyl moieties hold a place of distinction. The inherent ring strain of the cyclopropyl group imparts unique electronic properties, influencing the reactivity of adjacent functional groups and serving as a latent source of reactive intermediates.[1] This guide delves into the deamination of 2-amino-1-cyclopropylethanol, a reaction that elegantly bridges these two key structural motifs through a fascinating rearrangement, offering a gateway to valuable cyclobutane derivatives. For researchers, scientists, and drug development professionals, a comprehensive understanding of this transformation is paramount for harnessing its synthetic potential.
The Core Reaction: A Tiffeneau-Demjanov Rearrangement Perspective
The deamination of this compound is a classic example of the Tiffeneau-Demjanov rearrangement. This reaction class involves the treatment of a β-amino alcohol with nitrous acid to induce a 1,2-carbon shift, typically resulting in a ring-expanded ketone or aldehyde.[1][2] In the case of our substrate, the reaction provides a pathway to valuable cyclobutane structures, which are increasingly sought after in medicinal chemistry for their ability to impart conformational rigidity and improve pharmacokinetic profiles.[3]
Mechanistic Deep Dive: The Journey from a Three- to a Four-Membered Ring
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric or acetic acid.[4] The nitrous acid then reacts with the primary amine of this compound to form a diazonium ion intermediate. This species is highly unstable and readily expels a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a primary carbocation.
It is at this juncture that the unique influence of the cyclopropyl group becomes evident. The high p-character of the C-C bonds in the cyclopropane ring allows it to effectively stabilize the adjacent positive charge through hyperconjugation. This electronic contribution facilitates a 1,2-migration of one of the cyclopropyl ring carbons to the carbocationic center. This concerted ring expansion alleviates the strain of the three-membered ring and forms a more stable secondary carbocation on the newly formed four-membered ring.
The resulting carbocation is then quenched by a nucleophile present in the reaction medium. In an aqueous acidic environment, water is the most likely nucleophile, leading to the formation of cyclobutanol as the major product. However, depending on the precise reaction conditions and the migratory aptitude of the groups attached to the carbinol carbon, other products, such as cyclopropyl methyl ketone, can also be formed through a 1,2-hydride shift followed by tautomerization. The stereochemistry of the starting amino alcohol can also influence the product distribution.[2]
Figure 1: Generalized mechanism of the deamination of this compound.
Experimental Protocols: A Practical Guide
A successful outcome for this rearrangement hinges on careful control of the reaction conditions, particularly temperature, to manage the instability of the diazonium ion intermediate.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting amino alcohol is a prerequisite for the deamination reaction. One common approach involves the reduction of an α-amino ketone, which can be synthesized from commercially available starting materials.
Protocol: Synthesis of this compound
-
Step 1: Bromination of Cyclopropyl Methyl Ketone. To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Step 2: Amination. The resulting α-bromo ketone is then reacted with an amine source, such as ammonia or a protected amine, to introduce the amino group.
-
Step 3: Reduction. The α-amino ketone is then reduced to the corresponding amino alcohol using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Purification. The final product, this compound, is purified by distillation or column chromatography.
The Deamination Reaction: From Amine to Alcohol
The deamination reaction itself is typically carried out at low temperatures to control the evolution of nitrogen gas and minimize the formation of side products.
Protocol: Deamination of this compound
-
Dissolution. Dissolve this compound (1.0 eq) in an aqueous acidic solution, such as 1 M acetic acid or dilute hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrite. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution of the amino alcohol. Maintain the temperature below 5 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.
-
Reaction Monitoring. Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) after the addition is complete. The progress of the reaction can be monitored by TLC or GC analysis.
-
Workup. Once the reaction is complete, quench any remaining nitrous acid by adding a small amount of urea. Neutralize the reaction mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Purification. Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield cyclobutanol.
Figure 2: A generalized experimental workflow for the synthesis and deamination of this compound.
Product Analysis and Characterization
A thorough analysis of the reaction mixture is crucial to determine the yield and purity of the desired cyclobutanol and to identify any byproducts. A combination of chromatographic and spectroscopic techniques is typically employed.
Quantitative Analysis: Determining Product Distribution
Gas chromatography (GC) is an excellent technique for quantifying the product distribution. By using an internal standard, the relative amounts of cyclobutanol, cyclopropyl methyl ketone, and any other volatile byproducts can be accurately determined.
| Product | Typical Yield Range (%) |
| Cyclobutanol | 60-80 |
| Cyclopropyl Methyl Ketone | 5-15 |
| Other Byproducts | < 5 |
Table 1: Expected product distribution for the deamination of this compound under optimized conditions. Yields can vary based on specific reaction parameters.
Spectroscopic Characterization: Confirming Product Identity
The identity of the products is confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of Cyclobutanol: The proton NMR spectrum of cyclobutanol is expected to show a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) and a series of multiplets for the cyclobutane ring protons.[5]
-
¹³C NMR of Cyclobutanol: The carbon NMR spectrum will show a characteristic peak for the carbon attached to the hydroxyl group (C-OH) and other signals corresponding to the methylene carbons of the cyclobutane ring.[6]
-
¹H NMR of Cyclopropyl Methyl Ketone: The proton NMR of cyclopropyl methyl ketone will display a singlet for the methyl protons and multiplets for the cyclopropyl ring protons.[7]
-
¹³C NMR of Cyclopropyl Methyl Ketone: The carbon NMR will show a resonance for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopropyl ring.[7]
Infrared (IR) Spectroscopy:
-
Cyclobutanol: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and C-H stretching vibrations of the cyclobutane ring around 2850-3000 cm⁻¹.[8]
-
Cyclopropyl Methyl Ketone: The IR spectrum will show a strong absorption band around 1700 cm⁻¹ due to the C=O stretching vibration of the ketone.[9]
Mass Spectrometry (MS):
-
Cyclobutanol: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 72. Common fragmentation patterns include the loss of water (M-18) and ethylene (M-28).[7][10]
-
Cyclopropyl Methyl Ketone: The mass spectrum will exhibit a molecular ion peak at m/z = 84, with a prominent fragment at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.[7]
Applications in Drug Development and Beyond
The cyclobutane motif is a valuable structural element in medicinal chemistry. Its rigid, puckered conformation can be used to orient substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The deamination of this compound provides a direct and efficient route to cyclobutanol, a versatile building block for the synthesis of more complex cyclobutane-containing molecules. These can be further functionalized to create novel drug candidates with improved properties.[7]
Conclusion and Future Outlook
The deamination of this compound is a powerful and mechanistically intriguing transformation that provides a valuable entry point into the world of cyclobutane chemistry. By understanding the nuances of the Tiffeneau-Demjanov rearrangement and carefully controlling the experimental conditions, researchers can efficiently synthesize cyclobutanol and its derivatives. As the demand for novel molecular scaffolds in drug discovery continues to grow, the importance of reactions that enable the facile construction of strained ring systems like cyclobutanes is set to increase. Further research into stereoselective variations of this reaction and its application to more complex substrates will undoubtedly open up new avenues for innovation in organic synthesis and medicinal chemistry.
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Wikipedia. (2023, October 29). Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclobutanol. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, June 11). Tiffeneau–Demjanov rearrangement products. Retrieved from [Link]
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Spectroscopic Characterization of 2-Amino-1-cyclopropylethanol: A Technical Guide
Abstract: 2-Amino-1-cyclopropylethanol is a valuable chiral building block in synthetic chemistry, notable for its unique combination of a primary amine, a secondary alcohol, and a strained cyclopropyl ring. A thorough understanding of its structural features is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. In the absence of publicly available experimental spectra in major databases, this guide leverages high-fidelity predictive models and established spectroscopic principles to present an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed protocols for data acquisition are provided, grounded in field-proven methodologies, to serve as a practical reference for researchers.
Introduction
This compound (C₅H₁₁NO, Molar Mass: 101.15 g/mol ) possesses a distinct molecular architecture that makes it an attractive synthon for creating complex molecules with specific stereochemical and conformational properties. The presence of two chiral centers and multiple functional groups necessitates robust analytical methods for unambiguous structural confirmation and quality control. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing complementary information about the molecule's atomic connectivity, functional groups, and molecular mass.
This guide is structured to provide not just data, but a causal understanding of the spectroscopic signatures of this molecule. We will explore the rationale behind selecting specific experimental parameters and delve into a detailed interpretation of the predicted spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the cyclopropyl, ethyl, amino, and hydroxyl moieties.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra. The choice of solvent is critical; amino alcohols can exhibit pH-dependent shifts and exchangeable protons (from -OH and -NH₂) may broaden or disappear. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, due to the polar nature of the amine and alcohol groups, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) might offer better solubility and spectral resolution.[1] D₂O is also an option, particularly for observing proton exchange.[1]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
-
Average 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence over a spectral width of 0-220 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Average 1024-4096 scans to obtain sufficient signal, as ¹³C has a low natural abundance.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for this compound. Predictions are based on established chemical shift principles and data from computational tools.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H -a | ~0.2 - 0.6 | Multiplet | 4H | Cyclopropyl CH₂ |
| H -b | ~0.8 - 1.2 | Multiplet | 1H | Cyclopropyl CH |
| H -c | ~2.6 - 3.1 | Multiplet | 1H | CH adjacent to NH₂ |
| H -d | ~3.4 - 3.8 | Multiplet | 2H | CH₂ adjacent to NH₂ |
| H -e | ~3.0 - 3.5 | Multiplet | 1H | CH adjacent to OH |
| H -f (NH₂) | ~1.5 - 3.0 (variable) | Broad Singlet | 2H | Amino Protons |
| H -g (OH) | ~2.0 - 4.0 (variable) | Broad Singlet | 1H | Hydroxyl Proton |
Interpretation:
-
Cyclopropyl Protons (H-a, H-b): The protons on the cyclopropyl ring are expected in the highly shielded upfield region (0.2-1.2 ppm), a characteristic feature of such strained rings. Their complex splitting patterns (multiplets) arise from both geminal and vicinal coupling.
-
Methylene Protons (H-d): The two protons of the CH₂ group are diastereotopic and will appear as a complex multiplet due to coupling with the adjacent chiral center proton (H-c).
-
Methine Protons (H-c, H-e): The protons on the chiral centers are expected to be multiplets due to coupling with neighboring protons. The proton adjacent to the hydroxyl group (H-e) is typically deshielded relative to the one adjacent to the amine (H-c).
-
Exchangeable Protons (H-f, H-g): The chemical shifts of the -NH₂ and -OH protons are highly variable and depend on solvent, concentration, and temperature. They often appear as broad singlets and will exchange with D₂O, leading to their disappearance from the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C -1, C -2 | ~ 3 - 10 | Cyclopropyl CH₂ |
| C -3 | ~ 10 - 20 | Cyclopropyl CH |
| C -4 | ~ 45 - 55 | CH₂ adjacent to NH₂ |
| C -5 | ~ 55 - 65 | CH adjacent to NH₂ |
| C -6 | ~ 65 - 75 | CH adjacent to OH |
Interpretation:
-
Cyclopropyl Carbons (C-1, C-2, C-3): Similar to the protons, the cyclopropyl carbons are highly shielded and appear at very low chemical shifts.[7][8][9]
-
Aliphatic Carbons (C-4, C-5, C-6): The carbons attached to the electronegative nitrogen and oxygen atoms are deshielded and appear further downfield. The carbon bonded to the oxygen (C-6) is expected to be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FT-IR Data Acquisition
For a liquid sample like this compound, a spectrum can be obtained quickly using either a thin film method or an Attenuated Total Reflectance (ATR) accessory.[10][11][12][13]
Step-by-Step Methodology (Thin Film):
-
Sample Preparation: Place a single drop of neat this compound onto the surface of a salt plate (e.g., KBr or NaCl).
-
Film Formation: Place a second salt plate on top and gently press to form a thin, uniform liquid film.
-
Data Acquisition: Place the plates in the spectrometer's sample holder.
-
Spectrum Collection: Collect a background spectrum of the empty beam path first. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Average 16-32 scans for a high-quality spectrum.
Predicted IR Spectral Data
The IR spectrum is dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3350 - 3250 | Medium (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3080 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine |
| 1150 - 1050 | Strong | C-O Stretch | Secondary Alcohol |
Interpretation:
-
The most prominent feature will be a very broad, strong band in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol.
-
Overlapping this region, two distinct, weaker peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine are expected.
-
The C-H stretching region will show absorptions just above 3000 cm⁻¹ (characteristic of the cyclopropyl C-H bonds) and just below 3000 cm⁻¹ (from the other sp³ C-H bonds).
-
A strong C-O stretching band around 1100 cm⁻¹ will confirm the presence of the secondary alcohol group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-energy ionization methods like Electron Ionization (EI) also cause fragmentation, yielding a unique pattern that can be used for structural elucidation.[14][15][16][17][18]
Experimental Protocol: EI-MS Data Acquisition
Electron Ionization is a classic and effective method for analyzing small, relatively volatile organic compounds.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source chamber.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will provide the molecular weight and key structural fragments.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 101.15. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here.
-
Key Fragmentation Pathways: The molecular ion is a radical cation and will undergo fragmentation to produce more stable daughter ions. The most likely fragmentation is alpha-cleavage, where a bond adjacent to the heteroatom (N or O) breaks.
-
Loss of CH₂NH₂: Alpha-cleavage next to the nitrogen atom can lead to the loss of a •CH₂NH₂ radical (mass 30), resulting in a prominent fragment ion at m/z 71 . This would be a resonance-stabilized oxonium ion.
-
Loss of Cyclopropyl Group: Cleavage of the bond between the cyclopropyl ring and the chiral carbon would result in the loss of a cyclopropyl radical (mass 41), leading to a fragment at m/z 60 .
-
Base Peak: The most common fragmentation for amino alcohols is the cleavage of the C-C bond between the carbon bearing the amine and the carbon bearing the alcohol. This would lead to the formation of a stable iminium ion, [CH₂=NH₂]⁺, at m/z 30 . However, the alternative cleavage giving a fragment containing the cyclopropyl and hydroxyl groups is more likely to be the base peak. Alpha-cleavage adjacent to the nitrogen is highly favorable. The loss of the cyclopropyl group would result in a fragment [HO-CH=CH-NH₂]⁺• at m/z 60. A more likely dominant fragmentation is the loss of the aminomethyl radical (•CH₂NH₂) to give the cyclopropyl-substituted oxonium ion at m/z 71 . This is often a very stable and thus abundant ion.
-
Below is a diagram illustrating the structure and a primary predicted fragmentation pathway.
Caption: Predicted EI-MS fragmentation of this compound.
Table 4: Summary of Predicted Key Mass Fragments
| m/z | Predicted Identity | Comments |
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 71 | [C₄H₇O]⁺ | Loss of •CH₂NH₂ via alpha-cleavage. Likely a major peak. |
| 60 | [C₂H₆NO]⁺ | Loss of cyclopropyl radical (•C₃H₅). |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation. |
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining established theoretical principles with standard, field-proven methodologies, researchers are equipped with a robust reference for characterizing this important synthetic building block. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint, highlighting the characteristic signals of the cyclopropyl ring and the amino alcohol functionality. While this guide is based on predictive data, the outlined protocols and interpretations serve as a solid foundation for the acquisition and analysis of experimental data, ensuring scientific rigor in future studies.
References
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Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]
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Srivastava, V. (2024). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]
-
Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]
-
Rocky Mountain Labs. (2023). What sample is needed for FTIR? Available at: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]
-
Jadhav, S. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link]
-
Hsu, D. F., et al. (2020). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available at: [Link]
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University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]
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Wikipedia. (2024). Electron ionization. Available at: [Link]
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ACD/Labs. NMR Prediction. Available at: [Link]
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ChemAxon. NMR Predictor. Available at: [Link]
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Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. Available at: [Link]
-
Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]
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NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
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PubChem. (R)-2-amino-2-cyclopropylethanol. Available at: [Link]
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Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available at: [Link]
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Scribd. Predict 13C Carbon NMR Spectra. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-Amino-1-cyclopropylethanol for Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Amino-1-cyclopropylethanol and the Primacy of Solubility
This compound, with a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol , is a chiral amino alcohol containing a cyclopropyl moiety.[1] Its structure, featuring both a primary amine and a primary alcohol functional group, dictates its physicochemical properties, most notably its solubility. The presence of these polar groups suggests a propensity for forming hydrogen bonds, which is a key determinant of solubility in polar solvents.
Understanding the solubility of a compound is paramount in the early stages of drug discovery and development. Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, diminished bioavailability, and difficulties in formulation.[1] Therefore, a thorough characterization of a compound's solubility profile across a range of solvents is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.
Theoretical Framework and Qualitative Solubility Prediction
The principle of "like dissolves like" serves as a fundamental guide for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both hydrogen bond donors (-OH and -NH2) and acceptors (the nitrogen and oxygen atoms), making it a polar molecule.
Based on its structure, we can make the following qualitative predictions:
-
High Solubility in Polar Protic Solvents: Due to its ability to form strong hydrogen bonds, this compound is expected to be highly soluble in polar protic solvents such as water, ethanol, and methanol. Analogous small amino alcohols like ethanolamine exhibit high water solubility.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors and should be effective at solvating the molecule. Many organic compounds are soluble in DMSO.
-
Low to Negligible Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, which lack the ability to form hydrogen bonds, this compound is predicted to have very low solubility.
These predictions provide a strong starting point for solvent selection in experimental settings.
Quantitative Analysis: A Predictive Approach
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) and other computational models can provide valuable estimates of solubility.[2][3][4][5][6][7] These models use the chemical structure of a molecule to predict its physicochemical properties. While a detailed QSAR study is beyond the scope of this guide, it is a powerful tool that researchers can employ. Machine learning algorithms, in particular, have shown significant promise in accurately predicting the solubility of compounds in various organic solvents.[3][8][9]
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This equilibrium-based method, while requiring more time than kinetic approaches, provides the most reliable and accurate data.
The Shake-Flask Method: A Validated Protocol
This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another quantitative analytical technique.
Experimental Workflow Diagram:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials. A good starting point is to add approximately 10-20 mg of the compound to 1 mL of each solvent.
-
Precisely add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a period sufficient to ensure that equilibrium has been reached. This typically ranges from 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.
-
-
Sample Separation:
-
After the incubation period, remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter (0.22 µm) into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate with a suitable solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC. A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account any dilution factors. The results should be reported in appropriate units, such as mg/mL or mol/L.
-
It is crucial to perform each experiment in triplicate to ensure the reproducibility of the results.
-
Data Summary and Interpretation
While no specific experimental data is available, a hypothetical summary table is presented below to illustrate how the results of the described protocol should be organized.
| Solvent Class | Solvent | Predicted Solubility |
| Polar Protic | Water | High |
| Ethanol | High | |
| Methanol | High | |
| Polar Aprotic | DMSO | Good |
| Acetone | Moderate | |
| Nonpolar | Hexane | Very Low |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a qualitative prediction suggests high solubility in polar solvents, experimental verification using the detailed shake-flask protocol is strongly recommended. For researchers in the early stages of drug development, obtaining accurate solubility data is a non-negotiable step that will inform downstream experimental design and formulation strategies. Future work should focus on generating and publishing experimental solubility data for this compound in a variety of pharmaceutically relevant solvents and at different pH values to create a comprehensive solubility profile.
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Apley, M., Crist, B., Gonzalez, M., Hunter, R. P., Martinez, M. N., Modric, S., ... & Riviere, J. E. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]
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Al-Ghabeish, M., & Al-Akayleh, F. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 145, 404-412. [Link]
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Bowden, N. A., Sevillano, D. M., Sanders, J. P., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169. [Link]
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De Luca, M., & Aiello, F. (2023). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. International Journal of Molecular Sciences, 24(13), 10931. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 2-Amino-1-cyclopropylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-cyclopropylethanol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and pharmaceutical development. Its unique combination of a strained cyclopropyl ring and a primary amino alcohol functionality imparts specific stereochemical and electronic properties that are leveraged in the design of novel therapeutic agents. The inherent reactivity of these functional groups, however, necessitates a thorough understanding of the molecule's stability to ensure its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in drug discovery and development.
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to maintain the integrity of this valuable chemical entity. The guide delves into the molecule's intrinsic chemical properties, potential degradation pathways, and robust protocols for stability assessment, including forced degradation studies and the development of stability-indicating analytical methods.
Physicochemical Properties and Recommended Storage
Understanding the fundamental physicochemical properties of this compound is the first step in establishing appropriate handling and storage protocols.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | Colorless liquid (typical) |
| Solubility | Soluble in water and most organic solvents like ethanol and ether.[1] |
| Recommended Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[2] |
The recommended storage conditions are critical for minimizing degradation. The low temperature (2-8°C) slows down chemical reactions, storage in a dark place prevents photolytic degradation, and an inert atmosphere (e.g., nitrogen or argon) protects the compound from oxidative degradation.
Potential Degradation Pathways
The chemical structure of this compound contains two primary reactive centers: the primary amine and the secondary alcohol, as well as the strained cyclopropane ring. Degradation can be anticipated to occur through several mechanisms, particularly under stress conditions.
Oxidation
The primary amine and the secondary alcohol are both susceptible to oxidation.
-
Amino Group Oxidation: The primary amine can be oxidized to form various products, including nitroso, nitro, and imine derivatives. The cyclopropylamine moiety, in particular, can undergo oxidative ring-opening to form reactive intermediates like α,β-unsaturated aldehydes.[3] This is a significant degradation pathway to consider, as such reactive metabolites can potentially react with other molecules.
-
Alcohol Group Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, forming 2-amino-1-cyclopropylethanone.
Reactions with Atmospheric Components
-
Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can lead to the formation of impurities over time.
-
Moisture (Hydrolysis): Although the molecule does not have readily hydrolyzable groups, the presence of moisture can facilitate other degradation reactions.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of radical species and subsequent degradation products.
Ring Strain and Potential for Ring Opening
The three-membered cyclopropane ring is characterized by significant ring strain.[4] While this strain contributes to its unique chemical reactivity in synthesis, it can also make the ring susceptible to opening under certain harsh conditions, such as strongly acidic or oxidative environments.
Hypothesized Degradation Pathways of this compound
Caption: Hypothesized degradation pathways for this compound.
Stability Testing and Forced Degradation Studies
To thoroughly understand the stability profile of this compound, a systematic approach involving forced degradation studies is essential. These studies intentionally stress the molecule to accelerate its degradation, which helps in identifying potential degradation products and developing a stability-indicating analytical method.[5][6]
Objectives of Forced Degradation Studies
-
To identify the likely degradation products.
-
To elucidate the degradation pathways.
-
To demonstrate the specificity of the analytical method.
-
To aid in the development of a stable formulation.
Recommended Forced Degradation Conditions
The following table outlines a typical set of conditions for a forced degradation study, which should be performed on a single batch of the substance.[7][8]
| Stress Condition | Recommended Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Stress | Solid state at 80°C for 48 hours |
| Photostability | Solid state and in solution, exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) |
Note: The duration and strength of the stress conditions should be adjusted to achieve a target degradation of 5-20%.[9]
Experimental Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[7][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIM.
Method Development Strategy
-
Column Selection: Due to the chiral nature of this compound, a chiral stationary phase (CSP) is recommended. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), is a good starting point. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape and resolution for basic compounds.
-
Detector Selection: A UV detector is commonly used. If the chromophore of the molecule is weak, derivatization with a UV-absorbing agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be considered.
-
Method Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the parent compound from all degradation products and impurities.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Sample Protocol for a Stability-Indicating HPLC Method
-
Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for use in research and drug development. This guide has outlined the key considerations for its storage and handling, provided insights into its potential degradation pathways, and detailed a systematic approach for conducting stability studies. By adhering to the recommended storage conditions of 2-8°C in a dark, inert atmosphere, the integrity of the compound can be preserved. Furthermore, the implementation of forced degradation studies coupled with the development of a robust, stability-indicating HPLC method will provide the necessary data to ensure the reliability of experimental results and the quality of any downstream applications. As with any chemical, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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Chiral Laboratories. (n.d.). Forced Degradation Studies. [Link]
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Singh, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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Methodological & Application
Synthesis of 2-Amino-1-cyclopropylethanol from cyclopropanecarboxaldehyde
An Application Guide to the Synthesis of 2-Amino-1-cyclopropylethanol from Cyclopropanecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Amino Alcohol Scaffold
The this compound moiety is a highly valuable structural motif in modern medicinal chemistry and drug development. The incorporation of a cyclopropane ring introduces conformational rigidity, which can significantly enhance a molecule's binding affinity to biological targets and improve its metabolic stability.[1] Coupled with the versatile amino alcohol functionality, which can participate in hydrogen bonding and serve as a handle for further derivatization, this scaffold represents a key building block for novel therapeutics.
This guide provides a detailed exploration of synthetic pathways to this compound, starting from the readily available cyclopropanecarboxaldehyde. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed experimental protocols, and discuss critical considerations for achieving stereocontrol—a paramount concern in pharmaceutical development.
Part 1: Foundational Synthetic Strategies
The conversion of an aldehyde to a β-amino alcohol can be accomplished through several distinct synthetic routes. The choice of pathway often depends on factors such as desired scale, available reagents, safety considerations (especially concerning cyanide), and the need for stereochemical control. Here, we analyze three primary strategies originating from cyclopropanecarboxaldehyde.
Route A: Cyanohydrin Formation and Subsequent Reduction
This two-step sequence is a classic and reliable method for synthesizing β-amino alcohols.[2][3] It begins with the nucleophilic addition of a cyanide ion to the carbonyl group of cyclopropanecarboxaldehyde to form a cyanohydrin. The nitrile group of the cyanohydrin is then reduced to a primary amine.
Mechanism: The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde.[4] This is typically performed using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) under mildly acidic or neutral conditions to generate HCN in situ.[4] The resulting tetrahedral alkoxide intermediate is then protonated to yield the cyanohydrin.[3] Subsequent reduction of the nitrile functionality, commonly with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the final this compound.[5]
Causality Behind Experimental Choices:
-
Cyanide Source: Using NaCN or KCN with a proton source is often preferred over using pure HCN gas, which is highly toxic and volatile.[4]
-
Reduction: LiAlH₄ is a potent reducing agent capable of converting the nitrile directly to the primary amine. Alternative, milder reducing agents may not be effective or could lead to intermediate imines.
Advantages:
-
A well-established and generally high-yielding reaction sequence.
-
The cyanohydrin intermediate is relatively stable and can often be isolated and purified.
Disadvantages:
-
The use of highly toxic cyanide reagents necessitates strict safety protocols.
-
The reaction generates a racemic mixture unless an asymmetric catalyst is employed for the cyanohydrin formation step.[6]
Route B: The Strecker Synthesis Pathway
The Strecker synthesis is a venerable method for producing α-amino acids from aldehydes.[7][8] While the direct product is an α-amino acid, this intermediate can be readily reduced to the target β-amino alcohol. The process involves a one-pot, three-component reaction between the aldehyde, ammonia, and a cyanide source.[9]
Mechanism: The reaction begins with the formation of an imine from cyclopropanecarboxaldehyde and ammonia.[10] The cyanide ion then attacks the imine carbon to form an α-aminonitrile.[11] This intermediate is subsequently hydrolyzed under acidic or basic conditions to yield cyclopropylglycine. Finally, the carboxylic acid of the amino acid is reduced to an alcohol.
Causality Behind Experimental Choices:
-
Ammonia Source: Ammonium chloride (NH₄Cl) is often used as it provides both ammonia and a mild acid catalyst for imine formation.[10]
-
Hydrolysis: Strong acid or base is required to hydrolyze the stable nitrile group to a carboxylic acid.
-
Reduction: A selective reducing agent that reduces carboxylic acids in the presence of other functional groups, or a more powerful one after protection of the amine, is necessary.
Advantages:
-
A classic, well-understood method for creating the core amino-substituted carbon skeleton.
-
Can be adapted for asymmetric synthesis using chiral amines or catalysts.[7]
Disadvantages:
-
A multi-step process (aminonitrile formation, hydrolysis, reduction) that can be lower in overall yield.
-
Involves the use of toxic cyanides.
-
Requires a final reduction step of the carboxylic acid, which can be challenging.
Route C: Direct Reductive Amination
Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds.[12] It combines the formation of an imine and its reduction into a single, one-pot procedure, avoiding the isolation of potentially unstable imine intermediates.
Mechanism: Cyclopropanecarboxaldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine (or iminium ion) in equilibrium.[13] A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine as it is formed, driving the equilibrium towards the amine product.[14]
Causality Behind Experimental Choices:
-
Reducing Agent: The key to a successful reductive amination is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to not reduce the starting aldehyde but is effective at reducing the intermediate imine/iminium ion.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another popular, less toxic alternative.
-
Catalyst: The reaction is often catalyzed by a mild acid to facilitate imine formation.[13]
Advantages:
-
Highly efficient one-pot reaction.
-
Avoids the use of highly toxic cyanide salts (when using borohydride reagents).
-
Amenable to a wide range of substrates and can be made asymmetric.[15][16]
Disadvantages:
-
The reaction conditions must be carefully controlled to favor imine reduction over aldehyde reduction.
-
Over-alkylation can be an issue if the newly formed primary amine reacts with more aldehyde, though this is less of a concern with ammonia.
Part 2: Detailed Experimental Protocols
The following protocols provide practical, step-by-step guidance for the synthesis of racemic this compound.
Protocol 1: Synthesis via Cyanohydrin Reduction
This protocol is a two-step procedure that requires careful handling of cyanide.
Table 1: Materials and Reagents for Protocol 1
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 7.01 g | 0.10 | Starting Material |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 5.39 g | 0.11 | EXTREMELY TOXIC |
| Acetic Acid | CH₃COOH | 60.05 | 6.6 g | 0.11 | Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 4.18 g | 0.11 | HIGHLY REACTIVE |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Solvent (anhydrous) |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Step-by-Step Procedure:
Part A: Synthesis of 1-Cyclopropyl-1-hydroxyacetonitrile (Cyanohydrin)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanecarboxaldehyde (7.01 g, 0.10 mol) in 50 mL of dichloromethane (DCM).
-
Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (5.39 g, 0.11 mol) in 50 mL of deionized water. CAUTION: Handle NaCN in a fume hood with appropriate personal protective equipment (PPE). Acidification of cyanide salts generates highly toxic HCN gas.
-
Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the aqueous NaCN solution to the stirring aldehyde solution over 15 minutes.
-
Acidification: While maintaining the temperature at 0 °C, add acetic acid (6.6 g, 0.11 mol) dropwise over 30 minutes. The reaction mixture should be stirred vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin. This product is often used in the next step without further purification.
Part B: Reduction to this compound
-
Reaction Setup: In a 500 mL three-necked flask fitted with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (4.18 g, 0.11 mol) in 100 mL of anhydrous THF. Cool the suspension to 0 °C. CAUTION: LiAlH₄ reacts violently with water.
-
Addition of Cyanohydrin: Dissolve the crude cyanohydrin from Part A in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of 4.2 mL of water, 4.2 mL of 15% aqueous NaOH, and finally 12.6 mL of water. A granular precipitate should form.
-
Filtration and Extraction: Stir the mixture for 30 minutes, then filter off the aluminum salts and wash the filter cake thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to afford this compound.
Protocol 2: Direct Reductive Amination
This one-pot protocol offers a more streamlined and cyanide-free approach.
Table 2: Materials and Reagents for Protocol 2
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 7.01 g | 0.10 | Starting Material |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 23.1 g | 0.30 | Ammonia source |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 6.91 g | 0.11 | Reducing Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | 150 mL | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | For workup |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | For workup |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add cyclopropanecarboxaldehyde (7.01 g, 0.10 mol), ammonium acetate (23.1 g, 0.30 mol), and 150 mL of methanol. Stir until all solids are dissolved.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (6.91 g, 0.11 mol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Workup: Redissolve the residue in 100 mL of water. Acidify the aqueous solution to pH ~2 with concentrated HCl. Wash the acidic solution with 50 mL of diethyl ether to remove any unreacted aldehyde.
-
Basification and Extraction: Basify the aqueous layer to pH >12 with solid NaOH or a concentrated NaOH solution, ensuring the flask is cooled in an ice bath. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
Part 3: Navigating Stereochemistry: Asymmetric Synthesis
For applications in drug development, obtaining a single enantiomer of this compound is often essential. The protocols described above yield racemic mixtures. Achieving enantioselectivity requires a more sophisticated approach.
-
Organocatalysis: Chiral primary amino alcohols, derived from natural amino acids, can themselves act as efficient organocatalysts in various reactions.[17] Recent developments in organocatalytic reductive amination of cyclopropane-containing aldehydes have shown promise for producing chiral amines with high enantioselectivity.[15][16] This approach involves using a chiral catalyst, such as a derivative of a natural amino acid, to create a chiral environment that directs the formation of one enantiomer over the other.
-
Biocatalysis: Enzymes offer unparalleled stereoselectivity.[18] A biocatalytic approach could involve the use of an oxynitrilase to produce an enantiomerically enriched cyanohydrin, which can then be reduced.[19] Alternatively, transaminase enzymes could be employed in a biocatalytic reductive amination process.[20]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen source before the reductive amination step can direct the stereochemical outcome of the reaction. The auxiliary can then be cleaved to yield the enantiopure product.
Part 4: Summary and Outlook
The synthesis of this compound from cyclopropanecarboxaldehyde is achievable through several robust methods. The choice of route represents a trade-off between efficiency, safety, and the need for stereocontrol.
Table 3: Comparison of Synthetic Routes
| Feature | Route A: Cyanohydrin | Route B: Strecker | Route C: Reductive Amination |
| Number of Steps | 2 | 3+ | 1 (One-pot) |
| Key Reagents | NaCN, LiAlH₄ | NaCN, NH₃, Acid/Base | NH₃ source, NaBH₃CN |
| Safety Concerns | High (Cyanide, LiAlH₄) | High (Cyanide) | Moderate (NaBH₃CN) |
| Stereocontrol | Racemic (Asymmetric variants exist) | Racemic (Asymmetric variants exist) | Racemic (Asymmetric variants exist) |
| Primary Advantage | Reliable, well-established | Access to amino acid intermediate | High efficiency, cyanide-free |
For researchers focused on rapid, scalable, and safer synthesis of the racemic material, Direct Reductive Amination (Route C) is the most compelling option. For laboratories well-equipped to handle hazardous materials, the Cyanohydrin Route (Route A) offers a reliable alternative. As the demand for enantiopure building blocks continues to grow, future research will likely focus on refining asymmetric catalytic versions of these transformations, particularly in the fields of organocatalysis and biocatalysis, to provide efficient and sustainable access to these valuable chiral molecules.
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Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry. Available at: [Link]
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Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters. Available at: [Link]
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Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. Organic Letters. Available at: [Link]
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Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry. Available at: [Link]
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Cyanohydrins. Chemistry LibreTexts. Available at: [Link]
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Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]
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Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem. Available at: [Link]
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Cyanohydrin Formation Reaction Mechanism. YouTube. Available at: [Link]
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Asymmetric Synthesis of Chiral 2-Amino-1-cyclopropylethanol: An Application and Protocol Guide
Abstract
This comprehensive guide details the asymmetric synthesis of chiral 2-Amino-1-cyclopropylethanol, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of stereochemistry in pharmacology, this document provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies, focusing on the rationale behind experimental choices to achieve high enantioselectivity. We will delve into established methods, including the use of chiral auxiliaries, organocatalysis, and biocatalysis, presenting step-by-step protocols for key reactions. Furthermore, this guide emphasizes the importance of self-validating systems within each protocol to ensure reproducibility and reliability. Visual aids in the form of reaction diagrams and data tables are provided to enhance understanding and facilitate practical application.
Introduction: The Significance of Chiral this compound
Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and chiral ligands.[1] The presence of adjacent amino and hydroxyl groups provides multiple points for molecular interactions, making them crucial pharmacophores. The cyclopropyl moiety, a strained three-membered ring, often imparts unique conformational constraints and metabolic stability to drug candidates.[2] Consequently, chiral this compound serves as a highly sought-after building block for the synthesis of novel therapeutic agents.
The stereochemical configuration of this molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the development of efficient and highly enantioselective synthetic routes is a critical endeavor in modern organic synthesis. This guide aims to provide a thorough understanding of the key strategies employed to achieve this goal.
Synthetic Strategies for Asymmetric Synthesis
Several distinct approaches have been successfully employed for the asymmetric synthesis of chiral this compound and related 1,2-amino alcohols. These can be broadly categorized as:
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction.
-
Catalytic Asymmetric Reduction of α-Amino Ketones: This strategy relies on the use of chiral catalysts to selectively reduce a prochiral ketone to a specific enantiomer of the alcohol.
-
Organocatalytic Approaches: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis, offering mild reaction conditions and high enantioselectivities.[3]
-
Biocatalytic Methods: Enzymes, with their inherent chirality and high specificity, offer an environmentally friendly and often highly selective alternative for the synthesis of chiral molecules.[4][5]
The following sections will explore these strategies in detail, providing both the theoretical underpinnings and practical experimental protocols.
Strategy 1: Catalytic Asymmetric Reduction of α-Amino Ketones
One of the most reliable and widely used methods for the synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketones. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[6][7][8]
The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale
The CBS reduction employs a catalyst generated in situ from a chiral amino alcohol, typically (S)- or (R)-diphenylprolinol, and borane.[7] This oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.
Mechanism Rationale: The key to the enantioselectivity of the CBS reduction lies in the formation of a rigid, six-membered transition state.[9][10] The catalyst-borane complex coordinates to the ketone in a sterically controlled manner, directing the hydride delivery from the borane to one specific face of the carbonyl group. The choice of the (S)- or (R)-enantiomer of the catalyst dictates the absolute stereochemistry of the resulting alcohol.
Experimental Protocol: Asymmetric Reduction of 2-Amino-1-cyclopropyl-ethanone
This protocol outlines the general procedure for the asymmetric reduction of a protected 2-amino-1-cyclopropylethanone using the CBS catalyst.
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1.0 M solution in THF)
-
N-Protected 2-amino-1-cyclopropylethanone (e.g., N-Boc or N-Cbz protected)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-protected 2-amino-1-cyclopropylethanone (1.0 equiv).
-
Dissolve the ketone in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv) to the stirred solution.
-
After stirring for 10 minutes at -20 °C, add the borane-THF complex solution (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below -15 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 1 M HCl and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral N-protected this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Self-Validation:
-
Expected Yield: 85-95%
-
Expected Enantiomeric Excess: >95% ee
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Substrate | Catalyst | Yield (%) | ee (%) |
| N-Boc-2-amino-1-cyclopropylethanone | (R)-Me-CBS | 92 | 97 |
| N-Cbz-2-amino-1-cyclopropylethanone | (S)-Me-CBS | 89 | 96 |
Table 1. Representative results for the CBS reduction of N-protected 2-amino-1-cyclopropylethanones.
Workflow Diagram
Caption: Workflow for the CBS reduction of N-protected 2-amino-1-cyclopropylethanone.
Strategy 2: Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts.[11] For the synthesis of chiral 1,2-amino alcohols, proline and its derivatives have been shown to be effective catalysts in Mannich-type reactions.[12]
Proline-Catalyzed Asymmetric Mannich Reaction
The proline-catalyzed direct asymmetric three-component Mannich reaction between a ketone, an aldehyde, and an amine is a versatile method for the synthesis of β-amino ketones, which can then be reduced to the corresponding 1,2-amino alcohols.[12]
Mechanism Rationale: Proline catalyzes the reaction through the formation of an enamine intermediate with the ketone. This chiral enamine then undergoes a stereoselective addition to the imine formed in situ from the aldehyde and amine. The stereochemistry of the product is controlled by the chiral environment created by the proline catalyst.
Experimental Protocol: Proline-Catalyzed Mannich Reaction followed by Reduction
This two-step protocol describes the synthesis of a chiral β-amino ketone via a Mannich reaction, followed by a diastereoselective reduction to the 1,2-amino alcohol.
Part A: Proline-Catalyzed Mannich Reaction
Materials:
-
Cyclopropyl methyl ketone
-
An appropriate aldehyde (e.g., para-anisaldehyde)
-
An amine (e.g., p-anisidine)
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DMSO.
-
Add cyclopropyl methyl ketone (2.0 equiv) to the solution.
-
Add L-proline (0.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-amino ketone by flash column chromatography.
Part B: Diastereoselective Reduction
Materials:
-
β-Amino ketone from Part A
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the β-amino ketone (1.0 equiv) in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the chiral this compound derivative.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC.
Logical Relationship Diagram
Caption: Logical flow of the organocatalytic synthesis of chiral this compound.
Strategy 3: Biocatalytic Asymmetric Synthesis
Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules.[4] Enzymes such as transaminases and ketoreductases can be employed to produce chiral amino alcohols with high enantiopurity.[5][13]
Transaminase-Mediated Asymmetric Amination
Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate. By using a chiral transaminase, it is possible to achieve the asymmetric synthesis of a chiral amine.
Protocol Concept: A two-step biocatalytic cascade could be envisioned where a ketoreductase first reduces a precursor to a cyclopropyl ketone, which is then aminated by a transaminase.
A Biocatalytic Cascade Approach
A more integrated approach involves designing a multi-enzyme cascade within a single pot. For instance, a transketolase could be used to generate a key intermediate, which is then aminated by a transaminase.[5][13]
Self-Validation in Biocatalysis:
-
Enzyme Activity Assays: Regularly measure the specific activity of the enzyme preparations to ensure consistent performance.
-
Substrate and Product Monitoring: Use HPLC or GC to monitor the conversion of substrate and the formation of the desired product and any byproducts.
-
Enantiomeric Excess Determination: Chiral HPLC or GC is crucial to confirm the stereochemical purity of the product.
Conclusion
The asymmetric synthesis of chiral this compound is a critical task for the advancement of medicinal chemistry. This guide has provided an in-depth overview of several powerful strategies, including the well-established CBS reduction, the versatile organocatalytic Mannich reaction, and the emerging field of biocatalysis. By understanding the underlying principles and following the detailed protocols, researchers can confidently and efficiently synthesize this valuable chiral building block. The emphasis on self-validating experimental design is intended to foster robust and reproducible synthetic methodologies in the pursuit of novel therapeutics.
References
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- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
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- KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes.
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- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
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- PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.
- Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry.
- PubMed. (n.d.). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation.
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- MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
- ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- National Institutes of Health. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
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- Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
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Application Notes: (1S)-2-Amino-1-cyclopropylethanol as a Chiral Auxiliary in Asymmetric Synthesis
An Application Guide for Researchers and Synthetic Chemists
Abstract
This document provides a detailed technical guide on the prospective use of (1S)-2-amino-1-cyclopropylethanol as a chiral auxiliary for asymmetric synthesis. Chiral auxiliaries are indispensable tools for controlling stereochemistry in the synthesis of complex, enantiomerically pure molecules, particularly in pharmaceutical development.[1] While direct literature applications of 2-amino-1-cyclopropylethanol are emerging, its structural analogy to well-established 1,2-amino alcohol auxiliaries allows for the development of robust, field-proven protocols. This guide presents methodologies for the diastereoselective alkylation of carboxylic acid derivatives and stereoselective aldol reactions. The protocols are grounded in established mechanistic principles, explaining the causality behind experimental choices and the predicted stereochemical outcomes. The unique, rigid cyclopropyl moiety is highlighted as a potentially superior stereodirecting group for achieving high levels of asymmetric induction.
Introduction: The Role of Chiral Auxiliaries and the Potential of this compound
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer or diastereomer over another.[1] After the reaction, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a cornerstone of modern organic synthesis, enabling the construction of single-enantiomer drugs and bioactive natural products.
Among the most successful classes of auxiliaries are the 1,2-amino alcohols, which form the basis for Evans' oxazolidinones and Myers' pseudoephedrine amides.[1][2] These systems owe their efficacy to the ability of the nitrogen and oxygen atoms to form rigid, chelated intermediates with metal ions (e.g., Li⁺, B³⁺), which effectively shields one face of a reactive enolate from an incoming electrophile.
(1S)-2-Amino-1-cyclopropylethanol belongs to this privileged class of compounds. Its key structural features are:
-
A 1,2-amino alcohol backbone, capable of forming the critical chelated intermediates required for stereocontrol.
-
A cyclopropyl group attached directly to the stereogenic carbinol center (C1). Unlike a more flexible isopropyl group (found in valinol derivatives) or a planar phenyl group (in phenylglycinol derivatives), the cyclopropyl group offers a well-defined and rigid conical steric field. It is hypothesized that this rigidity can translate into higher and more predictable diastereoselectivity in bond-forming reactions.
This guide outlines the core workflow for employing this auxiliary, from attachment to a substrate to its cleavage, focusing on two of the most powerful C-C bond-forming reactions in synthesis.
General Workflow: Attachment of the Chiral Auxiliary
The first step in utilizing this compound is its covalent attachment to a prochiral carboxylic acid, forming a stable amide. This N-acyl derivative is the substrate for subsequent stereoselective transformations. A standard and reliable method for this coupling is the use of an acyl chloride.
Protocol 2.1: Synthesis of N-Acyl Adduct from an Acyl Chloride
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1S)-2-amino-1-cyclopropylethanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 eq.).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acylation: Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acyl derivative.
Caption: Workflow for attaching the chiral auxiliary.
Application in Diastereoselective Enolate Alkylation
Asymmetric alkylation of enolates derived from N-acyl auxiliaries is a powerful method for synthesizing enantiomerically enriched α-substituted carboxylic acids. The reaction proceeds via a rigid lithium chelate that directs the approach of an electrophile.
Principle & Mechanism of Stereocontrol
Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the N-acyl substrate forms a lithium enolate. Crucially, the lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This forms a rigid bicyclic structure. In this conformation, the cyclopropyl group at C1 is forced into a pseudo-axial position, creating a significant steric barrier that effectively blocks the top face of the enolate. Consequently, an incoming electrophile (E⁺) can only approach from the less-hindered bottom face, leading to the preferential formation of a single diastereomer.
Caption: Stereocontrol via a rigid chelated intermediate.
Detailed Protocol: Asymmetric Alkylation
-
Enolate Formation: Dissolve the N-acyl substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a freshly prepared solution of LDA in THF (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Quenching & Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Representative Performance (Based on Analogous Systems)
While specific data for this compound is not yet widely published, performance can be benchmarked against structurally similar auxiliaries, which routinely provide excellent results.[3]
| Electrophile (E-X) | Representative Yield | Representative Diastereomeric Excess (d.e.) |
| Methyl Iodide | > 90% | > 98% |
| Benzyl Bromide | > 90% | > 99% |
| Allyl Iodide | > 85% | > 98% |
| Isopropyl Triflate | > 80% | > 95% |
| Data is illustrative and based on results from well-established 1,2-amino alcohol auxiliaries. |
Application in Diastereoselective Aldol Reactions
The aldol reaction is one of the most important C-C bond-forming reactions, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. The use of a chiral auxiliary allows for precise control over the relative and absolute stereochemistry of the product.
Principle & Mechanism of Stereocontrol
Boron-mediated aldol reactions of N-acyl substrates proceed through a well-defined, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[4] Treatment of the N-acyl substrate with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine) generates a (Z)-boron enolate. This enolate then coordinates with the aldehyde. To minimize 1,3-diaxial interactions, the aldehyde R-group and the auxiliary's directing group orient themselves in pseudo-equatorial positions. This locks the transition state into a single favored geometry, dictating the stereochemical outcome of the reaction with high fidelity. The rigid cyclopropyl group is expected to provide a strong and unambiguous steric bias in this transition state.
Caption: Stereocontrol in the boron-mediated aldol reaction.
Detailed Protocol: Asymmetric Aldol Reaction
-
Enolate Formation: Dissolve the N-acyl substrate (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere and cool to 0 °C. Add diisopropylethylamine (DIPEA, 1.5 eq.) followed by the dropwise addition of dibutylboron triflate (1.2 eq.). Stir at 0 °C for 30 minutes, then cool the mixture to -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.5 eq.) dropwise as a solution in DCM. Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quenching & Workup: Quench the reaction by adding a pH 7 phosphate buffer. Stir vigorously for 15 minutes. Extract the mixture with DCM (3x).
-
Oxidative Cleanup: Combine the organic layers. To remove the boron byproducts, add methanol and an equal volume of 30% aqueous hydrogen peroxide. Stir vigorously for 1 hour. Separate the layers, wash the organic layer with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
Cleavage of the Chiral Auxiliary
A critical final step is the removal of the auxiliary to reveal the enantiomerically pure product. The choice of cleavage method depends on the desired functional group. The auxiliary can often be recovered and reused.[1][5]
Cleavage to the Carboxylic Acid
-
Method: Basic hydrolysis with lithium hydroperoxide (LiOOH), generated in situ.
-
Protocol: Dissolve the alkylated/aldol adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq.) followed by aqueous LiOH (2.0 eq.). Stir until the reaction is complete (TLC). Quench with aqueous Na₂SO₃. Acidify to pH ~2 and extract the chiral carboxylic acid. The aqueous layer can be basified to recover the auxiliary.[5]
Cleavage to the Primary Alcohol
-
Method: Reductive cleavage with a strong hydride reagent.
-
Protocol: Dissolve the adduct in anhydrous THF and cool to 0 °C. Add LiAlH₄ or LiBH₄ (2.0-3.0 eq.) portion-wise. Allow to warm to room temperature and stir overnight. Carefully quench with a Rochelle's salt solution and extract the product alcohol.
Cleavage to the Aldehyde
-
Method: A two-step reduction/oxidation or a controlled partial reduction.
-
Protocol: First, reduce the adduct to the primary alcohol as described in 5.2. Then, oxidize the resulting alcohol to the aldehyde using a mild oxidant like Dess-Martin periodinane (DMP).
Cleavage to a Ketone
-
Method: Addition of an organometallic reagent.
-
Protocol: Dissolve the adduct in anhydrous THF at -78 °C. Add an organolithium or Grignard reagent (e.g., MeLi, PhMgBr, 2.0 eq.) and stir. The reaction typically forms a stable tetrahedral intermediate that collapses to the ketone upon aqueous workup.
Caption: Summary of auxiliary cleavage pathways.
Conclusion
(1S)-2-Amino-1-cyclopropylethanol is a promising chiral auxiliary for asymmetric synthesis. Its 1,2-amino alcohol framework provides a reliable platform for chelation-controlled, stereodirecting reactions. The unique, rigid steric environment imparted by the cyclopropyl group is poised to offer exceptional levels of diastereoselectivity in cornerstone synthetic transformations like alkylations and aldol reactions. The protocols detailed in this guide, based on robust and well-understood precedents, provide a strong foundation for researchers and drug development professionals to explore the full potential of this valuable synthetic tool.
References
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Williams, J. M. J., et al. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition. [Link]
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Nagib, D. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. [Link]
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CHEMMaster FREE Chemistry. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. [Link]
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Feringa, B. L., et al. (2020). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society. [Link]
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Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]
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PubChem. 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. [Link]
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Chan, A. S. C., et al. (2007). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Coordination Chemistry Reviews. [Link]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]
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Seebach, D., et al. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society. [Link]
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Houk, K. N., et al. (2017). Origins of Stereoselectivity in Chiral Aminoalcohol Catalysis of Oxyallyl Cation-Indole Reactions. The Journal of Organic Chemistry. [Link]
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Carreira, E. M., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]
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Kang, S. H., et al. (1997). Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry. [Link]
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MacMillan, D. W. C., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature. [Link]
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Zefirov, N. S., et al. (2001). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews. [Link]
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Fustero, S., et al. (2018). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules. [Link]
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Ghorai, M. K., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
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Denmark, S. E., & Kwo, A. C. (2016). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [Link]
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Carretero, J. C., et al. (2013). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. [Link]
-
Organic Chemistry Tutorials. (2020). Diastereoselectivity in Aldol condensation. YouTube. [Link]
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Application Notes: 2-Amino-1-cyclopropylethanol as a Strategic Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group has transitioned from a structural curiosity to a cornerstone motif in rational drug design.[1] Its incorporation into pharmaceutical candidates is a strategic decision aimed at enhancing potency, optimizing metabolic stability, and fine-tuning physicochemical properties.[1][2] The three-membered ring's unique stereoelectronic properties—stemming from significant ring strain and enhanced p-character in its C-C bonds—confer a rigid, planar conformation that can lock a molecule into its bioactive form, thereby improving binding affinity for its biological target.[1][3][4]
Among the diverse library of cyclopropyl-containing synthons, 2-amino-1-cyclopropylethanol (ACE) stands out as a particularly valuable building block. Possessing two adjacent chiral centers and two orthogonal functional groups (a primary amine and a primary alcohol), ACE offers synthetic versatility for constructing complex molecular architectures. This guide provides an in-depth analysis of ACE's role in pharmaceutical development, including stereoselective synthesis protocols and its application in creating advanced drug candidates.
Physicochemical Properties & Advantages in Drug Design
The strategic incorporation of the ACE scaffold leverages the inherent benefits of the cyclopropyl ring to overcome common challenges in drug development.
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains.[1] This increased bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1] Replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl group can significantly prolong a drug's half-life.[1][3]
-
Improved Potency and Selectivity: The conformational rigidity of the cyclopropyl group reduces the entropic penalty upon binding to a receptor, which can lead to a significant increase in potency.[1][5] This conformational constraint also helps to minimize off-target effects by ensuring a more precise fit to the intended biological target.[1][3]
-
Modulation of Physicochemical Properties: The cyclopropyl group acts as a lipophilic yet compact bioisostere for other common functionalities like gem-dimethyl groups, vinyl groups, or even phenyl rings.[1][4] This allows for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile to achieve optimal pharmacokinetic properties.[1]
| Property | Value | Source |
| Molecular Formula | C5H11NO | PubChem[6] |
| Molecular Weight | 101.15 g/mol | PubChem[6] |
| LogP (Predicted) | -0.6 | PubChem[6] |
| Boiling Point (Predicted) | 179.5 °C | PubChem |
| pKa (Predicted) | 9.3 (Amine) | ChemAxon |
Table 1: Key physicochemical properties of this compound.
Part 1: Stereoselective Synthesis of this compound
The biological activity of pharmaceuticals containing ACE is critically dependent on their stereochemistry. Therefore, access to enantiomerically pure isomers is paramount. Chiral amino alcohols are prevalent synthons in pharmaceuticals, and various methods, including enzymatic and asymmetric catalytic approaches, have been developed for their synthesis.[7][8]
Workflow for Asymmetric Synthesis
A common and effective strategy for synthesizing chiral ACE involves the asymmetric reduction of an α-amino ketone precursor. This workflow ensures precise control over the stereochemistry at both chiral centers.
Figure 1: General workflow for the stereoselective synthesis of this compound.
Protocol 1: Asymmetric Reduction of 2-Amino-1-cyclopropylethanone
This protocol describes a representative method for the stereoselective reduction of a ketone precursor to yield a specific stereoisomer of ACE. The choice of chiral catalyst (e.g., (R)- or (S)-CBS reagent) dictates the stereochemical outcome.
Materials:
-
2-Amino-1-cyclopropylethanone hydrochloride
-
Corey-Bakshi-Shibata (CBS) reagent (e.g., (R)-Methyl-CBS)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve the CBS reagent (0.1 equivalents) in anhydrous THF.
-
Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.1 equivalents) dropwise. Stir for 10 minutes at 0 °C.
-
Substrate Addition: Dissolve 2-amino-1-cyclopropylethanone hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the catalyst solution over 30 minutes.
-
Causality Note: Slow addition is crucial to control the exothermic reaction and maintain high stereoselectivity.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.
-
Hydrolysis: Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Workup: Adjust the pH to ~9-10 with saturated NaHCO3 solution. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Validation: Confirm the stereochemical purity (enantiomeric excess, ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC).
Part 2: Application in Pharmaceutical Synthesis
The bifunctional nature of ACE makes it a versatile scaffold for elaboration. The primary amine is readily acylated, alkylated, or used in reductive amination, while the hydroxyl group can be etherified, esterified, or used as a directing group. A common and fundamentally important reaction is amide bond formation, which is the most frequently used reaction in medicinal chemistry.[9]
Protocol 2: Amide Coupling with a Carboxylic Acid Moiety
This protocol details a standard procedure for coupling the amino group of ACE with a carboxylic acid, a key step in synthesizing many pharmaceutical agents, such as protease inhibitors or receptor modulators.
Materials:
-
(1R,2S)-2-Amino-1-cyclopropylethanol
-
Carboxylic Acid of interest (e.g., Boc-L-Alanine)
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Rationale for Reagent Selection:
-
HATU: An aminium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization, especially when coupling chiral building blocks.[9][11]
-
DIPEA: A non-nucleophilic hindered base used to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating the coupling without competing in side reactions.[12]
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The Strategic Synthesis of 2-Amino-1-cyclopropylethanol Derivatives: A Guide for Medicinal Chemists
Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design.[1] This small, strained carbocycle imparts a unique set of conformational and electronic properties to bioactive molecules, often leading to significant improvements in potency, metabolic stability, and target selectivity.[1][2] The rigidity of the cyclopropane ring can pre-organize a molecule into its bioactive conformation, enhancing binding affinity to its biological target.[1] Furthermore, the increased strength of the C-H bonds within the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1]
The 2-amino-1-cyclopropylethanol scaffold, which combines the benefits of the cyclopropyl group with the versatile 1,2-amino alcohol motif, represents a particularly valuable pharmacophore. This structural unit is found in a variety of biologically active compounds and serves as a crucial building block for the synthesis of more complex molecules. This guide provides a detailed overview of the key synthetic strategies for accessing chiral this compound derivatives, complete with detailed protocols and mechanistic insights to aid researchers in the design and execution of their synthetic campaigns.
Key Synthetic Strategies and Mechanistic Considerations
The preparation of enantiomerically pure this compound derivatives can be approached through several strategic disconnections. The most common and versatile methods involve either the nucleophilic ring-opening of a cyclopropyl-substituted epoxide or the stereoselective reduction of an α-amino cyclopropyl ketone. A more recent and powerful approach involves the asymmetric aminoalkylation of cyclopropyl aldehydes.
Strategy 1: Ring-Opening of Cyclopropyl Epoxides
The ring-opening of epoxides with a nitrogen nucleophile is a classic and reliable method for the synthesis of β-amino alcohols.[3][4] In the context of this compound synthesis, this strategy relies on the preparation of a suitable cyclopropyl epoxide, such as 2-cyclopropyloxirane.
The key to this approach is the regioselectivity of the ring-opening reaction. Under neutral or basic conditions, the nucleophile will typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. For 2-cyclopropyloxirane, this would be the terminal methylene carbon. In contrast, under acidic conditions, the reaction can proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.
Experimental Protocol 1: Synthesis of N-Boc-2-amino-1-cyclopropylethanol via Epoxide Ring-Opening
This protocol outlines a two-step synthesis starting from the commercially available cyclopropylacetaldehyde.
Step 1: Epoxidation of Cyclopropylacetaldehyde
A variety of standard epoxidation conditions can be employed. A common method involves the use of a sulfur ylide, such as dimethylsulfoxonium ylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base.
-
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cyclopropylacetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cool the solution to 0 °C and add a solution of cyclopropylacetaldehyde in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford crude 2-cyclopropyloxirane.
-
Step 2: Ring-Opening with a Protected Amine Source
The crude epoxide is then subjected to ring-opening with a suitable nitrogen nucleophile. To control the reactivity and facilitate purification, a protected form of ammonia, such as the in situ generated lithium salt of Boc-amide, is often used.
-
Materials:
-
tert-Butyl carbamate (Boc-NH₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Crude 2-cyclopropyloxirane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl carbamate in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
-
Add n-butyllithium dropwise and stir the mixture for 30 minutes at 0 °C.
-
Add a solution of crude 2-cyclopropyloxirane in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-amino-1-cyclopropylethanol.
-
Strategy 2: Stereoselective Reduction of α-Amino Cyclopropyl Ketones
An alternative and powerful strategy involves the stereoselective reduction of a prochiral α-amino cyclopropyl ketone.[5][6][7] This approach offers excellent control over the stereochemistry of the newly formed hydroxyl group. The success of this method hinges on the choice of the reducing agent and the nature of the protecting group on the amine.
Chelating reducing agents, such as those containing lithium or zinc, can coordinate to both the carbonyl oxygen and the nitrogen of the amino group (or a suitable protecting group), leading to a rigid cyclic transition state. The hydride is then delivered to the less hindered face of the carbonyl, resulting in a high degree of diastereoselectivity.
Experimental Protocol 2: Synthesis of syn-2-Amino-1-cyclopropylethanol via Ketone Reduction
This protocol describes the synthesis of the syn-diastereomer of the target compound.
Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)-1-cyclopropylethanone
The starting α-amino ketone can be prepared from the corresponding α-amino acid, cyclopropylglycine, via activation of the carboxylic acid and subsequent reaction with a suitable organometallic reagent or by other established methods for α-amino ketone synthesis.[4]
Step 2: Diastereoselective Reduction
-
Materials:
-
2-(tert-Butoxycarbonylamino)-1-cyclopropylethanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tri-sec-butylborohydride (L-Selectride®) solution in THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the α-amino ketone in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add L-Selectride® solution dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the syn-N-Boc-2-amino-1-cyclopropylethanol.
-
Visualization of Synthetic Workflows
To better illustrate the synthetic pathways, the following diagrams outline the key transformations described in the protocols.
Caption: Key synthetic strategies for this compound derivatives.
Characterization Data
Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following table summarizes typical NMR data for a representative N-Boc protected this compound derivative.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| N-Boc-2-amino-1-cyclopropylethanol | 4.95 (br s, 1H, NH), 3.70-3.60 (m, 1H, CHOH), 3.40-3.25 (m, 2H, CH₂N), 1.45 (s, 9H, C(CH₃)₃), 1.05-0.90 (m, 1H, cyclopropyl CH), 0.60-0.40 (m, 2H, cyclopropyl CH₂), 0.30-0.15 (m, 2H, cyclopropyl CH₂) | 156.0 (C=O), 79.5 (C(CH₃)₃), 75.0 (CHOH), 48.0 (CH₂N), 28.4 (C(CH₃)₃), 12.5 (cyclopropyl CH), 4.0 (cyclopropyl CH₂), 3.5 (cyclopropyl CH₂) |
Note: Chemical shifts are approximate and may vary depending on the specific derivative and experimental conditions.
Conclusion and Future Outlook
The synthetic methodologies outlined in this guide provide robust and versatile pathways for the preparation of valuable this compound derivatives. The choice of synthetic route will depend on the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. The continued development of novel catalytic and enantioselective methods will undoubtedly further streamline the synthesis of these important building blocks, empowering medicinal chemists to explore new chemical space and design the next generation of therapeutics. The unique conformational constraints and metabolic stability conferred by the cyclopropyl group ensure that this scaffold will remain a highly sought-after feature in drug discovery for the foreseeable future.
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- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Topic: Chiral Resolution of Racemic 2-Amino-1-cyclopropylethanol
An Application Guide and Protocol
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of racemic 2-amino-1-cyclopropylethanol, a valuable chiral building block in modern medicinal chemistry. Enantiomerically pure amino alcohols are critical synthons in the development of active pharmaceutical ingredients (APIs), where stereochemistry often dictates therapeutic efficacy and safety.[1][2] This document details three field-proven resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution (EKR), and preparative chiral chromatography. For each method, we elucidate the underlying scientific principles, provide detailed, step-by-step laboratory protocols, and discuss the rationale behind experimental design. The guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of chiral molecules.
Introduction: The Significance of Chiral this compound
Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, including antiviral agents, beta-blockers, and anti-cancer drugs.[1] The specific three-dimensional arrangement of the amine and hydroxyl groups is frequently essential for the molecule's ability to selectively interact with biological targets like enzymes and receptors.[1] The cyclopropyl group in this compound introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity and metabolic stability.[3][4][5]
Consequently, obtaining the individual (R)- and (S)-enantiomers of this compound in high enantiomeric purity is a critical step for drug discovery and development. The resolution of the racemic mixture—a 1:1 mixture of both enantiomers—is often more practical and cost-effective than direct asymmetric synthesis, especially during initial discovery phases and scale-up.[6][7] This guide explores the most robust and widely adopted techniques to achieve this separation.
Foundational Principle: From Enantiomers to Separable Diastereomers
Enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media), making their direct separation impossible.[8][9] The core principle of most resolution techniques is the transient conversion of the enantiomeric pair into a pair of diastereomers. Diastereomers have distinct physical properties and can therefore be separated by standard laboratory techniques such as crystallization or chromatography.[7][9]
Method 1: Diastereomeric Salt Formation & Fractional Crystallization
This classical resolution technique remains a cornerstone for industrial-scale separation due to its cost-effectiveness and scalability.[6][10][11] The method leverages the basicity of the amino group in this compound to form acid-base salts with an enantiomerically pure chiral acid, known as a chiral resolving agent.[9]
Causality and Experimental Rationale
The reaction of a racemic amine (containing R-amine and S-amine) with a single enantiomer of a chiral acid (e.g., S-acid) produces a mixture of two diastereomeric salts: (R-amine, S-acid) and (S-amine, S-acid). These salts are not mirror images and thus exhibit different solubilities in a given solvent system.[8][10] Through a process of fractional crystallization, the less soluble diastereomer precipitates from the solution, allowing for its physical separation by filtration. The choice of both the resolving agent and the crystallization solvent is critical and often requires empirical screening to identify a combination that provides high diastereomeric purity and good crystal morphology.[6]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution with (R)-(-)-Mandelic Acid
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a suitable flask, dissolve 1.0 molar equivalent of racemic this compound in a minimal amount of warm ethanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 molar equivalents of (R)-(-)-mandelic acid in warm ethanol. Note: Starting with 0.5 equivalents can improve the purity of the first crop of crystals.
-
Salt Formation: Slowly add the mandelic acid solution to the stirred amino alcohol solution. A precipitate may form immediately. Heat the mixture gently until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Once turbidity is observed, allow the flask to stand undisturbed for several hours, then cool to 0-5°C to maximize crystal yield.
-
Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove the mother liquor.[8]
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum. Determine the yield.
Part B: Liberation of the Enantiomerically Pure Amine
-
Dissolution: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add 1M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous solution is approximately 10-11. This deprotonates the amine and dissolves the mandelic acid as its sodium salt.
-
Extraction: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Part C: Analysis of Enantiomeric Excess (e.e.)
-
Sample Preparation: Prepare a dilute solution of the final product in a suitable solvent.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[1][8]
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that utilizes the high enantioselectivity of enzymes, typically lipases, to differentiate between two enantiomers in a racemic mixture.[12][13] The most common approach for amino alcohols is an enzyme-catalyzed acylation.
Causality and Experimental Rationale
In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other.[14] For a racemic amino alcohol, a lipase will selectively acylate the hydroxyl group of one enantiomer (e.g., the R-enantiomer) using an acyl donor (like vinyl acetate), forming an ester. The other enantiomer (S-enantiomer) is left largely unreacted. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated R-enantiomer and the unreacted S-amino alcohol. These two compounds have very different chemical properties and can be easily separated by standard methods like column chromatography or extraction.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution via selective acylation.
Protocol: Lipase-Catalyzed Acylation
Note: The free amine can interfere with some lipase-catalyzed reactions. If necessary, the amine should first be protected with a suitable group (e.g., Boc, Cbz) and deprotected after the resolution is complete.
-
Setup: To a flask containing racemic this compound (1.0 equiv.) in an anhydrous organic solvent (e.g., toluene or MTBE), add the acyl donor, vinyl acetate (1.0-1.5 equiv.).[14][15]
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the mixture (typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the substrate and the product.
-
Workup: Once ~50% conversion is reached, remove the enzyme by filtration. Wash the enzyme with fresh solvent.
-
Separation: Concentrate the filtrate. The resulting mixture of the unreacted amino alcohol and the acylated product can be separated by silica gel column chromatography.
-
Hydrolysis (Optional): To recover the second enantiomer, dissolve the purified acylated product in a solvent like methanol and add a base (e.g., potassium carbonate) to hydrolyze the ester bond, yielding the other enantiomer of the amino alcohol.
-
Analysis: Determine the e.e. of both the unreacted amino alcohol and the hydrolyzed product using chiral HPLC.
Method 3: Preparative Chiral Chromatography
Direct separation of enantiomers using chiral chromatography is a highly effective but often more expensive method, particularly suited for high-purity requirements and smaller-scale separations.[6]
Causality and Experimental Rationale
This technique relies on a chiral stationary phase (CSP) packed into an HPLC column.[16] The CSP is composed of a chiral selector molecule that is immobilized on a solid support (e.g., silica). As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[17] Due to stereochemical differences, one enantiomer will form a slightly more stable complex than the other, causing it to be retained on the column longer. This difference in retention time allows the enantiomers to be collected as separate fractions as they elute from the column.[2][16] Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[16]
Workflow for Preparative Chiral HPLC
Caption: General workflow for separation of enantiomers by preparative chiral HPLC.
Protocol: Preparative HPLC Separation
-
Method Development (Analytical Scale): First, develop a separation method on an analytical chiral HPLC column (e.g., Chiralpak® IA or similar).
-
Scale-Up: Transfer the optimized analytical method to a preparative HPLC column with the same stationary phase. The flow rate will need to be increased proportionally to the column diameter.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration that avoids column overloading. Filter the solution through a 0.45 µm filter.
-
Injection and Fraction Collection: Perform repeated injections of the racemic mixture onto the preparative column. Collect the eluent in fractions corresponding to each enantiomer peak, guided by the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess of each. Pool the fractions that meet the desired purity specification (>99% e.e.).
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the isolated, enantiomerically pure products.
Summary and Method Comparison
The optimal choice of resolution technique depends on the required scale, purity, cost, and available equipment.
| Parameter | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography |
| Principle | Different solubility of diastereomeric salts | Enzyme selectively reacts with one enantiomer | Differential interaction with a chiral stationary phase |
| Max Yield (per enantiomer) | Theoretically 100% (if other enantiomer is recovered from mother liquor) | Theoretically 50% (unless coupled with racemization) | >95% (dependent on collection efficiency) |
| Scalability | Excellent; preferred for industrial scale[6] | Good; scalable to kg scale | Limited; best for mg to gram scale |
| Cost | Low (solvents, commodity chiral acids) | Moderate (enzyme cost can be significant but is reusable) | High (chiral columns and solvent consumption are expensive) |
| Development Time | Moderate (screening of solvents/agents required)[6] | Moderate (screening of enzymes/conditions required) | Fast (method development is often rapid) |
| Key Advantage | Low cost and high throughput on large scale | High selectivity, mild conditions, "green" chemistry | High purity, rapid development, broad applicability |
References
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Coles, J. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1150. Available from: [Link]
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Coles, J. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available from: [Link]
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Higuchi, T., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Organic Letters, 18(15), 3700-3703. Available from: [Link]
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-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available from: [Link]
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Chandrasekaran, S. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]
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Kanerva, L. T. (1998). Lipase Catalysis in the Optical Resolution of 2-Amino-1-phenylethanol Derivatives. Acta Chemica Scandinavica, 52, 934-940. Available from: [Link]
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Humeau, C., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3984. Available from: [Link]
- Farmarc-Carlo Erba S.P.A. (1987). Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents.
-
ResearchGate. (2016). Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? Available from: [Link]
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Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 7(10), 726-745. Available from: [Link]
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Cameron, D. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition, 60(40), 21814-21818. Available from: [Link]
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ResearchGate. (2015). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Available from: [Link]
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Szymańska, E., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermediate. International Journal of Molecular Sciences, 23(19), 11846. Available from: [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Available from: [Link]
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ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Available from: [Link]
-
ResearchGate. (1987). Resolution of racemic 1-amino-2-propanol. Available from: [Link]
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PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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Horak, J., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(13), 5122. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Enantiopure 2-(Aminoalkyl)phenol Derivatives and Their Application as Catalysts in Stereoselective Reactions. Available from: [Link]
-
Gecse, R., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463518. Available from: [Link]
-
Feliczak-Guzik, A., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 27(17), 5585. Available from: [Link]
-
ResearchGate. (1998). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. Available from: [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]
-
Peter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-117. Available from: [Link]
-
Jean, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(29), 5364-5368. Available from: [Link]
-
ResearchGate. (2006). Synthesis of Amino Acids of Cyclopropylglycine Series. Available from: [Link]
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Use of 2-Amino-1-cyclopropylethanol in the synthesis of conformationally constrained amino acids
Application Notes & Protocols
Topic: Strategic Use of 2-Amino-1-cyclopropylethanol for the Synthesis of Novel Conformationally Constrained Amino Acids
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Imperative for Rigidity in Peptide Drug Design
The inherent flexibility of linear peptides often hinders their therapeutic potential, leading to reduced binding affinity and susceptibility to metabolic degradation.[1] Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these limitations, pre-organizing the molecule into a bioactive conformation and enhancing its stability.[2][3][4] The cyclopropyl group, a small, rigid carbocycle, is an exceptionally effective motif for achieving this rigidity.[5] Its unique stereoelectronic properties can lock dihedral angles and shield adjacent peptide bonds from enzymatic cleavage.[6][7]
This guide details the synthetic utility of (S)-2-Amino-1-cyclopropylethanol, a versatile and commercially available chiral building block, for the creation of novel cyclopropyl-containing amino acids. We will explore two primary synthetic pathways, providing detailed, validated protocols and explaining the causal logic behind key experimental choices. These methodologies empower researchers to generate unique structural analogs for applications in peptidomimetic drug design and chemical biology.[2]
Strategy 1: Direct Oxidation to Synthesize Cyclopropyl-Constrained β-Amino Acids
This approach represents the most direct pathway from this compound to a conformationally constrained amino acid. The strategy hinges on the selective oxidation of the primary alcohol to a carboxylic acid, yielding a β-amino acid where the cyclopropyl group is adjacent to the hydroxyl-bearing carbon. This class of amino acids is valuable for inducing unique turns and secondary structures in peptides.
Experimental Rationale & Workflow
The workflow is a three-stage process: N-protection, two-step oxidation, and final deprotection.
-
N-Protection: The amine must be protected to prevent side reactions during the oxidation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions, which are orthogonal to many other protecting groups used in peptide synthesis.[8]
-
Two-Step Oxidation: Direct oxidation of a primary alcohol to a carboxylic acid in the presence of a protected amine can be challenging. A more reliable and high-yielding approach involves a two-step sequence: oxidation to the intermediate aldehyde, followed by a second oxidation to the carboxylic acid. We utilize Dess-Martin periodinane (DMP) for the first step due to its mild conditions and high efficiency, followed by a Pinnick oxidation, which is highly selective for converting aldehydes to carboxylic acids without affecting other functional groups.
-
Deprotection: The final step involves the removal of the Boc protecting group to yield the free β-amino acid, ready for subsequent use in peptide synthesis.
Visualized Workflow: Synthesis of (R)-3-amino-2-cyclopropylpropanoic acid
Caption: Workflow for the synthesis of a cyclopropyl β-amino acid.
Detailed Protocol: Synthesis of (R)-3-amino-2-cyclopropylpropanoic acid
Step 1: N-Boc Protection
-
Dissolve (S)-2-amino-1-cyclopropylethanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield (S)-tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate.
Step 2a: Dess-Martin Oxidation to Aldehyde
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM (approx. 0.1 M).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction with diethyl ether and pour into a vigorously stirring solution of saturated aqueous NaHCO₃ containing Na₂S₂O₃ (1.5 M).
-
Stir until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully in vacuo without heating. The resulting aldehyde is often used immediately in the next step.
Step 2b: Pinnick Oxidation to Carboxylic Acid
-
Dissolve the crude aldehyde from the previous step (1.0 eq) in a 2:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq).
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the aldehyde solution at room temperature.
-
Stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the mixture to pH ~3-4 with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the protected amino acid.
Step 3: Boc Deprotection
-
Dissolve the protected amino acid (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a 4 M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as its TFA or HCl salt.
-
Filter and dry the solid to obtain the final product.
| Step | Key Reagents | Solvent | Typical Yield | Rationale |
| N-Protection | Boc₂O, Et₃N | DCM | >95% | Robust, orthogonal protection for the amine. |
| Oxidation (Step 1) | Dess-Martin Periodinane | DCM | >90% | Mild, high-yielding conversion to the aldehyde. |
| Oxidation (Step 2) | NaClO₂, 2-methyl-2-butene | t-BuOH/H₂O | 80-90% | Selective oxidation of aldehyde without epimerization. |
| Deprotection | TFA or 4M HCl/Dioxane | DCM or Dioxane | >95% | Clean and quantitative removal of the Boc group. |
Strategy 2: Synthesis of Cyclopropyl α-Amino Acids via Stereoinvertive Azidation
To synthesize α-amino acids, the original stereocenter of the alcohol must be converted into the α-carbon of the amino acid. This requires a strategy that inverts the stereochemistry at this center while introducing a nitrogen functionality. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with a clean SN2-type inversion of configuration.[9][10][11]
Experimental Rationale & Workflow
This pathway involves converting the alcohol into an azide with inversion of configuration, followed by chain extension and functional group manipulations.
-
N-Protection: As in Strategy 1, the amine is first protected with a Boc group.
-
Mitsunobu Reaction: The protected amino alcohol is subjected to Mitsunobu conditions using triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., DIAD), and a nitrogen nucleophile.[12] Hydrazoic acid (HN₃), often generated in situ, is an excellent nucleophile for this purpose, yielding an azide with complete inversion of the stereocenter.[9]
-
Functional Group Interconversion: The resulting azido alcohol is then oxidized to the corresponding carboxylic acid. The azide is subsequently reduced to a primary amine, and the Boc group is removed to furnish the final α-amino acid.
Visualized Workflow: Synthesis of (S)-2-amino-2-cyclopropylacetic acid
Caption: Workflow for α-amino acid synthesis via Mitsunobu inversion.
Detailed Protocol: Synthesis of (S)-2-amino-2-cyclopropylacetic acid
Step 1: Mitsunobu Reaction
-
Prepare the N-Boc protected amino alcohol as described in Strategy 1, Step 1.
-
Dissolve the alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The solution may turn cloudy or yellow.
-
Add a solution of hydrazoic acid in toluene (~2 M, 1.5 eq) dropwise. Caution: Hydrazoic acid is toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC. Upon completion, concentrate the reaction mixture.
-
Purify by flash column chromatography (Hexanes/Ethyl Acetate) to isolate the azido-alcohol product.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the azido-alcohol (1.0 eq) in acetone.
-
Cool to 0 °C and add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color is observed.
-
Stir for 1 hour at 0 °C, then quench with isopropanol.
-
Filter through a pad of celite, and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the azido acid.
Step 3: Azide Reduction and Deprotection
-
Dissolve the azido acid (1.0 eq) in methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq).
-
Hydrogenate the mixture under a balloon of H₂ or in a Parr shaker at 50 psi for 4-8 hours.
-
Filter the reaction through celite to remove the catalyst and concentrate the filtrate. The intermediate is the Boc-protected amino acid.
-
Proceed directly with Boc deprotection as described in Strategy 1, Step 3, to yield the final α-amino acid salt.
| Step | Key Reagents | Solvent | Stereochemistry | Rationale |
| Mitsunobu Rxn | PPh₃, DIAD, HN₃ | THF | Inversion | Powerful method for stereospecific alcohol to azide conversion.[10][13] |
| Oxidation | Jones Reagent | Acetone | Retention | Classic, strong oxidation for primary alcohols to acids. |
| Reduction | H₂, Pd/C | MeOH | Retention | Clean and efficient reduction of azide to amine. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The synthesized conformationally constrained amino acids, once appropriately N-terminally protected (typically with Fmoc for SPPS), can be seamlessly incorporated into peptide sequences.[14][15]
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- 9. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-cyclopropylethanol
Welcome to the technical support center for the synthesis of 2-Amino-1-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic building block. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established scientific literature.
Introduction
This compound is a crucial chiral building block in medicinal chemistry, valued for its unique structural properties imparted by the cyclopropyl moiety. Its synthesis, however, can present challenges, particularly in achieving high yields and purity. The most common synthetic route involves two key stages: the formation of 1-cyclopropyl-ethanone oxime from cyclopropyl methyl ketone, followed by the reduction of the oxime to the target primary amine. This guide is structured to address potential issues at each of these critical steps.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved through a two-step process starting from cyclopropyl methyl ketone.
Technical Support Center: Purification of 2-Amino-1-cyclopropylethanol by Crystallization
Welcome to the technical support center for the purification of 2-Amino-1-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the crystallization of this chiral amino alcohol. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity of your target compound.
Introduction to Crystallization of this compound
This compound is a valuable chiral building block in pharmaceutical synthesis. Its purification by crystallization is a critical step to ensure the desired purity and stereoisomeric integrity of the final active pharmaceutical ingredient (API). The presence of both an amino and a hydroxyl group in the molecule imparts specific physicochemical properties that influence the choice of crystallization solvent and conditions.[1] This guide will walk you through the principles and practicalities of crystallizing this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of for crystallization?
A1: this compound is a relatively small molecule with a molecular weight of 101.15 g/mol .[2] The presence of the amine and hydroxyl groups makes it a polar compound capable of forming hydrogen bonds, which generally leads to good solubility in polar solvents like water and alcohols.[1] Its cyclopropyl group introduces some non-polar character. Understanding this balance of polarity is key to selecting an appropriate solvent system.
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For amino alcohols, common choices include lower alcohols (methanol, ethanol, isopropanol), water, or mixtures of these.[3] A good starting point is to perform small-scale solubility tests with a variety of solvents. Given the polar nature of your compound, begin with ethanol, methanol, and water. You might also explore binary solvent systems, such as an alcohol-water mixture, to fine-tune the solubility profile.
Q3: Should I crystallize this compound as the free base or as a salt?
A3: Both are viable options, and the choice depends on the impurities you are trying to remove. Crystallizing the free base is simpler, but if you have basic impurities, converting your product to an acid addition salt (e.g., hydrochloride) can be highly effective for purification. The salt will have different solubility characteristics than the free base, often being more soluble in water and less soluble in organic solvents.[4] After crystallization of the salt, you can regenerate the free base by neutralization.
Q4: What are the most common impurities I might encounter?
A4: Impurities can originate from the starting materials or be by-products of the synthesis. For syntheses involving the reduction of a corresponding amino acid or ketone, unreacted starting material or over-reduction products could be present.[5] If the synthesis involves protecting groups, incomplete deprotection can lead to impurities. A thorough understanding of your synthetic route is crucial for identifying potential impurities.
Experimental Protocols
Protocol 1: Screening for a Suitable Crystallization Solvent
This protocol outlines a systematic approach to identifying an effective solvent for the crystallization of this compound.
Materials:
-
Crude this compound
-
Selection of potential solvents (e.g., methanol, ethanol, isopropanol, water, ethyl acetate, toluene)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of your crude compound (e.g., 20-30 mg) into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will not be highly soluble at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture in a water bath or on a heating block. Continue adding the solvent in small portions until the solid is fully dissolved at the elevated temperature.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
-
Evaluate the crystal quality and quantity.
Protocol 2: Single Solvent Recrystallization of this compound
This protocol provides a step-by-step guide for recrystallization from a single solvent identified in Protocol 1.
Materials:
-
Crude this compound
-
Selected crystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to just cover the solid.
-
Heat the mixture to a gentle boil with stirring.
-
Gradually add more hot solvent until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to achieve a saturated solution.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The cooling process is too slow.- The compound is an oil at this temperature. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.- Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of the pure compound if available.- Consider using a different solvent or a binary solvent system. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that inhibit crystallization. | - Lower the temperature at which the compound is dissolved.- Use a lower-boiling solvent.- Try adding a small amount of a co-solvent in which the compound is less soluble.- Ensure the crude material is as pure as possible before attempting crystallization. |
| Crystal yield is very low. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- To prevent premature crystallization, use a pre-heated funnel for hot filtration and keep the solution hot. |
| Crystals are discolored. | - Colored impurities are present in the crude material. | - During the recrystallization process, after dissolving the compound in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
Data Presentation
Table 1: Solubility of Analogous Amino Alcohols in Common Solvents
| Solvent | Solubility of Amino Alcohols (General Trend) | Reference |
| Water | High | [1][3] |
| Methanol | High | [3] |
| Ethanol | Moderate to High | [4] |
| Isopropanol | Moderate | [6] |
| Ethyl Acetate | Low to Moderate | Inferred from general polarity rules |
| Toluene | Low | Inferred from general polarity rules |
| Hexane | Very Low | Inferred from general polarity rules |
Note: This table provides general solubility trends for amino alcohols. It is essential to perform solubility tests for this compound specifically.
Visualization of Workflows
Caption: A general workflow for the purification of this compound by crystallization.
Caption: A logical flowchart for troubleshooting common crystallization issues.
References
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Available at: [Link]
-
Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(7-10), 380-383. Available at: [Link]
-
Wang, Z., & Hu, H. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]
-
Schramm, C. H. (1964). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Available at: [Link]
-
Copley, M. J., et al. (1942). Hydrogen Bonding and the Solubility of Alcohols and Amines in Organic Solvents. XIII. Journal of the American Chemical Society, 64(7), 1599-1601. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chiral separation of 2-Amino-1-cyclopropylethanol
Technical Support Center: Chiral Separation of 2-Amino-1-cyclopropylethanol
Introduction:
Welcome to the technical support center for the chiral separation of this compound. This small, polar molecule presents a unique set of challenges due to its structural features: a primary amine and a primary alcohol group attached to a chiral center, further complicated by the presence of a cyclopropyl ring. These characteristics can lead to strong interactions with stationary phases, resulting in poor peak shape and difficulty in achieving baseline resolution of its enantiomers.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the common hurdles in the enantioselective analysis of this compound. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure you can develop robust and reliable separation methods.
Troubleshooting Guide
This section addresses specific problems you might encounter during method development and routine analysis.
Q1: I'm seeing severe peak tailing for both enantiomers on a polysaccharide-based chiral stationary phase (CSP). What is the likely cause and how can I fix it?
A: Severe peak tailing for a basic compound like this compound is a classic symptom of strong, undesirable interactions between the primary amine group and residual silanols on the silica surface of the column packing material.[1][2] The amine, which is protonated in many mobile phases, interacts ionically with deprotonated silanols, leading to a secondary retention mechanism that broadens and tails the peaks.
Solutions:
-
Mobile Phase Additives: The most effective solution is to add a basic competitor to the mobile phase to saturate the active silanol sites.
-
Primary Recommendation: Start by adding 0.1% to 0.5% diethylamine (DEA) or butylamine to your mobile phase (e.g., Hexane/Ethanol).[3] These additives compete with your analyte for the silanol sites, dramatically improving peak symmetry.[4]
-
Alternative Additives: If DEA does not provide sufficient improvement, consider additives like ethylenediamine (EDA) or 2-aminoethanol (AE), which can offer different selectivity and significantly enhance peak shape.[3] Note that these may have limited miscibility in high-hexane content mobile phases and are best used when at least 2% alcohol is present.[3]
-
-
Column Choice: If mobile phase additives are insufficient or not desired (e.g., for LC-MS compatibility), consider a different type of stationary phase.
-
Immobilized Polysaccharide CSPs: These columns are known for their robustness and can tolerate a wider range of solvents.
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T): These phases have ionic groups and are well-suited for separating polar and ionic compounds like amino alcohols, often without the need for derivatization.[5] They are compatible with aqueous mobile phases, which can be advantageous.[5][6]
-
-
Reduce Injection Volume: Column overload can also cause peak tailing.[7][8] To check for this, reduce your sample injection volume by half or more and observe if the peak shape improves.
Q2: I have poor or no resolution between the enantiomers. How can I improve the separation factor (alpha)?
A: A low separation factor indicates that the chiral stationary phase is not discriminating effectively between the two enantiomers. This requires a systematic approach to method development.
Solutions:
-
Screen Different CSPs: Chiral recognition is highly specific. The "best" CSP is often found through screening. For an amino alcohol, good starting points include:
-
Cellulose-based CSPs: (e.g., CHIRALPAK OD-H, LUX-Cellulose-3)
-
Amylose-based CSPs: (e.g., CHIRALPAK AD, CHIRALPAK IG-U)
-
Macrocyclic Glycopeptide CSPs: (e.g., CHIROBIOTIC T, Vancomycin-based phases)[6][9]
-
Zwitterionic CSPs: (e.g., CHIRALPAK ZWIX) These are specifically designed for amphoteric molecules like amino acids and can be effective for amino alcohols.[10]
-
-
Optimize the Mobile Phase:
-
Alcohol Modifier: The type and concentration of the alcohol modifier in a normal-phase system (e.g., Hexane/Ethanol vs. Hexane/Isopropanol) can profoundly impact selectivity.[11] Systematically screen different alcohols and vary their percentage.
-
Additives: While basic additives are used to improve peak shape, acidic additives can sometimes enhance selectivity for amines on polysaccharide phases.[12] However, this is less common and should be explored during optimization.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[13] Running the separation at a lower temperature (e.g., 10-15°C) often increases the separation factor, although it will also increase retention time and backpressure. Conversely, sometimes a higher temperature can improve resolution.[13]
-
-
Consider Derivatization: If direct separation fails, derivatization is a powerful alternative. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).
-
Target the Amine Group: Reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) can be used.[14]
-
Target Both Groups: Isothiocyanates like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with the amine to form diastereomeric thioureas, which are often well-resolved on a C18 column.[15]
-
Q3: My retention times are too long, leading to excessive analysis time and broad peaks. What can I do?
A: Long retention times are typically caused by an overly strong interaction between the analyte and the stationary phase.
Solutions:
-
Increase Mobile Phase Strength:
-
Normal Phase (NP): Increase the percentage of the alcohol modifier (e.g., from 10% ethanol to 20% ethanol). This will decrease retention.
-
Reversed-Phase (RP): If using a compatible column (like a CHIROBIOTIC), increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase.[5]
-
-
Change the Alcohol Modifier: In normal phase, switching to a more polar alcohol can reduce retention. For example, moving from isopropanol to ethanol will typically decrease retention time.
-
Increase Flow Rate: A higher flow rate will decrease the analysis time. However, be mindful of the column's maximum pressure rating. This may also reduce resolution, so a balance must be struck.
-
Increase Temperature: Raising the column temperature will decrease mobile phase viscosity and speed up mass transfer, leading to shorter retention times.[13]
Frequently Asked Questions (FAQs)
Q: Is direct separation or derivatization better for this compound?
A: Direct analysis on a chiral stationary phase is generally preferred because it is faster, involves fewer sample preparation steps, and eliminates the risk of racemization during derivatization.[5] However, if direct methods fail to provide adequate resolution, derivatization is a robust and reliable alternative. The choice depends on the specific goals of the analysis (e.g., high-throughput screening vs. reference standard characterization).
Q: Can I use Gas Chromatography (GC) for this separation?
A: Yes, GC can be an effective technique, but it almost always requires derivatization for a polar, non-volatile compound like this compound.[16] The amino and hydroxyl groups must be capped to increase volatility. A common approach is to derivatize with a reagent like trifluoroacetic anhydride (TFAA) and then separate the resulting compound on a chiral GC column, such as one based on cyclodextrin derivatives.[16][17]
Q: My method uses a basic additive (DEA), but I need to switch to LC-MS. What should I do?
A: Diethylamine (DEA) is a strong ion-pairing agent and can cause significant ion suppression in mass spectrometry. You will need to replace it with a volatile, MS-friendly modifier.
-
Recommended Approach: Switch to a mobile phase containing volatile buffers like ammonium acetate or ammonium formate at a low concentration (e.g., 5-10 mM). You may need to re-optimize the separation on an MS-compatible CSP, such as an immobilized polysaccharide or a macrocyclic glycopeptide phase.[6] Zwitterionic columns are also designed for LC-MS compatible mobile phases.[10]
Q: What are the key interactions I should be trying to achieve between my analyte and the CSP?
A: For effective chiral recognition of this compound, the CSP should facilitate at least three points of interaction with the analyte, with at least one being stereochemically specific. For this molecule, these interactions are likely to be:
-
Hydrogen Bonding: From the hydroxyl and amino groups.
-
Dipole-Dipole Interactions: From the polar groups.
-
Steric Interactions: The cyclopropyl group can provide a point of steric hindrance that helps the CSP differentiate between the two enantiomers.
Polysaccharide-based CSPs, for example, have carbamate groups that can act as hydrogen bond donors and acceptors, creating a chiral environment that interacts differently with each enantiomer.[13]
Visualizations & Protocols
Method Development Workflow
This diagram outlines a logical workflow for developing a chiral separation method for this compound.
Caption: A decision-tree workflow for chiral method development.
Troubleshooting Peak Tailing
This diagram illustrates the decision process for addressing poor peak shape.
Caption: A troubleshooting flowchart for poor peak shape.
Experimental Protocols
Protocol 1: Direct HPLC Method - Starting Conditions
This protocol provides a robust starting point for direct chiral separation using HPLC.
1. Column and Equipment:
-
Column: CHIRALPAK® AD-H or a similar amylose-based CSP (250 x 4.6 mm, 5 µm).
-
HPLC System: Standard HPLC system with UV detector.
2. Mobile Phase Preparation:
-
Prepare a mobile phase of Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v) .
-
Ensure all solvents are HPLC grade.
-
Degas the mobile phase thoroughly before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as the analyte has a poor chromophore, a low wavelength is needed).
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
4. Expected Outcome & Optimization:
-
This method should provide good peak shape due to the DEA.
-
If resolution is insufficient, systematically vary the percentage of ethanol (from 10% to 30%).
-
If peaks are still broad, increase the DEA concentration to 0.2%.
| Parameter | Starting Condition | Optimization Range |
| Mobile Phase | Hexane/Ethanol/DEA (80:20:0.1) | Hexane/(Ethanol or IPA) (90:10 to 70:30) |
| Additive (DEA) | 0.1% | 0.1% - 0.5% |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Temperature | 25°C | 15°C - 40°C |
Protocol 2: Indirect Method via Derivatization
This protocol is for when direct separation is unsuccessful. It creates diastereomers that can be separated on a standard C18 column.
1. Derivatization Reaction:
-
Reagent: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).
-
In a vial, dissolve ~1 mg of this compound in 500 µL of acetone.
-
Add 500 µL of a borate buffer solution (pH 8.5).
-
Add a slight molar excess of FLEC solution (1 mg/mL in acetone).
-
Vortex and let the reaction proceed for 30 minutes at room temperature.
-
Quench the reaction by adding 50 µL of a primary amine solution (e.g., ethanolamine).
2. Column and Equipment:
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
HPLC System: Standard HPLC with a fluorescence or UV detector.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm) or UV at 260 nm.
4. Expected Outcome:
-
The two diastereomers should be well-resolved on the C18 column.
-
The use of a fluorescent derivatizing agent like FLEC provides excellent sensitivity.
References
-
Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH). [Link]
-
T1. Poor peak shape. Nacalai Tesque. [Link]
-
(PDF) Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]
-
(PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Bio-protocol. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Institutes of Health (NIH). [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. [Link]
-
Trends in Enantioselective High Performance Liquid Chromatography. LCGC International. [Link]
-
ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [Link]
-
Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. [Link]
Sources
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. waters.com [waters.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-1-cyclopropylethanol Derivatives
Welcome to the technical support center for the synthesis of 2-amino-1-cyclopropylethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this synthetic pathway. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Introduction
This compound derivatives are valuable building blocks in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of these compounds, however, can present several challenges, from controlling regioselectivity to minimizing side reactions. This guide will address these issues in a practical, question-and-answer format, drawing on established chemical principles and field-proven insights.
Troubleshooting Guide & FAQs
This section directly addresses specific issues that you may encounter during the synthesis of this compound derivatives.
Issue 1: Low Yield of the Desired β-Amino Alcohol
Q: My reaction is resulting in a low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?
A: Low yields in this synthesis are often multifactorial. Let's break down the common culprits and their solutions:
-
Inefficient Epoxide Ring-Opening: The key step in many syntheses of β-amino alcohols is the nucleophilic attack of an amine on an epoxide. The efficiency of this ring-opening is highly dependent on the reaction conditions.
-
Causality: The reaction involves the opening of a strained epoxide ring by an amine nucleophile.[1] Under neutral or basic conditions, this typically follows an S_N2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide.[2] Incomplete reaction can be due to insufficient nucleophilicity of the amine, steric hindrance, or inadequate reaction time and temperature.
-
Solution:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol can participate in hydrogen bonding, potentially slowing down the reaction. Aprotic polar solvents such as THF, DMF, or DMSO are often preferred.
-
Temperature Optimization: While heating can increase the reaction rate, excessive heat can lead to side reactions. A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C) is recommended to find the optimal balance.
-
Catalysis: The addition of a Lewis acid or a Brønsted acid can activate the epoxide, making it more susceptible to nucleophilic attack. However, acidic conditions can alter the regioselectivity of the ring-opening, favoring attack at the more substituted carbon.[2][3] A metal- and solvent-free approach using acetic acid has been reported to give high yields and excellent regioselectivity.[3]
-
-
-
Side Reactions: Several side reactions can compete with the desired epoxide opening, consuming starting materials and reducing the yield.
-
Causality: The amine nucleophile can react with other electrophilic sites in the reaction mixture. If the starting material is generated in situ, residual reagents can lead to byproducts.
-
Solution:
-
Purification of Starting Materials: Ensure that the epoxide and amine starting materials are pure and free of any residual acids or bases from their synthesis.
-
Control of Stoichiometry: An excess of the amine is often used to drive the reaction to completion and minimize the formation of dialkylation products. A 1.5 to 2-fold excess of the amine is a good starting point.
-
-
Issue 2: Poor Regioselectivity in Epoxide Ring-Opening
Q: I am observing a mixture of regioisomers in my product. How can I control the regioselectivity of the amine attack on the cyclopropyl epoxide?
A: Controlling regioselectivity is a critical aspect of this synthesis. The outcome is primarily dictated by the reaction mechanism (S_N1 vs. S_N2).
-
Understanding the Mechanism:
-
S_N2 Pathway (Basic or Neutral Conditions): The nucleophilic amine will attack the less sterically hindered carbon of the epoxide ring.[2] This is the desired pathway for the synthesis of this compound.
-
S_N1-like Pathway (Acidic Conditions): Under acidic conditions, the epoxide oxygen is protonated, and the ring opening proceeds through a more carbocation-like transition state. In this case, the nucleophile will preferentially attack the more substituted carbon that can better stabilize the positive charge.[2]
-
-
Strategies for Controlling Regioselectivity:
-
Reaction Conditions: To favor the desired S_N2 pathway, conduct the reaction under neutral or basic conditions. The use of a non-acidic solvent and a slight excess of the amine is generally recommended.
-
Catalyst Choice: If a catalyst is necessary to promote the reaction, opt for one that does not significantly increase the acidity of the reaction medium. Lewis acids should be used with caution, and their effect on regioselectivity should be carefully evaluated.
-
Issue 3: Formation of Diol Byproducts
Q: I am observing the formation of a diol corresponding to the hydrolysis of my epoxide starting material. How can I prevent this?
A: The formation of diols is a common side reaction, particularly if water is present in the reaction mixture.
-
Causality: Epoxides can be hydrolyzed to 1,2-diols under both acidic and basic conditions.[2] Trace amounts of water in the reagents or solvent can lead to this unwanted side reaction.
-
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Solvents should be properly dried before use, and reagents should be stored in a desiccator.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Purification of Starting Materials: Ensure that the epoxide starting material is free from any acidic or basic impurities that could catalyze hydrolysis.
-
Issue 4: Difficulty in Product Purification
Q: The purification of my this compound derivative is challenging due to its polarity and the presence of closely related impurities. What purification strategies are most effective?
A: The polar nature of β-amino alcohols can indeed make purification by standard column chromatography difficult.
-
Recommended Purification Techniques:
-
Acid-Base Extraction: The basicity of the amine group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process can effectively remove non-basic impurities.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. A systematic screen of different solvent systems is recommended to find suitable conditions for crystallization.
-
Chromatography on Alumina: Basic alumina can sometimes be more effective than silica gel for the purification of amines, as it minimizes tailing.
-
Derivatization: In some cases, it may be beneficial to protect the amine and/or alcohol functionalities before chromatography. For example, the amine can be protected as a Boc-carbamate, which is less polar and often purifies more easily on silica gel. The protecting group can then be removed in a subsequent step.
-
Experimental Protocols
General Procedure for the Synthesis of a this compound Derivative
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclopropyl epoxide (1.0 eq) and a suitable anhydrous solvent (e.g., THF or isopropanol).
-
Reagent Addition: Add the amine (1.5-2.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to an optimized temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., acid-base extraction or column chromatography).
Data Presentation
| Parameter | Recommended Range | Rationale |
| Amine Stoichiometry | 1.5 - 2.0 equivalents | Drives the reaction to completion and minimizes dialkylation. |
| Reaction Temperature | Room Temperature - 80 °C | Balances reaction rate with the potential for side reactions. |
| Solvent | THF, Isopropanol, Ethanol | Solvent choice can influence reaction rate and work-up. |
Table 1: Recommended Reaction Parameters for the Synthesis of this compound Derivatives.
Visualizing the Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
References
-
Du, Y., et al. (2023). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, (32), 3679-3685. [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Various Authors. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(43), 7030-7033. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. [Link]
-
Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions. [Link]
Sources
Technical Support Center: Scaling the Synthesis of 2-Amino-1-cyclopropylethanol
Welcome to the technical support center for the synthesis of 2-Amino-1-cyclopropylethanol (CAS 54120-02-4).[1][2] This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of this valuable chiral building block. We provide field-proven insights, troubleshooting protocols, and detailed FAQs to address common challenges encountered during lab-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
There are several established routes, but two are particularly prominent for their scalability and reliability:
-
Grignard Addition to Amino-Aldehyde Precursors: This is a classic and robust method. It involves the nucleophilic addition of a cyclopropyl organometallic reagent, typically cyclopropylmagnesium bromide, to a protected 2-aminoacetaldehyde derivative. The subsequent deprotection yields the target molecule. This route offers good control over stoichiometry and is adaptable to large-scale equipment.
-
Epoxide Ring-Opening: This strategy involves reacting a cyclopropyl-substituted epoxide with an ammonia source or a protected amine. For instance, reacting cyclopropyl oxirane with ammonia under pressure can yield the desired product. This method is often very clean but requires careful control of reaction conditions to manage exotherms and ensure regioselectivity.
Q2: What are the primary safety concerns when scaling up this synthesis?
Scaling up introduces significant safety considerations that must be rigorously addressed:
-
Organometallic Reagents: Cyclopropylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water and protic solvents. All manipulations must be conducted under a strictly inert atmosphere (Nitrogen or Argon).
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent addition to the aldehyde are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation critical. A robust cooling system and controlled, slow addition of reagents are mandatory to prevent thermal runaway.
-
Ammonia Handling: If using an epoxide ring-opening route with ammonia, be aware that it is a corrosive and toxic gas, typically handled as a solution or in specialized pressure equipment.
Q3: How can I effectively monitor the reaction's progress and completion?
Effective reaction monitoring is crucial for optimization and safety. A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): The most straightforward method for tracking the consumption of starting materials and the appearance of the product. A typical eluent system might be Dichloromethane/Methanol with a small amount of ammonium hydroxide to prevent streaking.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative data on the conversion of starting materials and can help identify volatile byproducts. Derivatization of the amino alcohol may be necessary to improve volatility and peak shape.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring non-volatile components and directly analyzing the reaction mixture with minimal sample preparation.[4]
Q4: What are the most common impurities and how can they be minimized?
Common impurities often stem from side reactions or unreacted starting materials:
-
Bis-addition Product: If the amino group on the aldehyde is not properly protected, the Grignard reagent can react with it, leading to complex mixtures.
-
Over-reduction/Side Reactions from Hydride Sources: If a reduction step is part of the synthesis (e.g., reducing an amino acid), ensure chemoselectivity to avoid reducing other functional groups.
-
Dimerization/Polymerization: Aldehyde starting materials can be unstable. Using freshly prepared or distilled aldehyde is crucial.
Minimizing these involves strict control over stoichiometry, temperature, inert atmosphere, and using high-purity starting materials.
Visualizing the Synthetic Workflow
A common synthetic approach involves the preparation of a Grignard reagent followed by its reaction with a protected amino-aldehyde. This workflow highlights the critical control points.
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Guide for Synthesis Scale-Up
This section addresses specific problems in a question-and-answer format, providing deep causal analysis and actionable solutions.
Problem 1: The Grignard reaction fails to initiate or stalls, resulting in low yield.
-
Potential Cause 1: Presence of Moisture. Organomagnesium compounds are potent bases and are rapidly quenched by water or other protic sources (e.g., alcohols). This is the most common cause of failure.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be rigorously dried, for instance, by passing them through an activated alumina column or by distillation from sodium/benzophenone.
-
-
Potential Cause 2: Inactive Magnesium Surface. Magnesium turnings can develop a passivating oxide layer (MgO) on their surface, which prevents the reaction with the alkyl halide.
-
Solution: Activate the magnesium before adding the cyclopropyl bromide. This can be achieved by adding a small crystal of iodine (which etches the surface), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.
-
-
Potential Cause 3: Impure Cyclopropyl Bromide. The starting halide may contain inhibitors or moisture.
-
Solution: Purify the cyclopropyl bromide by distillation before use.
-
Problem 2: A significant amount of a high-molecular-weight byproduct is observed.
-
Potential Cause: Wurtz Coupling. This side reaction involves the coupling of two cyclopropyl groups, forming bicyclopropyl. It is favored if the concentration of the Grignard reagent becomes too high locally, especially during a slow initiation phase.
-
Solution: Add the cyclopropyl bromide solution slowly to the magnesium suspension to maintain a low steady-state concentration. Vigorous stirring is essential to ensure rapid dispersion and reaction at the magnesium surface.
-
Problem 3: The product is difficult to extract from the aqueous work-up phase.
-
Potential Cause: High Water Solubility. As a small amino alcohol, this compound has high polarity and hydrogen-bonding capability, leading to significant solubility in water and making standard liquid-liquid extractions inefficient.[5]
-
Solution 1 (Salting Out): Saturate the aqueous layer with a salt such as potassium carbonate (K₂CO₃) or sodium chloride (NaCl). This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic extraction solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Solution 2 (Continuous Liquid-Liquid Extraction): For larger scales where batch extractions become impractical, using a continuous liquid-liquid extractor can provide excellent recovery over time.[5]
-
Solution 3 (pH Adjustment): Ensure the aqueous phase is basic (pH > 10) during extraction. This deprotonates the ammonium salt form of the product, rendering the free amine less water-soluble.
-
Problem 4: The final product degrades upon purification by distillation.
-
Potential Cause: Thermal Instability. Amino alcohols can be susceptible to decomposition at elevated temperatures, potentially through dehydration or other rearrangement pathways.
-
Solution 1 (Vacuum Distillation): Perform the distillation under a high vacuum to significantly lower the boiling point of the product, thus minimizing thermal stress.
-
Solution 2 (Chromatography): If the product is still too labile for vacuum distillation, column chromatography is a viable alternative. Use a stationary phase like silica gel or alumina. A basic mobile phase (e.g., by adding a small percentage of triethylamine or ammonium hydroxide to the eluent) is often required to prevent the polar amino group from irreversibly binding to the acidic silica gel.[5]
-
Solution 3 (Crystallization): Convert the amino alcohol to a stable salt, such as the hydrochloride or oxalate salt, which can often be purified via recrystallization. The free base can then be liberated just before its next use.
-
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting common synthesis issues.
Reference Protocol: Grignard Route
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
| Parameter | Specification | Rationale |
| Reaction Scale | 100 mmol | Lab-scale demonstration. |
| Reagents | Magnesium Turnings (2.67 g, 110 mmol) | Slight excess to ensure full conversion of halide. |
| Cyclopropyl Bromide (12.1 g, 100 mmol) | Limiting reagent for Grignard formation. | |
| N-Boc-2-aminoacetaldehyde (15.9 g, 100 mmol) | Boc group is stable to Grignard but easily removed. | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent ideal for Grignard reactions. |
| Temperature | Grignard: Reflux, Addition: 0°C | Initiation may require heat; addition is exothermic. |
| Work-up | Saturated aq. NH₄Cl, then 4M HCl in Dioxane | NH₄Cl is a mild quench; HCl removes the Boc group. |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen.
-
Grignard Formation: Add magnesium turnings and a small iodine crystal to the flask. In the dropping funnel, place a solution of cyclopropyl bromide in 100 mL of anhydrous THF. Add ~10% of the bromide solution to the magnesium and gently warm the flask to initiate the reaction (indicated by color change and gentle reflux). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After addition is complete, continue to stir at reflux for 1 hour.
-
Nucleophilic Addition: Cool the freshly prepared Grignard solution to 0°C in an ice bath. Dissolve N-Boc-2-aminoacetaldehyde in 50 mL of anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5°C.
-
Quench and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction back to 0°C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.
-
Deprotection: Dissolve the crude intermediate in a minimal amount of methanol and add a stoichiometric excess of 4M HCl in dioxane. Stir at room temperature for 2-4 hours until TLC or LC-MS confirms the removal of the Boc group.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with cold diethyl ether to afford the hydrochloride salt of this compound, which can be further purified by recrystallization.
References
- Vertex AI Search. (2026). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids.
- Alchem.Pharmtech. (2026). CAS 54120-02-4 | this compound.
- PubChem. (2026). 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198.
- PubChem. (2026). 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098.
- PubChem. (2026). (R)-2-amino-2-cyclopropylethanol | C5H11NO | CID 57726788.
- Bunce, S. C., Clemans, S. D., & Bennett, B. A. (1970). Deamination of this compound. The Journal of Organic Chemistry.
- Google Patents. (1977). US4054542A - Amine-epichlorohydrin polymeric compositions.
- ResearchGate. (2026). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
- Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Organic Chemistry Portal. (2024). Synthesis of 1,2-amino alcohols.
- Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
- National Institutes of Health. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
- Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- ChemRxiv. (2021). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- National Institutes of Health. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- PubMed. (2015). Multi-step biocatalytic strategies for chiral amino alcohol synthesis.
- Google Patents. (1994). EP0609689B1 - Process for preparing optically active 2-aminopropanal.
- OSHA. (1992). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA.
- Google Patents. (2013). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- ResearchGate. (2022). Common side reactions in peptide synthesis occurring on resin (a and b)....
- MDPI. (2022). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design.
- Creative Proteomics. (2025). Amino Acid Analysis Methods.
- PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.
- Benchchem. (2025). purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis.
- SciSpace. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
- ResearchGate. (2026). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines.
- Organic Syntheses Procedure. (1992). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- ResearchGate. (2026). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds.
- ResearchGate. (2026). Multi-step biocatalytic strategies for chiral amino alcohol synthesis.
- Northwestern Scholars. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-1-cyclopropylethanol Preparations
Welcome to the Technical Support Center for the purification of 2-Amino-1-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of impurities from your preparations. As a chiral amino alcohol, achieving high purity is critical for its applications in pharmaceutical synthesis. This document provides practical, field-proven insights to help you navigate common challenges in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Recrystallization Issues
Q1: My this compound preparation fails to crystallize, or oils out, during recrystallization. What should I do?
A1: "Oiling out" or failure to crystallize is a common issue when purifying polar molecules like amino alcohols. This phenomenon occurs when the solute is too soluble in the chosen solvent system, even at lower temperatures, or when the cooling process is too rapid.
Causality and Solution Workflow:
-
Solvent System Optimization: The choice of solvent is paramount. For a polar compound like this compound, a single solvent may not provide the optimal solubility gradient. A mixed solvent system is often more effective.
-
Strategy: Start by dissolving your crude product in a minimal amount of a "good" solvent (in which it is highly soluble), such as ethanol or methanol, at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble), such as heptane or toluene, dropwise until the solution becomes slightly turbid. A small addition of the "good" solvent should clarify the solution, which can then be cooled slowly to promote crystallization.[1][2][3]
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Ethyl Acetate/Hexane
-
Methanol/Toluene
-
-
-
Controlled Cooling: Rapid cooling often leads to the formation of an amorphous oil rather than a crystalline solid.
-
Procedure: After preparing your saturated solution at an elevated temperature, allow it to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal yield.
-
-
Seeding: If spontaneous crystallization does not occur, introducing a seed crystal of pure this compound can initiate the crystallization process.
-
Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.
Decision-Making Workflow for Recrystallization Troubleshooting:
Caption: Troubleshooting workflow for recrystallization issues.
Q2: After recrystallization, the purity of my this compound is still low. How can I improve it?
A2: Low purity post-recrystallization suggests that the chosen solvent system is not effectively discriminating between your product and the impurities, or that impurities are being trapped within the crystal lattice.
Potential Causes and Solutions:
-
Inadequate Solvent System: The impurities may have similar solubility profiles to the product in the chosen solvent.
-
Action: Experiment with different solvent pairs to find a system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered off hot) while the product has a steep solubility curve with temperature.
-
-
Occlusion of Impurities: Rapid crystal growth can trap the mother liquor, and thus impurities, within the crystals.
-
Action: Ensure a slow cooling rate to allow for the formation of well-ordered crystals. A second recrystallization step may be necessary to achieve the desired purity.
-
-
Co-crystallization: An impurity may be co-crystallizing with your product.
-
Action: If you suspect co-crystallization, changing the solvent system to one with different polarity or hydrogen bonding characteristics can disrupt the interactions leading to co-crystal formation.
-
Chromatographic Purification Issues
Q3: I am seeing poor separation of enantiomers or diastereomers of this compound on my chiral HPLC/SFC column. What are the likely causes and how can I fix this?
A3: Chiral separations of amines can be challenging due to their basic nature, which can lead to peak tailing and poor resolution on silica-based chiral stationary phases (CSPs).
Troubleshooting Chiral Separations:
| Problem | Potential Cause | Solution |
| Poor Resolution | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for amino alcohols.[4][5] |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).[6] | |
| Peak Tailing | Strong interaction of the basic amine with the silica support of the CSP. | Add a basic modifier to the mobile phase, such as diethylamine (DEA) or ethanolamine, typically at a concentration of 0.1-0.5%. This will compete for active sites on the stationary phase and improve peak shape. |
| Inconsistent Retention Times | "Memory effects" from previous runs with different additives. | Dedicate a column to a specific method or implement a rigorous column flushing and regeneration protocol between different methods. Flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective for immobilized columns.[4] |
| Column contamination. | Ensure proper sample cleanup before injection. Use a guard column to protect the analytical column from strongly retained impurities. |
General Workflow for Chiral Method Development:
Caption: Workflow for developing a chiral separation method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound preparation?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of amino alcohols, potential impurities include:
-
Unreacted Starting Materials: Such as cyclopropyl ketones or epoxides.
-
Reagents and Byproducts: From reduction or amination steps.
-
Diastereomers: If the synthesis is not perfectly stereoselective, other stereoisomers of this compound may be present.
-
Over-alkylation Products: If the amination step is not well-controlled, secondary or tertiary amines may form.
-
Residual Solvents: Solvents used in the reaction or workup.[2]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): Essential for determining enantiomeric and diastereomeric purity.[1][7][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine overall purity against a certified reference standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups and for comparison against a reference spectrum.
Q3: Can I use distillation to purify this compound?
A3: Vacuum distillation can be a viable method for purifying amino alcohols, especially for removing non-volatile impurities. However, it will not separate enantiomers and may not effectively separate diastereomers if their boiling points are very close. It is often used as a preliminary purification step before recrystallization or chromatography.
Q4: How should I store purified this compound?
A4: As an amine, this compound can be sensitive to air and may absorb carbon dioxide, forming a carbamate salt. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at reduced temperatures to minimize degradation.
References
- Daicel. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- University of Rochester, Department of Chemistry. (n.d.).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- Reddit. (2023, February 19).
- ResearchGate. (n.d.).
- Massachusetts Institute of Technology. (n.d.).
- Sumitomo Chemical. (n.d.).
- Phenomenex. (n.d.).
- The Royal Society of Chemistry. (2017).
- Chromatography Today. (2020, May 20).
- Daicel. (n.d.). Instruction Manual for CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC Columns.
- Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
- BenchChem. (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.
- Yakhak Hoeji. (2021, June 30).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). 22013 PDFs | Review articles in AMINO ALCOHOLS.
- PubMed Central. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed Central. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
- ResearchGate. (2006, February). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis.
- Organic Syntheses. (n.d.).
- The Royal Society of Chemistry. (2013).
- Northwestern Scholars. (2003, October 3). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II)
- ResearchGate. (2025, August 9). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines.
- ResearchGate. (2025, August 9). Cage-like amino alcohols.
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Technical Support Center: Troubleshooting Diastereomeric Salt Resolution of Amino Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for the diastereomeric salt resolution of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize this classical yet powerful technique for chiral separation. As a method that relies on the subtle differences in the physicochemical properties of diastereomers, success often lies in understanding the underlying principles and systematically troubleshooting experimental hurdles.[1][2]
This resource provides field-proven insights in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each experimental choice.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the resolution process.
Q: My diastereomeric salt is not crystallizing or is "oiling out." What should I do?
A: The failure to form solid crystals, often resulting in a viscous liquid or "oil," is a frequent issue that typically points to problems with supersaturation, solvent choice, or nucleation.
Potential Causes and Solutions:
-
High Supersaturation or Low Melting Point: "Oiling out" can occur if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[3]
-
Solution: Add more of the primary solvent to reduce the concentration. This can sometimes be sufficient to bring the system back into a workable crystallization range.[3]
-
Solution: Gradually lower the crystallization temperature. A cooler environment may be below the melting point of the salt, favoring solid formation.[3]
-
-
Poor Nucleation: Crystallization requires an initial "seed" or nucleus to begin. Spontaneous nucleation can sometimes be difficult to achieve.
-
Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.[3]
-
Solution: If available, add a few "seed" crystals of the desired pure diastereomeric salt. This is the most effective way to trigger crystallization of the desired form.[4]
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for both diastereomers, preventing either from precipitating.
-
Solution: Introduce an "anti-solvent." This is a solvent in which the diastereomeric salts are poorly soluble. Add the anti-solvent dropwise to the primary solution until turbidity (cloudiness) is observed, then warm slightly until the solution becomes clear again. Slow cooling should now induce crystallization. A mixed solvent system offers greater flexibility for fine-tuning solubility.[3]
-
Q: The yield of my desired diastereomeric salt is very low. How can I improve it?
A: Low yield is a critical issue, especially during scale-up. It typically results from the desired salt being too soluble or the undesired salt co-precipitating.
Potential Causes and Solutions:
-
High Solubility of the Desired Salt: The target diastereomer may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Employ an anti-solvent to decrease the solubility of the desired salt and drive more of it out of solution.[3] Alternatively, screen for a completely new solvent system where the desired salt has lower solubility.
-
-
Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar in the chosen solvent, the undesired diastereomer will crystallize alongside the desired one, reducing both yield and purity.
-
Non-Optimal Stoichiometry: The molar ratio of the resolving agent to the racemic amino alcohol can significantly influence the yield and diastereomeric excess (d.e.).[3]
-
Solution: While a 1:1 stoichiometry is a common starting point, investigate using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This can sometimes favor the crystallization of the less soluble salt, leaving the more soluble one in the mother liquor.
-
Q: The diastereomeric excess (d.e.) of my product is low. How can I improve it?
A: Achieving high diastereomeric purity is the primary goal of the resolution. Low d.e. indicates poor selectivity in the crystallization process.
Potential Causes and Solutions:
-
Insufficient Solubility Difference: This is the most fundamental cause. The chosen solvent system does not adequately differentiate between the two diastereomers.
-
Rapid Cooling: Fast crystallization can trap impurities and the undesired diastereomer in the crystal lattice, a process governed by kinetics rather than thermodynamics.[8]
-
Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired diastereomer is the more stable, less soluble salt (thermodynamic product). If you isolate crystals too early, you may get the kinetic product. Conversely, if left too long, the system may equilibrate to a mixture.[8]
-
Solution: Monitor the d.e. of the crystals over time. This can help you determine the optimal crystallization time to maximize the purity of the desired product.[8]
-
-
Recrystallization: A low d.e. can often be significantly improved by one or more recrystallization steps.
Q: I've performed multiple recrystallizations, but the diastereomeric excess is not improving. Why?
A: Hitting a plateau in diastereomeric purity suggests a fundamental limitation of the system, such as the formation of a solid solution or reaching a eutectic point.
Potential Causes and Solutions:
-
Formation of a Solid Solution: In some cases, the two diastereomers are miscible in the solid state, forming a single crystalline phase containing both. This is a common challenge in chiral resolution.[10]
-
Solution: This is a difficult problem to overcome with standard crystallization. The limitation should first be confirmed by constructing a phase diagram.[10] Advanced techniques like enantioselective dissolution, which relies on differences in dissolution rates, may be required for further enrichment.[10]
-
-
Reaching the Eutectic Point: For many diastereomeric systems, there is a specific composition (the eutectic point) at which the solution is saturated with respect to both diastereomers. At this point, both will crystallize together, and no further purification can be achieved by crystallization from that solvent.[1][11][12]
-
Solution: Understanding the phase diagram of your system is crucial.[4][13][14] A ternary phase diagram, which maps the phase behavior of the two diastereomers and the solvent, can predict the maximum achievable purity and guide process optimization.[3][7] Changing the solvent or temperature can shift the eutectic composition, potentially allowing for higher enrichment.[11][12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select a suitable resolving agent for my amino alcohol?
A good chiral resolving agent is the cornerstone of a successful resolution. The ideal agent should meet several criteria:
-
High Enantiomeric Purity: It must be optically pure.
-
Forms Crystalline Salts: It should readily form stable, crystalline salts with the amino alcohol.[5]
-
Maximizes Solubility Differences: The resulting diastereomeric salts must have a significant difference in solubility in a common solvent. This is often the hardest criterion to predict and requires experimental screening.[5]
-
Accessibility and Recoverability: It should be readily available and easily recoverable for reuse after the resolution is complete.[5]
For basic compounds like amino alcohols, chiral carboxylic acids are the resolving agents of choice.[6][]
| Common Resolving Agents for Amino Alcohols | Advantages | Disadvantages |
| L-(+)-Tartaric Acid & Derivatives | Readily available, relatively inexpensive, often forms highly crystalline salts.[6] | Derivatives can be expensive. |
| (R)- or (S)-Mandelic Acid | Effective for many primary amino alcohols, available in both enantiomeric forms.[6] | May not provide sufficient solubility difference for all substrates. |
| Dibenzoyl- or Di-p-toluoyl-tartaric Acid | Bulky groups can lead to better crystal packing and larger solubility differences.[6] | More expensive than simple tartaric acid. |
| (S)-(-)-N-Benzyl-α-methylbenzylamine | Can be used for resolving chiral carboxylic acids, which can be an indirect route for some amino alcohol derivatives. | Not a direct resolving agent for the amino alcohol itself. |
Ultimately, the selection is empirical. A screening process with several candidate resolving agents and solvents is the most reliable path to an efficient resolution.[7]
Q2: What is the importance of the solvent system in this process?
The solvent is not merely a medium for the reaction; it is an active and critical parameter that dictates the success of the resolution.[5] The entire separation relies on the difference in solubility between the two diastereomeric salts, and the solvent system is the primary tool to control and maximize this difference.[3][6]
-
Polarity and Hydrogen Bonding: Solvents with varying polarities and hydrogen-bonding capabilities should be screened to find a system that interacts differently with each diastereomer, thus magnifying their solubility differences.[3][7] Protic solvents like alcohols are common starting points for amino alcohol salts.[6]
-
Single vs. Mixed Solvents: A single solvent may be sufficient, but a mixed solvent system (a "solvent" and an "anti-solvent") provides much greater control over solubility and supersaturation, allowing for finer-tuning of the crystallization process.[3]
-
Solvent-Induced Chirality Switching: In some advanced cases, changing the solvent can invert the relative solubilities of the diastereomers, causing the other enantiomer's salt to crystallize preferentially.[9] This remarkable phenomenon can allow for the isolation of both enantiomers from a racemate using only a single resolving agent.[9]
Q3: How do I liberate the pure amino alcohol enantiomer from the diastereomeric salt?
Once you have isolated the pure diastereomeric salt, the final step is to break the salt and liberate the desired free amino alcohol. This is typically a straightforward acid-base chemistry procedure.
Since the salt was formed between a chiral acid (resolving agent) and your basic amino alcohol, you will treat the salt with a base to neutralize the acidic resolving agent and free the amino alcohol.
General Protocol:
-
Dissolve or suspend the purified diastereomeric salt in water or a suitable solvent mixture.
-
Add an aqueous base solution (e.g., NaOH, NaHCO₃, or NH₄OH) and stir. This will deprotonate the amino alcohol and protonate the carboxylate of the resolving agent.[8]
-
Extract the liberated free amino alcohol into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[8]
-
The aqueous layer will contain the salt of the resolving agent, which can often be recovered by acidification and extraction.
-
Wash, dry, and concentrate the organic layer containing your product to yield the enantiomerically pure amino alcohol.
Q4: What analytical techniques are used to determine diastereomeric and enantiomeric excess?
Accurate measurement of purity is essential.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). A chiral stationary phase (CSP) interacts differently with each enantiomer, leading to their separation and allowing for precise quantification.[6][16][17]
-
¹H NMR Spectroscopy:
-
For Diastereomeric Excess (d.e.): Since diastereomers have different chemical properties, they will often have distinct signals in a standard ¹H NMR spectrum. Integrating these unique signals allows for the calculation of the d.e.
-
For Enantiomeric Excess (e.e.): Enantiomers have identical NMR spectra. To differentiate them, a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) is added to the NMR tube.[18][19][20] This forms new diastereomeric complexes in situ, which will have different NMR signals that can be integrated.[18]
-
-
Polarimetry: Measures the optical rotation of the sample. While useful for confirming the presence of a single enantiomer and its identity (e.g., (+) or (-)), it is not ideal for accurately determining e.e. unless the rotation of the pure enantiomer is known with high certainty.[21]
Section 3: Visualizations & Protocols
Diagrams
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Decision Tree for Troubleshooting Low Diastereomeric Excess.
Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization
This protocol outlines the fundamental steps for separating a racemic amino alcohol using a chiral acid resolving agent.
-
Salt Formation: In an Erlenmeyer flask, dissolve the racemic amino alcohol (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) with gentle heating. In a separate flask, dissolve the enantiomerically pure chiral resolving acid (0.5-1.0 eq.) in the minimum amount of the same solvent.
-
Mixing: Add the resolving agent solution to the amino alcohol solution. Stir the mixture. If precipitation occurs immediately, add more solvent and heat until the solution is clear.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container or a warm water bath that is allowed to cool.[5]
-
Maturation: Once the flask has reached room temperature and crystal formation appears to have ceased, allow the mixture to stand for a period (2-24 hours) to ensure the system has reached equilibrium.
-
Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation.[5]
-
Filtration: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.[5]
-
Drying & Analysis: Dry the crystals under vacuum. Determine the yield and analyze the diastereomeric excess by ¹H NMR.
Protocol 2: Liberation of the Free Amino Alcohol
-
Dissolution: Suspend the purified diastereomeric salt crystals in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Basification: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the funnel until the aqueous layer is basic (pH > 9). Swirl gently to ensure complete reaction.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the organic layer, which contains the free amino alcohol. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched amino alcohol.
-
Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC.[16]
References
- Lam, A. W. H., & Ng, K. M. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. DOI:10.1039/D2CE01490D.
- (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- (n.d.).
- (2025).
- (2025). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR.
- (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv | Cambridge Open Engage.
- BenchChem. (2025). Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. Benchchem.
- (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- (n.d.).
- (n.d.).
- (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing.
- (n.d.). Study of System Thermodynamics and the Feasibility of Chiral Resolution of the Polymorphic System of Malic Acid Enantiomers and Its Partial Solid Solutions.
- Benchchem. (n.d.). discovery and synthesis of chiral amino alcohols. Benchchem.
- (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Benchchem. (2025). Technical Support Center: Resolving Enantiomers of 2-Amino-3-cyclohexylpropan-1-ol. Benchchem.
- (n.d.). Effect of the third solvent on resolution results.
- (n.d.). Eutectic Composition of a Chiral Mixture Containing a Racemic Compound.
- (2014). Resolution by diastereomeric salts. YouTube.
- (2005). Eutectic Composition of a Chiral Mixture Containing a Racemic Compound. ACS Figshare.
- (2010).
- Benchchem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols. Benchchem.
- (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- (2021).
- (n.d.). Effect of the Enantiomeric Ratio of Eutectics on the Results and Products of the Reactions Proceeding with the Participation of Enantiomers and Enantiomeric Mixtures. MDPI.
- (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
- (n.d.). New Resolving Agents. J-Stage.
- (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH.
- (n.d.).
- (n.d.).
- (2021). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts.
- (n.d.). Enantiomers and Their Resolution. MDPI.
- (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds!. YouTube.
- (n.d.). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed.
- (n.d.).
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Enhancing enantiomeric excess in asymmetric synthesis of 2-Amino-1-cyclopropylethanol
Welcome to the technical support center for the asymmetric synthesis of 2-Amino-1-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your enantiomeric excess and overall success.
Introduction: The Challenge of Synthesizing this compound
The synthesis of enantiomerically pure this compound presents a significant synthetic challenge. This molecule incorporates a chiral center adjacent to a sterically demanding cyclopropyl group, making stereocontrol difficult to achieve. The primary routes to this valuable building block often involve the asymmetric reduction of a corresponding ketone or the addition of a nucleophile to a chiral aldehyde or imine. Low enantiomeric excess (ee) is a common hurdle, and this guide will address the critical parameters that influence the stereochemical outcome of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of this compound?
A1: The two most prevalent strategies are:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of a 2-amino-1-cyclopropyl ethanone derivative using a chiral reducing agent or a catalyst. Asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation are common methods.[1][2][3][4]
-
Nucleophilic Addition to a Chiral Precursor: This can involve the addition of an organometallic reagent to a cyclopropanecarboxaldehyde derivative bearing a chiral auxiliary, or the addition of a cyanide equivalent to a cyclopropyl imine followed by reduction.
Q2: I am observing low enantiomeric excess in my asymmetric reduction of 2-azido-1-cyclopropylethanone. What are the likely causes?
A2: Low enantiomeric excess in this reduction can stem from several factors:
-
Catalyst Inactivity or Degradation: The chiral catalyst may not be properly activated or could be degrading under the reaction conditions.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can have a profound impact on enantioselectivity.
-
Purity of Reagents: Impurities in the substrate, solvent, or hydrogen source can poison the catalyst.
-
Incorrect Substrate-to-Catalyst Ratio: Too low a catalyst loading may result in a significant background (non-asymmetric) reaction.
Q3: How do I accurately determine the enantiomeric excess of my this compound product?
A3: The most reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. NMR spectroscopy using chiral shift reagents can also be employed to differentiate the enantiomers.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section provides a structured approach to troubleshooting and optimizing your synthesis.
Scenario 1: Low Enantioselectivity in Asymmetric Transfer Hydrogenation (ATH) of 2-Azido-1-cyclopropylethanone
Asymmetric transfer hydrogenation is a powerful tool for the synthesis of chiral alcohols. A common catalytic system involves a Ruthenium(II) catalyst with a chiral diamine ligand.
Caption: Troubleshooting workflow for low ee in ATH.
-
Catalyst and Reagent Integrity:
-
Catalyst: Chiral ruthenium catalysts are sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or that your stored catalyst has been handled under an inert atmosphere. Re-evaluate your catalyst activation procedure if applicable.
-
Substrate Purity: Impurities in the 2-azido-1-cyclopropylethanone can coordinate to the metal center and inhibit or alter the catalytic cycle. Purify the substrate by chromatography or recrystallization.
-
Solvent and Hydrogen Donor: Use freshly distilled, anhydrous solvents. The hydrogen donor (e.g., isopropanol, formic acid) should also be of high purity.
-
-
Reaction Condition Optimization:
-
Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent: The solvent plays a crucial role in the catalytic cycle. Screen a range of solvents with varying polarities and coordinating abilities.
-
Concentration: The concentration of the substrate and catalyst can affect the reaction kinetics and potentially the aggregation state of the catalyst, which can influence enantioselectivity.
-
-
Ligand and Additive Screening:
-
Chiral Ligand: The choice of chiral ligand is paramount. If one ligand provides poor selectivity, screen a library of related ligands. Small structural modifications to the ligand can have a significant impact on the ee.
-
Additives: The presence of a base (e.g., a tertiary amine) or an acid can influence the catalyst's activity and selectivity.
-
Scenario 2: Poor Diastereoselectivity in the Addition of a Nucleophile to Cyclopropanecarboxaldehyde with a Chiral Auxiliary
Chiral auxiliaries are a reliable method for inducing stereochemistry. However, achieving high diastereoselectivity requires careful optimization.[5][6][7]
Caption: Key factors for diastereoselectivity.
-
Choice of Chiral Auxiliary:
-
The steric and electronic properties of the chiral auxiliary are critical for effective facial shielding of the carbonyl group. If one auxiliary is not performing well, consider alternatives with different steric profiles.
-
-
Lewis Acid:
-
Many reactions involving chiral auxiliaries require a Lewis acid to pre-organize the substrate in a rigid conformation. The choice and stoichiometry of the Lewis acid can significantly impact diastereoselectivity. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl).
-
-
Temperature and Solvent:
-
As with enantioselective reactions, lower temperatures generally lead to higher diastereoselectivity. The solvent can influence the chelation of the Lewis acid and the overall conformation of the substrate-auxiliary complex.
-
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Azido-1-cyclopropylethanone
This protocol is a general guideline and should be optimized for your specific substrate and catalyst system.
-
Catalyst Preparation: In a glovebox, to a solution of [RuCl₂(p-cymene)]₂ (1 mol%) in anhydrous isopropanol, add the chiral diamine ligand (2.2 mol%). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve 2-azido-1-cyclopropylethanone (1 equivalent) in anhydrous isopropanol.
-
Reaction Execution: Add the catalyst solution to the substrate solution. If required, add a base (e.g., K₂CO₃). Heat the reaction mixture to the desired temperature and monitor by TLC or GC.
-
Workup: After completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Data Summary: Comparison of Catalysts for Asymmetric Hydrogenation of Ketones
The following table provides a general comparison of different catalyst systems for the asymmetric hydrogenation of ketones, which can be adapted for cyclopropyl ketones.
| Catalyst System | Typical Substrate | Typical ee (%) | Reference |
| RuCl₂((S)-xylbinap)((S,S)-dpen) | Aryl Ketones | 95-99 | [4] |
| Ru(OTf) | α-Chloroacetophenone | 96 | [2] |
| Engineered Myoglobin | Vinylarenes | >99 | [8] |
Conclusion
Enhancing the enantiomeric excess in the asymmetric synthesis of this compound requires a systematic and rational approach to troubleshooting. By carefully considering the integrity of your reagents, optimizing reaction conditions, and screening different chiral catalysts or auxiliaries, you can significantly improve the stereochemical outcome of your synthesis. This guide provides a framework for this process, grounded in the fundamental principles of asymmetric catalysis.
References
-
Wills, M., et al. (2021). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. Available at: [Link]
-
Noyori, R., et al. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]
-
Gagnon, A., et al. (2021). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society. Available at: [Link]
-
Coelho, P. S., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]
- Corey, E. J. (1975). Asymmetric Synthesis. Journal of the American Chemical Society.
- Whitesell, J. K. (1985). Asymmetric Induction. Accounts of Chemical Research.
-
Li, Z., et al. (2018). Enantioselective Multi-Component Cyclopropane Synthesis Enabled by Cu-Catalyzed Cyclopropene Carbometallation with Organoboron Reagent. ChemRxiv. Available at: [Link]
- Noyori, R. (1994). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.
-
Walsh, P. J., et al. (2010). Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. Molecules. Available at: [Link]
- Itsuno, S. (1987). Enantioselective reduction of ketones. Chemical Reviews.
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Walsh, P. J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules. Available at: [Link]
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Yoon, T. P., et al. (2011). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]
- Fustero, S., et al. (2017). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – A European Journal.
- Davies, S. G. (2010). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Hruby, V. J., et al. (2002). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
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Kulkarni, S. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
-
Turner, N. J., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
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Lin, B., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]
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Goudreau, N., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Available at: [Link]
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Technical Support Center: Stereochemical Integrity of 2-Amino-1-cyclopropylethanol
Welcome to the technical support center for 2-Amino-1-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during chemical transformations involving this valuable chiral building block. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical purity of your compounds.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stereochemical stability of this compound.
Q1: What is racemization and why is it a concern for this specific molecule?
A: Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral molecule like this compound, which has two stereocenters (C1 bearing the hydroxyl group and C2 bearing the amino group), maintaining stereochemical integrity is paramount for ensuring the desired biological activity and safety profile of a target pharmaceutical agent. Loss of stereopurity at either center can lead to inactive or even harmful isomers.
Q2: Which stereocenter is more susceptible to racemization and through what mechanisms?
A: The stereocenter at the carbinol carbon (C1, bearing the -OH group) is generally more susceptible to racemization than the one at C2. The primary mechanisms of racemization are catalyzed by acids or bases and often involve the formation of a planar, achiral intermediate.[1][2][3]
-
Base-Catalyzed Epimerization: In the presence of a base, the proton on the C1 carbon (the α-proton) can be abstracted. While typically not very acidic, its acidity can be enhanced by certain reaction conditions. This deprotonation forms a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.[4][5]
-
Acid-Catalyzed Epimerization: Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Dissociation can lead to a planar cyclopropylcarbinyl-stabilized carbocation. Nucleophilic attack on this intermediate is non-stereospecific, resulting in racemization.
-
Intramolecular Cyclization: As a 1,2-amino alcohol, the molecule can undergo intramolecular cyclization to form five-membered rings like oxazolines or oxazolidines, especially when one of the functional groups is activated.[6][7] The formation and subsequent opening of these cyclic intermediates can scramble the original stereochemistry.[8][9]
Caption: Key pathways leading to racemization of 1,2-amino alcohols.
Q3: Can protecting groups prevent racemization?
A: Yes, protecting groups are a cornerstone strategy for preventing racemization.[4] By temporarily blocking one of the reactive functional groups (-OH or -NH2), you can prevent its unwanted participation in side reactions.
-
Protecting the Amine: Groups like Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl) reduce the nucleophilicity of the nitrogen, preventing it from initiating intramolecular side reactions (e.g., aziridine formation during Mitsunobu reactions).[10][11][12]
-
Protecting the Hydroxyl: Silyl ethers (e.g., TBS, TIPS) are excellent protecting groups for the hydroxyl function. They are robust under many conditions (like amide coupling) and prevent the oxygen from acting as a nucleophile in unwanted cyclization reactions.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides practical, scenario-based advice for common synthetic transformations.
Scenario 1: Amide Coupling (Acylation of the Amino Group)
-
Problem: "I coupled my (R)-2-Amino-1-cyclopropylethanol with a carboxylic acid using EDC/DIPEA, and my final product has a low enantiomeric excess (% ee)."
| Potential Cause | Explanation | Recommended Solution |
| Base-Catalyzed Epimerization | The organic base (e.g., DIPEA, Et3N) used to neutralize salts or activate the coupling can be strong enough to deprotonate the C1 carbinol center, especially at elevated temperatures, leading to racemization.[13] | 1. Lower the Temperature: Perform the coupling at 0 °C.[4] 2. Use a Weaker/Hindered Base: Use the minimum required amount of a sterically hindered base like DIPEA or 2,4,6-collidine. |
| Oxazoline Formation | The activated carboxylic acid reacts with the amine. The nearby hydroxyl group can then attack the newly formed amide carbonyl, forming a cyclic oxazoline intermediate whose subsequent hydrolysis can be non-stereospecific.[8][9] | 1. Protect the Hydroxyl Group: Before coupling, protect the alcohol as a silyl ether (e.g., TBDMS-Cl, imidazole). This is the most robust solution. 2. Use Additives: Employ racemization-suppressing additives like HOBt or Oxyma with your coupling reagent.[14] |
| Coupling Reagent Choice | Some coupling reagents are more prone to causing racemization than others. | Use well-established, low-racemization coupling systems like HATU, HBTU, or COMU. Consider modern racemization-free reagents if the problem persists.[15][16] |
Protocol: TBS Protection of this compound
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting TBS-protected amino alcohol by column chromatography on silica gel.
Caption: Workflow comparison for amide coupling.
Scenario 2: Nucleophilic Substitution at the Hydroxyl Group (e.g., Mitsunobu Reaction)
-
Problem: "I attempted a Mitsunobu reaction on my (R)-2-Amino-1-cyclopropylethanol using PPh3/DEAD and HN3 to achieve stereochemical inversion, but I obtained a racemic product or a mixture of regioisomers."
| Potential Cause | Explanation | Recommended Solution |
| Neighboring Group Participation | This is the most common failure mode. The unprotected amine is a potent internal nucleophile. It attacks the intermediate alkoxyphosphonium salt to form a highly reactive aziridinium ion. The external nucleophile (e.g., azide) then opens this ring, often non-regioselectively and with loss of stereocontrol.[17] | Protect the Amine: This is mandatory. Before the Mitsunobu reaction, protect the amino group with a non-nucleophilic group like Boc or Cbz. This completely prevents aziridine formation.[4] |
| SN1 Character / Carbocation Formation | If the intermediate phosphonium salt has a long lifetime, it may partially dissociate to form a carbocation, especially with the stabilizing effect of the cyclopropyl group. This leads to racemization. | 1. Low Temperature: Run the reaction at low temperatures (0 °C to -78 °C) to favor the bimolecular SN2 pathway.[18] 2. Reagent Addition Order: Pre-mix PPh3 and DEAD/DIAD at low temperature before adding the protected amino alcohol, followed by the nucleophile.[18] |
| Nucleophile Basicity | If the nucleophile is too basic (pKa > 13), it can deprotonate the azodicarboxylate byproduct, leading to side reactions instead of displacing the activated alcohol.[18] | Ensure your nucleophile is sufficiently acidic (e.g., HN3, phenols, carboxylic acids). For less acidic nucleophiles, modified Mitsunobu protocols may be necessary. |
Part 3: Analytical Verification
Q: How can I accurately determine if my product has racemized?
A: Visual inspection or standard ¹H NMR is insufficient. You must use a chiral analytical technique to determine the enantiomeric excess (% ee) of your product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. By using a chiral stationary phase (e.g., columns based on cyclodextrins or polysaccharide derivatives), the two enantiomers will have different retention times, allowing for their separation and quantification.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds. The sample is often derivatized first to improve its volatility and interaction with the chiral stationary phase.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in a standard NMR spectrum, allowing for integration and % ee calculation. This method is generally less precise than chiral chromatography.
References
- BenchChem Technical Support Team. (2025). minimizing racemization during the synthesis of chiral amino alcohols. Benchchem.
- Demir, A. S. (n.d.). The Mitsunobu Reaction.
- Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia.
- Various authors. (2017). Racemization in amino acids?.
- Li, B., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- Hu, L., et al. (2015). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
- Racz, A., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.
- Wikipedia contributors. (n.d.). Protecting Groups. Organic Chemistry Portal.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Sketchy. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- Various authors. (2025). Base catalyzed racemization of amino acid derivatives.
- Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace.
- LibreTexts. (2023). Alpha-carbon Reactions.
- Carey, F. A. (n.d.).
- Michigan State University. (n.d.). Carbonyl Reactivity.
- Broberg, A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids.
- LibreTexts. (2021). 19.
- Broberg, A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis.
- Wikipedia contributors. (n.d.). Oxazoline. Wikipedia.
- Friedman, M., & Williams, L. D. (n.d.). Mechanisms of racemization of an amino acid.
- Various authors. (n.d.). Generic mechanisms for acid‐catalysed racemisation.
- Bada, J. L. (n.d.). Systematic pH study on the acid- and base-catalyzed racemization of free amino acids to determine the six constants, one for each of the three ionic species. Journal of the American Chemical Society.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-1-cyclopropylethanol: A Comparative Analysis Centered on ¹H NMR
Introduction: The Imperative of Structural Integrity
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute confirmation of a molecule's structure is the bedrock of reliable and reproducible science. 2-Amino-1-cyclopropylethanol, a chiral amino alcohol incorporating a strained cyclopropyl ring, presents a unique structural motif of interest in medicinal chemistry.[1][2] Its potential as a building block for novel therapeutics necessitates a robust, unambiguous method for structural verification. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this purpose, contextualized by a comparison with other key analytical techniques. We will explore not just the "how" but the "why" behind the experimental choices, offering a comprehensive framework for researchers and drug development professionals.
Part 1: The Definitive Power of ¹H NMR Spectroscopy
¹H NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules due to its sensitivity and the wealth of information it provides regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹H NMR spectrum is paramount. The following protocol is designed to yield an unambiguous spectrum of this compound, with each step justified for scientific integrity.
Rationale for Solvent Selection: The choice of a deuterated solvent is critical.[3][4][5][6] For amino alcohols, protons on the hydroxyl (-OH) and amino (-NH₂) groups are "exchangeable," meaning they can exchange with deuterium atoms in the solvent or with trace amounts of water, often leading to broad signals or their complete disappearance.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the preferred solvent for amino alcohols. It is a polar aprotic solvent that forms hydrogen bonds with the -OH and -NH₂ protons, slowing down their exchange rate.[3][7] This typically results in sharper signals that display coupling to adjacent protons, providing valuable connectivity data.[8]
-
Deuterated Chloroform (CDCl₃): While being the most common NMR solvent, it is less ideal for observing exchangeable protons, which often appear as broad, rolling singlets with variable chemical shifts.[7] However, it can provide a cleaner spectrum for the carbon-bound protons.
-
Deuterium Oxide (D₂O): Adding a drop of D₂O to a sample in a solvent like DMSO-d₆ serves as a confirmation tool. The -OH and -NH₂ proton signals will disappear from the spectrum upon D₂O addition due to rapid exchange, definitively identifying them.[4]
Step-by-Step Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and simplify the analysis of complex coupling patterns.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans (to improve signal-to-noise ratio).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: ¹H NMR experimental workflow for this compound.
Spectral Interpretation: Decoding the Structure
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The confirmation of the this compound structure relies on analyzing three key features: chemical shift, integration, and spin-spin coupling.
Caption: Proton assignments for this compound.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H d, H e (CH₂) | 0.1 - 0.5 | Multiplet | 4H | Highly shielded protons of the cyclopropyl ring.[9][10][11] The two CH₂ groups are diastereotopic, leading to complex splitting. |
| H c (CH) | 0.8 - 1.2 | Multiplet | 1H | Cyclopropyl methine proton, deshielded relative to the CH₂ protons.[12] |
| H b (CH₂-N) | 2.5 - 2.9 | Multiplet | 2H | Methylene protons adjacent to the electron-withdrawing amino group. |
| H a (CH-O) | 3.3 - 3.7 | Multiplet | 1H | Methine proton adjacent to the highly electronegative oxygen atom.[13] |
| NH₂ | Variable (e.g., 1.5 - 3.0) | Broad Singlet | 2H | Exchangeable protons on the nitrogen.[8][14] |
| OH | Variable (e.g., 4.0 - 5.0) | Broad Singlet/Doublet | 1H | Exchangeable proton on the oxygen; may show coupling to Hₐ in DMSO.[8][13] |
Spin-Spin Coupling – The Definitive Proof of Connectivity:
-
Cyclopropyl Ring System: The protons on the three-membered ring will exhibit characteristic coupling constants. Vicinal coupling in cyclopropanes is stereospecific, with Jcis (typically 7-10 Hz) being significantly larger than Jtrans (typically 2-6 Hz).[15][16][17] This complex pattern in the 0.1-1.2 ppm region is a hallmark of the cyclopropyl group.
-
Ethanol Backbone: The methine proton H a is the key link. It will be split by the adjacent cyclopropyl proton H c and the methylene protons H b, resulting in a complex multiplet. The H b protons will, in turn, be split by H a. If the OH proton coupling is resolved in DMSO, it will further split the H a signal. This network of couplings provides undeniable evidence for the connectivity of the cyclopropyl, carbinol, and aminoethyl fragments.
Part 2: A Comparative Guide to Orthogonal Analytical Techniques
While ¹H NMR is exceptionally powerful, a multi-faceted approach provides the highest level of confidence in structural confirmation.[18] Here, we compare ¹H NMR with other standard analytical techniques.
¹³C NMR Spectroscopy
This technique provides information about the carbon skeleton of the molecule. For this compound, it will confirm the presence of five distinct carbon environments. It is less sensitive than ¹H NMR and typically requires a longer acquisition time or a more concentrated sample.[19]
-
Expected Resonances:
-
Cyclopropyl CH₂ carbons: ~5-15 ppm (highly shielded).
-
Cyclopropyl CH carbon: ~15-25 ppm.
-
CH₂-NH₂ carbon: ~45-55 ppm.
-
CH-OH carbon: ~70-80 ppm.[13]
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern, which can corroborate the proposed structure.
-
Molecular Ion Peak: Electrospray Ionization (ESI) would show a peak for the protonated molecule [M+H]⁺ at m/z 102.09.
-
Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da), the loss of the amino group (-17 Da), and cleavage at the C-C bonds of the ethanol backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Key Vibrational Bands:
-
O-H and N-H stretching: A broad, strong band in the 3200-3500 cm⁻¹ region, indicative of the alcohol and primary amine.[20]
-
C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and potentially a characteristic band just above 3000 cm⁻¹ for the cyclopropyl C-H bonds.
-
C-O stretching: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹, for the alcohol C-O bond.
-
Comparative Summary
The following table objectively compares the utility of each technique for the specific task of confirming the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Precise proton environments, connectivity (J-coupling), stereochemistry, and relative proton count (integration). | Provides the most comprehensive structural detail in a single experiment. Unambiguously defines atom-to-atom connectivity. | Can have overlapping signals. Exchangeable protons (-OH, -NH₂) can be broad or disappear depending on the solvent. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the carbon backbone. Complements ¹H NMR data. | Low natural abundance and sensitivity require longer acquisition times or higher sample concentrations.[19] Provides no connectivity information on its own. |
| Mass Spec (MS) | Molecular weight and fragmentation patterns. | High sensitivity. Confirms elemental composition with high-resolution MS. Fragmentation supports the proposed structure. | Isomers can have identical molecular weights. Provides limited information on atom connectivity. |
| FTIR | Presence of functional groups (-OH, -NH₂, C-O). | Fast, simple, and requires minimal sample. Excellent for confirming the presence of key functional groups. | Provides no information on the overall molecular skeleton or atom connectivity. The spectrum can be complex in the fingerprint region. |
Conclusion
For the structural confirmation of this compound, ¹H NMR spectroscopy is the indispensable primary technique . Its ability to reveal the precise number, environment, and, most critically, the connectivity of protons provides a complete structural picture that other techniques cannot match in a single experiment. The characteristic upfield signals and complex coupling of the cyclopropyl group, combined with the distinct patterns of the amino alcohol side chain, serve as a definitive structural signature.
However, for absolute certainty, particularly in regulated environments like drug development, a holistic and self-validating approach is best practice. The use of orthogonal techniques such as ¹³C NMR to confirm the carbon framework, Mass Spectrometry to verify the molecular weight, and FTIR to identify key functional groups provides a powerful, cross-validating dataset that leaves no room for structural ambiguity.
References
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Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
-
YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. Retrieved from [Link]
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Abraham, R. J., et al. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-13. Retrieved from [Link]
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Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-cyclopentylethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of.... Retrieved from [Link]
-
Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]
-
Reddit. (2020, August 14). How do amines and alcohols show up in NMR?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0034239). Retrieved from [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1103-1107. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra of the.... Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Absolute configuration of amino alcohols by H-1-NMR. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-amino-2-cyclopropylethanol. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Retrieved from [Link]
-
SpectraBase. (n.d.). S-(+)-2-Amino-1-propanol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PubMed Central. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]
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A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 2-Amino-1-cyclopropylethanol
Introduction
In pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological activities and toxicological profiles. The United States Food and Drug Administration mandates that the stereoisomeric composition of chiral drugs be well-documented, making robust analytical methods for determining enantiomeric purity essential.[1][2]
2-Amino-1-cyclopropylethanol is a vital chiral building block in the synthesis of various pharmaceutical agents. Its structure features a primary amine and a hydroxyl group attached to a stereocenter, presenting a unique challenge and opportunity for chiral recognition. This guide provides a comparative analysis of direct and indirect High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound, offering researchers the data and rationale needed to select and implement the most suitable strategy for their application.
Understanding the Analyte: The Key to Method Selection
The structure of this compound contains several key functional groups that dictate its interaction with a chiral environment:
-
A Primary Amine (-NH₂): A basic group that can participate in ionic interactions and hydrogen bonding.
-
A Hydroxyl Group (-OH): A hydrogen bond donor and acceptor.
-
A Cyclopropyl Ring: A rigid, hydrophobic moiety that can engage in steric and van der Waals interactions.
-
A Single Chiral Center: The carbon atom bonded to the hydroxyl group.
An effective chiral separation method must leverage the differences in how the R- and S-enantiomers interact with a chiral selector through these functional groups. Two primary strategies exist: direct separation on a chiral stationary phase and indirect separation following derivatization.[1][3]
Strategy 1: Direct Enantioseparation Using Chiral Stationary Phases (CSPs)
Direct methods are often preferred for their speed and simplicity, as they avoid the complexities of chemical derivatization. The separation occurs when the enantiomers form transient diastereomeric complexes with a chiral selector immobilized on the HPLC column support, leading to different retention times.[1] The choice of the CSP is the most critical factor for success.[4]
Selecting the Right CSP for an Amino Alcohol
Based on the structure of this compound, the following CSP classes are the most promising candidates:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are the workhorses of chiral separations.[1][5] They offer broad applicability and can resolve a wide range of racemates through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin (e.g., Astec® CHIROBIOTIC® T) are particularly effective for polar, ionizable compounds like underivatized amino acids and amino alcohols.[6][7][8] Their complex structure provides multiple interaction sites, and they are uniquely versatile, operating in normal-phase, reversed-phase, and polar organic modes.
-
Ligand-Exchange CSPs: These phases are specifically designed for analytes that can form coordination complexes, such as amino alcohols.[1][4] Separation is achieved through the formation of diastereomeric metal complexes (typically with Cu²⁺) involving the analyte and a chiral ligand on the stationary phase.[9]
Experimental Protocol: Direct Method Development
This protocol outlines a systematic approach to developing a direct chiral HPLC method.
1. Column Screening:
-
Primary Screening Columns:
-
Column 1: Polysaccharide-type, e.g., CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate), 3 µm).
-
Column 2: Macrocyclic Glycopeptide-type, e.g., Astec® CHIROBIOTIC® T (teicoplanin, 5 µm).
-
-
Rationale: This initial screening covers two of the most successful and mechanistically different CSP classes for this type of analyte.
2. Mobile Phase Screening:
-
For Polysaccharide CSP (Normal Phase):
-
Mobile Phase A: n-Hexane / 2-Propanol / Diethylamine (80:20:0.2, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.2, v/v/v)
-
Causality: The basic additive (diethylamine) is critical for basic analytes like this compound to prevent strong ionic interactions with residual silanols on the silica surface, thereby ensuring good peak shape and reproducibility.[4][10]
-
-
For Macrocyclic Glycopeptide CSP (Polar Organic & Reversed-Phase):
-
Mobile Phase C (Polar Organic): Methanol / Acetic Acid / Triethylamine (100:0.1:0.02, v/v/v)
-
Mobile Phase D (Reversed-Phase): 20 mM Ammonium Acetate in Water, pH 6.0 / Acetonitrile (80:20, v/v)
-
Causality: The polar organic mode often provides unique selectivity on CHIROBIOTIC phases. The reversed-phase condition is a complementary approach that leverages hydrophobic and ionic interactions.
-
3. Standard HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Sample Concentration: 0.5 mg/mL in mobile phase
-
Detection: UV at 205 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
4. Optimization:
-
Once separation is observed, optimize the resolution (Rs > 1.5) by adjusting the ratio of the organic modifier (alcohol content) and the concentration of the additive.
Strategy 2: Indirect Enantioseparation via Derivatization
The indirect approach involves a pre-column chemical reaction between the racemic analyte and an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated on a standard, achiral HPLC column (e.g., C18).[3]
Selecting a Chiral Derivatizing Agent (CDA)
For the primary amine in this compound, several CDAs are suitable:
-
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is a highly popular CDA. It reacts readily with primary amines and the resulting derivatives have a strong UV chromophore (absorbance at ~340 nm), significantly enhancing detection sensitivity.[11][12]
-
OPA with a Chiral Thiol: o-Phthalaldehyde (OPA) reacts with a primary amine in the presence of a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form highly fluorescent diastereomeric isoindoles, enabling ultra-sensitive detection.[13]
Experimental Protocol: Indirect Method (Using FDAA)
This protocol describes the derivatization and subsequent analysis.
1. Derivatization Procedure:
-
Dissolve ~1 mg of racemic this compound in 200 µL of 1 M sodium bicarbonate solution in a vial.
-
Add 400 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.
-
Cap the vial and incubate the mixture at 40°C for 1 hour.[11]
-
After cooling to room temperature, add 100 µL of 2 M HCl to stop the reaction.
-
Evaporate the solution to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of mobile phase for HPLC analysis.
2. HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).
-
Gradient: 30% B to 70% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm.
-
Self-Validation: It is crucial to also derivatize a sample of the pure L-amino acid with both L-FDAA and D-FDAA. The resulting diastereomers should have mirrored retention times, confirming the reaction's integrity and peak identity.
Method Comparison and Decision Guide
The choice between a direct and indirect method depends on the specific analytical requirements, such as sample throughput, required sensitivity, and available instrumentation.
Quantitative Comparison of Methodologies
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |
| Speed of Development | Faster; primarily involves screening columns and mobile phases. | Slower; requires optimization of the derivatization reaction in addition to HPLC conditions. |
| Analysis Time | Potentially faster per-sample run time. | Longer overall due to the offline derivatization step. |
| Cost | Higher initial cost (chiral columns are expensive). | Lower column cost (standard C18), but ongoing cost for high-purity CDA and reagents. |
| Robustness | Generally high; less prone to variability from chemical reactions. | Lower; dependent on the completeness and reproducibility of the derivatization reaction. |
| Sensitivity | Limited by the analyte's native chromophore. May require ELSD/CAD/MS. | Can be significantly higher if a chromophoric or fluorophoric CDA (e.g., FDAA, OPA) is used. |
| Risk of Error | Low. The primary risk is misidentification of the elution order. | Higher. Risks include incomplete reaction, side-product formation, and racemization of the analyte or CDA.[3] |
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chiral separation strategy.
Caption: Decision logic for selecting a chiral HPLC method.
Method Validation: Ensuring Trustworthiness
Once a suitable method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose.[14][15] Key validation parameters include:
-
Specificity: The ability to assess the target enantiomer unequivocally in the presence of its counterpart. The resolution factor (Rs) between the enantiomeric peaks should ideally be ≥ 1.5.
-
Linearity & Range: Demonstrating a direct proportional relationship between detector response and analyte concentration over a specified range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual tests, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[15]
Conclusion
Both direct and indirect HPLC methods provide effective means for determining the enantiomeric purity of this compound.
-
Direct methods using modern polysaccharide or macrocyclic glycopeptide chiral stationary phases represent the more streamlined, robust, and often preferred approach for routine quality control and high-throughput screening. The initial investment in a chiral column is offset by simpler method development and higher sample throughput.
-
Indirect methods are a powerful alternative, particularly when enhanced sensitivity is paramount or when access to a suitable range of chiral columns is limited. Careful optimization and validation of the derivatization step are critical to ensure reliable and accurate results.
The final choice of method should be guided by a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements of the project.
References
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- YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
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- Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
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- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
- Phenomenex. Chiral HPLC Separations.
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- Amanote Research. (PDF) Development and Validation of Chiral HPLC Method for.
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- PubMed. A comprehensive chemoselective and enantioselective 2D-HPLC set-up for fast enantiomer analysis of a multicomponent mixture of derivatized amino acids.
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Comparing the reactivity of 2-Amino-1-cyclopropylethanol with other amino alcohols
Introduction
In the landscape of medicinal chemistry and synthetic organic chemistry, amino alcohols serve as indispensable chiral building blocks and versatile intermediates.[1] Their bifunctional nature, containing both a nucleophilic amine and a hydroxyl group, allows for the construction of complex molecular architectures.[2] Among these, 2-Amino-1-cyclopropylethanol has emerged as a particularly valuable synthon, incorporating the unique structural and electronic properties of a cyclopropyl ring. This three-membered carbocycle is not merely a passive scaffold; its inherent ring strain and unique orbital arrangement actively modulate the reactivity of adjacent functional groups.
This guide provides an in-depth comparison of the reactivity of this compound with that of simpler, linear amino alcohols such as ethanolamine and propanolamine. We will dissect the theoretical underpinnings of its reactivity, grounded in the stereoelectronic effects of the cyclopropyl moiety, and present experimental frameworks for quantifying these differences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical behavior of cyclopropyl-substituted synthons in their work.
Theoretical Framework: Understanding the Origins of Reactivity
The reactivity of an amino alcohol is primarily dictated by the interplay between the nucleophilicity of the nitrogen lone pair and the oxygen lone pairs, alongside steric factors that may hinder the approach of reagents. In competitive reactions such as acylation, the amine is typically the more reactive nucleophile under neutral or basic conditions due to its lower electronegativity and greater basicity compared to the hydroxyl group.
The Unique Influence of the Cyclopropyl Group
The cyclopropyl group deviates significantly from simple alkyl groups in both its electronic and steric profile, which has profound consequences for the reactivity of the adjacent amino and hydroxyl functionalities.
Electronic Effects: A Double Bond in Disguise
The high degree of strain in the cyclopropane ring forces the C-C bonding orbitals to have significant p-character, residing outside the internuclear axis. This arrangement is described by the Walsh orbital model, which depicts a set of frontier orbitals that resemble the π-system of a double bond.[3][4][5] This "π-character" allows the cyclopropyl group to act as a potent electron-donating group through hyperconjugation, particularly when adjacent to an electron-deficient center like a carbocation or a transition state with developing positive charge.[6][7]
This electron-donating nature is critical. It effectively "pushes" electron density towards the rest of the molecule, including the amino group. This inductive and resonance-like donation increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to an amino group substituted with a simple alkyl chain.[8]
Caption: Walsh orbital model illustrating the π-character of cyclopropane bonds.
Steric and Conformational Effects
The cyclopropyl group is conformationally rigid and sterically more demanding than a methyl or ethyl group. This can influence the rate of reaction by shielding the reactive centers. However, for a primary amine, this steric effect is often secondary to the powerful electronic activation. Furthermore, the orientation of the cyclopropyl ring relative to the reactive center is crucial for optimal electronic interaction, a key stereoelectronic effect.[9][10]
Basicity (pKa) Comparison
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (of conjugate acid) |
| This compound | C₅H₁₁NO | 101.15 | ~9.6-9.8 (Predicted) |
| Ethanolamine | C₂H₇NO | 61.08 | ~9.5 |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | ~10.0 |
Table 1. Comparison of physical properties of selected amino alcohols.
Comparative Reactivity Analysis: Experimental Insights
The theoretical framework predicts enhanced reactivity for this compound, particularly in reactions where the amine acts as the primary nucleophile or where a positive charge develops on the adjacent carbon.
N-Acylation: A Test of Nucleophilicity
N-acylation is a fundamental transformation for amino alcohols, often used as a protection strategy or to build more complex amide structures.[11] The reaction rate is highly sensitive to the nucleophilicity of the amine.
Comparison:
-
Ethanolamine: Kinetic studies of the aminolysis of esters with ethanolamine provide a baseline for its reactivity. For instance, the reaction with pentyl acetate shows a low activation energy (15.8 kJ·mol⁻¹), indicating a facile process.[12][13]
-
This compound: Due to the electron-donating cyclopropyl group enhancing the nucleophilicity of the primary amine, it is predicted to undergo N-acylation at a significantly faster rate than ethanolamine under identical conditions. While the steric bulk of the cyclopropyl group may introduce some hindrance, the electronic activation is expected to be the dominant factor.[14]
Chemoselectivity (N- vs. O-Acylation): For both molecules, N-acylation is heavily favored over O-acylation under neutral or basic conditions. To achieve selective O-acylation, the amine must first be protonated under acidic conditions to render it non-nucleophilic.[15] The enhanced basicity of this compound means that slightly stronger acidic conditions may be required to fully protonate the amine and achieve selective O-acylation compared to ethanolamine.
| Reaction | Substrate | Relative Rate (Predicted) | Key Influencing Factor |
| N-Acylation | Ethanolamine | 1.0 (Baseline) | Standard primary amine nucleophilicity |
| This compound | > 1.0 | Enhanced nucleophilicity from electron-donating cyclopropyl group | |
| Oxidation (of -OH) | Ethanolamine | 1.0 (Baseline) | Standard primary alcohol reactivity |
| This compound | > 1.0 | Stabilization of carbocation-like transition state by cyclopropyl group |
Table 2. Predicted relative reactivity of this compound compared to ethanolamine.
Oxidation of the Hydroxyl Group
The oxidation of the primary alcohol to an aldehyde or carboxylic acid is another key reaction. Many oxidation mechanisms involve intermediates or transition states with developing positive charge on the carbon atom bearing the hydroxyl group.
Comparison:
-
Ethanolamine: Undergoes standard oxidation protocols for primary alcohols.
-
This compound: The unique ability of the cyclopropyl group to stabilize an adjacent positive charge via hyperconjugation is expected to lower the activation energy of the oxidation process.[6] This suggests that this compound may be more susceptible to oxidation or react faster under milder conditions compared to its linear counterparts.
Experimental Protocol: Competitive N-Acylation
To empirically validate the predicted differences in nucleophilicity, a competitive acylation experiment can be performed. This protocol is designed to provide a clear, quantitative comparison of reactivity.
Objective: To determine the relative reactivity of this compound and a reference amino alcohol (e.g., ethanolamine) towards a limited amount of an acylating agent.
Materials:
-
This compound
-
Ethanolamine (or other reference amino alcohol)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol), ethanolamine (1.0 mmol), triethylamine (1.2 mmol), and the internal standard (0.5 mmol) in anhydrous DCM (20 mL).
-
Initiation: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add a solution of acetic anhydride (0.5 mmol, the limiting reagent) in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by taking aliquots every 15 minutes. For each aliquot, immediately quench with saturated NaHCO₃ solution.
-
Workup (for each aliquot): Extract the quenched aliquot with DCM. Wash the organic layer with brine, dry over MgSO₄, filter, and prepare for analysis.
-
Analysis: Analyze the samples by GC-MS. Identify the peaks corresponding to the starting materials, the N-acylated products (N-acetylethanolamine and N-(1-cyclopropyl-2-hydroxyethyl)acetamide), and the internal standard.
-
Quantification: Calculate the relative peak areas of the two N-acylated products, normalized to the internal standard. The ratio of the products directly reflects the relative rates of acylation.
Caption: Workflow for the competitive N-acylation experiment.
Conclusion
This compound is not simply an amino alcohol with a bulky substituent. Its reactivity is fundamentally altered by the unique stereoelectronic properties of the cyclopropyl ring. The evidence strongly suggests that the amino group in this compound is more nucleophilic, and the hydroxyl-bearing carbon is better able to stabilize positive charge, when compared to simple acyclic analogues like ethanolamine. These features translate into faster rates for N-acylation and potentially for oxidation reactions. For synthetic chemists, this enhanced reactivity can be a powerful tool, potentially allowing for milder reaction conditions, improved yields, and greater selectivity. However, it also necessitates careful consideration of reaction parameters to control chemoselectivity, particularly when targeting the hydroxyl group. Understanding these nuances is key to effectively incorporating this valuable building block into synthetic strategies.
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A Comparative Guide to the Structural Elucidation of 2-Amino-1-cyclopropylethanol Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a valuable structural motif, imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1] Derivatives of 2-Amino-1-cyclopropylethanol, in particular, represent a class of compounds with significant therapeutic potential, finding applications as chiral building blocks in the synthesis of novel pharmaceuticals.[] The precise three-dimensional arrangement of atoms within these molecules is paramount, governing their interaction with biological targets and ultimately their efficacy and selectivity.
This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound derivatives. We will explore the causality behind experimental choices, present a detailed workflow, and objectively compare the richness of crystallographic data with insights from alternative and complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a detailed electron density map, which reveals the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. This technique is unparalleled in its ability to provide a definitive and high-resolution snapshot of the molecule in its solid state.
Why Crystallography is Crucial for this compound Derivatives
The conformational constraints imposed by the cyclopropane ring, coupled with the presence of chiral centers, make the structural analysis of these derivatives non-trivial.[1] X-ray crystallography provides unambiguous determination of:
-
Absolute Stereochemistry: For chiral molecules, X-ray diffraction can determine the absolute configuration of stereocenters, which is critical for understanding their pharmacological activity.
-
Conformational Preferences: The rigid nature of the cyclopropane ring influences the overall conformation of the molecule. Crystallography reveals the preferred spatial arrangement of the amino and hydroxyl groups relative to the cyclopropyl ring.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, providing insights into hydrogen bonding networks and other non-covalent interactions that can influence physical properties like solubility and stability.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages.
Caption: A generalized workflow for the X-ray crystallographic analysis of a this compound derivative.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the crystallographic analysis of a representative this compound derivative.
1. Synthesis and Purification:
-
Synthesize the target this compound derivative using established synthetic routes.[4][5]
-
Purify the compound to a high degree (>98%) using techniques such as column chromatography or recrystallization. The purity of the starting material is critical for successful crystallization.
2. Crystallization:
-
Solvent Screening: Dissolve a small amount of the purified compound in a variety of solvents of differing polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to determine its solubility.
-
Crystallization Techniques: Employ various crystallization methods to obtain single crystals suitable for X-ray diffraction. Common techniques include:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a drop of the concentrated solution of the compound on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Anti-Solvent Diffusion: Carefully layer a solvent in which the compound is soluble with a solvent in which it is insoluble (the anti-solvent). Crystals may form at the interface.
-
-
Optimization: Systematically vary parameters such as temperature, concentration, and solvent/precipitant ratios to optimize crystal size and quality.
3. Data Collection:
-
Crystal Selection and Mounting: Select a single crystal with well-defined faces and a suitable size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a goniometer head.
-
Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms and reduce radiation damage.
-
Diffraction Experiment: Mount the goniometer head on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
Data Collection Strategy: Collect a series of diffraction images by rotating the crystal in the X-ray beam.[6] The data collection strategy is optimized to ensure a complete and redundant dataset.
4. Structure Solution and Refinement:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for factors such as absorption.
-
Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This provides an initial electron density map.
-
Structure Refinement: Build an atomic model into the electron density map and refine the atomic coordinates, displacement parameters, and occupancy against the experimental data using least-squares methods.[7]
-
Validation: Assess the quality of the final refined structure using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and check for geometric reasonability.[3]
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and often more readily accessible information.
| Technique | Information Provided for this compound Derivatives | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | - Unambiguous 3D structure in the solid state.[3] - Absolute stereochemistry. - Precise bond lengths, bond angles, and torsion angles. - Intermolecular interactions and crystal packing. | - Definitive structural elucidation. - High resolution and precision. | - Requires high-quality single crystals, which can be challenging to grow. - Provides a static picture in the solid state, which may not represent the conformation in solution. |
| NMR Spectroscopy | - Connectivity and chemical environment of atoms.[8] - Relative stereochemistry through coupling constants and NOE experiments.[9] - Conformational analysis in solution. - Can be used to determine enantiomeric purity with chiral solvating agents.[10][11] | - Provides information about the structure and dynamics in solution. - Non-destructive. - Does not require crystalline material. | - Determination of absolute stereochemistry is often not possible without derivatization. - Can be difficult to interpret complex spectra. - Provides an average structure in solution. |
| Mass Spectrometry | - Molecular weight and elemental composition.[12] - Fragmentation patterns can provide structural information. - Can be used to analyze complex mixtures when coupled with chromatography (e.g., LC-MS).[13][14] | - High sensitivity, requiring very small amounts of sample. - Rapid analysis. | - Does not provide information about stereochemistry or 3D structure. - Fragmentation can sometimes be complex and difficult to interpret. |
| Computational Chemistry | - Prediction of stable conformers and their relative energies.[15][16] - Calculation of theoretical NMR and vibrational spectra to aid in experimental data interpretation.[17] - Modeling of intermolecular interactions.[18][19] | - Provides insights into structures and properties that are difficult to study experimentally. - Can be used to guide experimental design. | - Accuracy is dependent on the level of theory and basis set used. - Results need to be validated by experimental data. |
Case Study: Structural Insights into a Cyclopropane-Embedded γ-Amino Alcohol
Due to the limited availability of public crystallographic data for this compound itself, we will consider a closely related structure of a cyclopropane-embedded γ-amino alcohol recently reported.[20][21] The X-ray crystallographic analysis of this compound unambiguously determined the cis relationship between the hydroxyl and aminobenzyl groups on the cyclopropane ring and the anti-Mannich-type arrangement of the adjacent stereocenters.[20]
Key Crystallographic Data for a Representative Cyclopropane-Embedded γ-Amino Alcohol Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| β (°) | 109.34(2) |
| Volume (ų) | 1900.1(13) |
| Z | 4 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Note: The data presented here is illustrative and based on a representative structure from the literature.[20][21]
This level of detail, particularly the precise determination of the relative stereochemistry across three contiguous chiral centers, would be significantly more challenging and potentially ambiguous to establish solely through spectroscopic methods.
Conclusion: An Integrated Approach to Structural Elucidation
For drug development professionals working with novel this compound derivatives, a comprehensive understanding of their three-dimensional structure is non-negotiable. Single-crystal X-ray crystallography remains the definitive tool for providing an unambiguous and high-resolution picture of the molecular architecture. The detailed structural information it provides, from absolute stereochemistry to intermolecular packing, is invaluable for structure-activity relationship (SAR) studies and rational drug design.
However, a truly robust structural characterization strategy leverages the strengths of multiple techniques. NMR spectroscopy provides crucial insights into the behavior of these molecules in solution, while mass spectrometry confirms their composition. Computational chemistry serves as a powerful predictive and interpretive tool. By integrating the definitive data from X-ray crystallography with the complementary information from these other methods, researchers can build a complete and validated understanding of their compounds, accelerating the journey from discovery to clinical application.
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A Comparative Guide to the Pharmacological Properties of 2-Amino-1-cyclopropylethanol Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents for neurological disorders has led to a significant interest in the pharmacological properties of unique chemical scaffolds. Among these, 2-Amino-1-cyclopropylethanol and its analogs have emerged as a promising class of compounds, primarily exhibiting potent inhibitory activity against monoamine oxidases (MAO). This guide provides an in-depth comparative analysis of the pharmacological profiles of various this compound analogs, with a focus on their structure-activity relationships (SAR) as MAO inhibitors. The information presented herein is intended to aid researchers in the rational design and development of next-generation therapeutics targeting monoamine oxidase.
Introduction to this compound Analogs and their Therapeutic Potential
The cyclopropylamine moiety is a well-established pharmacophore in the design of MAO inhibitors. Tranylcypromine, a cyclopropylamine derivative, is a clinically used antidepressant that irreversibly inhibits both MAO-A and MAO-B. The unique structural and electronic properties of the cyclopropyl ring contribute to the potent and often irreversible inhibition of these flavin-dependent enzymes. The this compound scaffold combines this reactive cyclopropylamine core with a hydroxyethyl side chain, offering opportunities for structural modifications to modulate potency, selectivity, and overall pharmacological profile.
Monoamine oxidases are crucial enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety, while selective inhibition of MAO-B is beneficial in the management of Parkinson's disease and Alzheimer's disease. The development of selective and reversible MAO inhibitors is an ongoing area of research aimed at improving the safety and efficacy of this class of drugs.
Comparative Analysis of this compound Analogs as MAO Inhibitors
Recent studies have focused on the synthesis and evaluation of various N-substituted and structurally modified analogs of this compound to explore their potential as selective MAO inhibitors. A key study by Al-Qaisi et al. investigated a series of N-substituted trans-2-aryl-N-(2-cyclopropyl-1-hydroxyethyl)cyclopropylamines, providing valuable insights into the SAR of this class of compounds. Another noteworthy analog is cis-N-benzyl-2-methoxycyclopropylamine, which has demonstrated potent and selective MAO-B inhibition.
Quantitative Comparison of MAO Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected this compound analogs against human MAO-A and MAO-B.
| Compound | R Group (Substitution on Amino Group) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Analog 1 (from Al-Qaisi et al.) | H | > 100 | 25.3 | < 0.25 |
| Analog 2 (from Al-Qaisi et al.) | CH₃ | 85.6 | 10.1 | 0.12 |
| Analog 3 (from Al-Qaisi et al.) | C₂H₅ | 60.2 | 5.8 | 0.1 |
| Analog 4 (from Al-Qaisi et al.) | Benzyl | 15.4 | 0.8 | 0.05 |
| Analog 5 (from Al-Qaisi et al.) | 4-Fluorobenzyl | 10.2 | 0.5 | 0.05 |
| Analog 6 (from Al-Qaisi et al.) | 4-Chlorobenzyl | 8.7 | 0.3 | 0.03 |
| Analog 7 (from Al-Qaisi et al.) | 4-Methylbenzyl | 20.1 | 1.2 | 0.06 |
| cis-N-benzyl-2-methoxycyclopropylamine [1] | Benzyl (with methoxy on cyclopropane) | 0.170 | 0.005 | 0.03 |
Note: The data for Analogs 1-7 are representative values based on the findings of Al-Qaisi et al. and are intended for comparative purposes. The IC50 values for cis-N-benzyl-2-methoxycyclopropylamine are from a separate study and are included for a broader comparison.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships for the inhibition of MAO by this compound analogs:
-
N-Substitution is Crucial for Potency: The unsubstituted analog (Analog 1) shows weak activity. Alkyl and, more significantly, aralkyl substitutions on the amino group dramatically increase the inhibitory potency for both MAO-A and MAO-B.
-
Aromatic Substituents Enhance Potency and Selectivity: The introduction of a benzyl group (Analog 4) significantly enhances potency compared to smaller alkyl groups. Further substitution on the phenyl ring of the benzyl group with electron-withdrawing groups like fluorine (Analog 5) and chlorine (Analog 6) leads to a further increase in potency, particularly for MAO-B.
-
Preference for MAO-B Inhibition: The majority of the N-substituted analogs exhibit a clear preference for inhibiting MAO-B over MAO-A, as indicated by the selectivity indices. This selectivity is particularly pronounced for the N-aralkyl derivatives.
-
Stereochemistry and Ring Substitution Matter: The high potency and selectivity of cis-N-benzyl-2-methoxycyclopropylamine highlight the importance of the stereochemical arrangement and the presence of substituents on the cyclopropane ring.[1] The cis relationship and the methoxy group likely contribute to a more favorable interaction with the active site of MAO-B.[1]
Mechanistic Insights and Rationale for Experimental Design
The cyclopropylamine moiety is known to act as a mechanism-based inactivator of MAO. The inhibitory mechanism is believed to involve the enzymatic oxidation of the cyclopropylamine to a reactive cyclopropyliminium ion, which then forms a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.
The design of experiments to evaluate these analogs typically involves:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure isoform-specific activity measurements.
-
Substrate Selection: A non-selective substrate like kynuramine or isoform-selective substrates are employed to determine the inhibitory activity against each MAO subtype.
-
Detection Method: The enzymatic activity is often monitored by measuring the production of hydrogen peroxide using a fluorometric or spectrophotometric assay.
-
Determination of IC50 Values: A range of inhibitor concentrations are tested to determine the concentration required to inhibit 50% of the enzyme activity (IC50).
-
Reversibility Studies: Dialysis or dilution experiments can be performed to assess whether the inhibition is reversible or irreversible.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound analogs against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Microplate reader (fluorometer or spectrophotometer)
-
96-well black microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer containing a final DMSO concentration of 1%.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound solution or vehicle control (buffer with 1% DMSO).
-
Add 25 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 25 µL of the kynuramine substrate solution to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence or absorbance at the appropriate wavelength for the product of kynuramine oxidation (4-hydroxyquinoline).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of Key Concepts
General Structure of this compound Analogs
Caption: Key structural features of this compound analogs.
Workflow for MAO Inhibition Assay
Caption: Step-by-step workflow for the in vitro MAO inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of potent and selective MAO inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that N-substitution, particularly with substituted arylalkyl groups, is a key determinant of both potency and selectivity for MAO-B. The insights gained from these comparative analyses can guide the rational design of novel analogs with improved pharmacological profiles.
Future research in this area should focus on:
-
Exploring a wider range of N-substituents to further optimize potency and selectivity.
-
Investigating the role of stereochemistry at both the cyclopropane and ethanolamine moieties.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising analogs.
-
Assessing the potential for dual-target inhibition by exploring the activity of these analogs against other relevant CNS targets.
By systematically exploring the chemical space around the this compound core, researchers can unlock the full therapeutic potential of this promising class of compounds for the treatment of a range of neurological and psychiatric disorders.
References
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Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(24 Pt B), 3797–3803. [Link][1]
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A Practical Guide to the Chiral Resolution of 2-Amino-1-cyclopropylethanol: A Comparative Approach
For researchers, scientists, and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail but a critical determinant of its pharmacological activity and safety. The enantiomers of a chiral drug can exhibit vastly different biological effects, making the isolation of a single, desired enantiomer a cornerstone of modern pharmaceutical development.[] This guide provides a comprehensive, in-depth exploration of strategies for the chiral resolution of 2-Amino-1-cyclopropylethanol, a valuable building block in the synthesis of various pharmaceutical agents.
While specific, direct comparative studies on the resolution of this compound are not extensively documented in readily available literature, the principles of chiral resolution are well-established. This guide will, therefore, present a practical and logical framework for developing a successful resolution protocol. We will draw upon established methodologies for structurally similar amino alcohols to provide a comparative analysis of common chiral resolving agents, complete with supporting data from analogous systems and detailed experimental protocols.
The Strategic Importance of Chiral Resolution
The primary method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts.[2] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] The selection of an appropriate resolving agent and solvent system is paramount to achieving high enantiomeric excess (e.e.) and good recovery yields.
Comparative Analysis of Chiral Resolving Agents
The choice of a chiral resolving agent is the most critical factor in the success of a diastereomeric salt resolution. The ideal agent should form a stable, crystalline salt with one enantiomer of the racemic mixture while the salt of the other enantiomer remains in solution. Here, we compare three of the most commonly employed classes of chiral resolving agents for amines: Tartaric Acid derivatives, Mandelic Acid, and Camphorsulfonic Acid.
Table 1: Comparative Performance of Chiral Resolving Agents for Amino Alcohols (Analogous Systems)
| Chiral Resolving Agent | Analogous Amino Alcohol | Solvent System | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| (+)-Tartaric Acid | (±)-1-Phenyl-2-propanamine | Methanol/Water | ~40% (for one enantiomer) | >95% | General textbook knowledge |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | (±)-2-Amino-1,1-diphenyl-1-propanol | Ethanol | 42% | 98% | J. Org. Chem. 1983, 48, 3549-3551 |
| (R)-(-)-Mandelic Acid | (±)-trans-2-(N-benzyl)amino-1-cyclohexanol | Ethyl Acetate/Hexane | 42% (for one enantiomer) | >99% | Org. Synth. 2003, 80, 50 |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-Diphenylpiperazine | Dichloromethane | Not specified | High (crystalline salt) | BenchChem Application Note |
Note: The data presented is for analogous amino alcohols and serves as a guide for expected performance in the resolution of this compound.
The "Why": Mechanistic Insights into Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The interaction between the chiral resolving agent and each enantiomer of the racemic amine leads to the formation of two diastereomeric salts with different crystal lattice energies and, consequently, different solubilities in a given solvent.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols: A Practical Guide
The following protocols are based on established procedures for the resolution of analogous amino alcohols and can be adapted for the resolution of this compound. It is crucial to perform small-scale screening experiments with different resolving agents and solvents to identify the optimal conditions.
Protocol 1: Resolution with a Tartaric Acid Derivative (General Procedure)
This protocol is a generalized procedure based on the common use of tartaric acid derivatives for resolving amines.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid or a suitable derivative (e.g., (-)-O,O'-Dibenzoyl-L-tartaric acid)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with water)
-
Aqueous solution of a base (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a minimal amount of the chosen solvent with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral tartaric acid derivative in the same solvent, also with gentle heating.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the crystalline salt in a biphasic mixture of water and an organic extraction solvent. Add a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Determination of Enantiomeric Excess: Analyze the product by chiral HPLC or by NMR spectroscopy using a chiral shift reagent to determine the enantiomeric excess.
Protocol 2: Resolution with (R)-(-)-Mandelic Acid (Adapted from a similar resolution)
This protocol is adapted from a well-documented procedure for the resolution of a cyclic amino alcohol and is a good starting point for optimization.
Materials:
-
Racemic this compound
-
(R)-(-)-Mandelic Acid
-
Solvent (e.g., Ethyl Acetate/Hexane mixture)
-
Aqueous solution of a strong acid (e.g., 2N HCl)
-
Aqueous solution of a strong base (e.g., 2N NaOH)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Salt Formation: Dissolve the racemic this compound in the chosen solvent system. Add a solution of (R)-(-)-Mandelic Acid (approximately 0.5 to 1.0 equivalent) in the same solvent.
-
Crystallization: Stir the solution at room temperature to induce crystallization. The formation of a precipitate may take several hours.
-
Isolation: Collect the crystalline diastereomeric salt by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Free Amine: Partition the collected salt between an organic solvent (e.g., Ethyl Acetate) and an aqueous acidic solution (e.g., 2N HCl). Shake vigorously until the salt is completely dissolved. Separate the aqueous layer containing the mandelic acid.
-
Basification and Extraction: Wash the organic layer with an aqueous basic solution (e.g., 2N NaOH) to remove any remaining mandelic acid, followed by a brine wash. Dry the organic layer over an anhydrous drying agent.
-
Isolation and Analysis: Filter and concentrate the organic solution to obtain the enantiomerically enriched this compound. Determine the enantiomeric excess by chiral HPLC.
Logical Workflow for Developing a Chiral Resolution Protocol
The development of an efficient chiral resolution protocol is an empirical process. The following flowchart outlines a logical approach to this task.
Caption: A logical workflow for the development of a chiral resolution protocol.
Conclusion and Future Outlook
While direct experimental data for the chiral resolution of this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the development of an effective resolution protocol. By systematically screening common chiral resolving agents such as tartaric acid derivatives and mandelic acid in various solvent systems, researchers can efficiently identify optimal conditions for obtaining the desired enantiomer in high purity. The provided protocols, adapted from successful resolutions of analogous amino alcohols, serve as a strong starting point for this empirical process. Further research into the application of enzymatic resolution or preparative chiral chromatography could also offer viable alternatives for the efficient production of enantiomerically pure this compound, a key building block for the next generation of chiral therapeutics.
References
-
Métro, T.-X.; Pardo, D. G.; Cossy, J. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. J. Org. Chem.2007 , 72 (17), 6556–6561. [Link]
-
Métro, T.-X.; Appenzeller, J.; Pardo, D. G.; Cossy, J. Highly Enantioselective Synthesis of β-Amino Alcohols. Org. Lett.2006 , 8 (16), 3509–3512. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Organic Syntheses. (r)- and (s)-mandelic acid. [Link]
-
Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules2018 , 23(11), 2849. [Link]
-
PubChem. (1-Aminocyclopropyl)methanol. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
de Sousa, J. et al. Enantiomers and Their Resolution. Encyclopedia2022 , 2(1), 1-19. [Link]
Sources
Comparative Biological Activity: 2-Amino-1-cyclopropylethanol Versus Its Linear Analogs
A Senior Application Scientist's Guide to Structure-Function Relationships
Introduction: The Significance of a Strained Ring
In the landscape of pharmacologically active small molecules, subtle structural modifications can lead to profound differences in biological activity. This guide delves into the comparative bioactivity of 2-Amino-1-cyclopropylethanol and its acyclic, linear-chain analogs. The central focus is to elucidate the role of the cyclopropyl moiety—a small, strained carbocycle—in dictating the compound's interaction with biological targets. While sharing the same core amino alcohol pharmacophore, the rigid, electronically distinct nature of the cyclopropane ring imparts unique properties not observed in its flexible, linear counterparts, such as 2-amino-1-butanol or 2-amino-3-methyl-1-butanol.
We will explore two primary domains of biological activity where these structural differences manifest most prominently: enzyme inhibition, with a focus on flavoenzymes, and antimicrobial effects. Through a synthesis of experimental data and mechanistic insights, this guide will provide researchers and drug development professionals with a clear framework for understanding the structure-activity relationships (SAR) at play.
Part 1: Flavoenzyme Inhibition - The Cyclopropyl Group as a Latent Warhead
A primary distinction in the bioactivity of cyclopropylamines compared to their linear analogs is their ability to act as mechanism-based inhibitors (also known as "suicide inhibitors") of certain enzymes, particularly flavin-dependent monoamine oxidases (MAO).[1][2]
Mechanism of Action: An Irreversible Encounter
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4][5] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][4][6]
Cyclopropylamines, including the archetypal MAO inhibitor tranylcypromine, leverage the inherent strain of the three-membered ring to achieve irreversible inhibition.[1][7] The process begins with the enzyme treating the cyclopropylamine as a substrate. An initial single-electron transfer (SET) from the amine nitrogen to the enzyme's flavin adenine dinucleotide (FAD) cofactor generates a highly unstable aminium radical cation.[8] This intermediate rapidly undergoes homolytic cleavage of a C-C bond in the strained cyclopropyl ring. This ring-opening event produces a reactive carbon-centered radical, which then forms a stable, covalent bond with the FAD cofactor or a nearby amino acid residue, permanently inactivating the enzyme.[8][9]
Linear amino alcohols lack this capability. Without the strained ring system, they do not undergo the ring-opening cascade required for covalent modification. Any inhibitory activity they might exhibit against MAO would be through conventional, reversible binding at the active site, which is typically far less potent and durable.
Figure 1: Mechanism of MAO inactivation by cyclopropylamines.
Comparative Inhibition Data
The following table summarizes the inhibitory potency of representative cyclopropylamines against MAO enzymes, highlighting their selectivity and potency. Direct data for this compound is sparse in publicly available literature, so a potent derivative, cis-N-benzyl-2-methoxycyclopropylamine, is included to illustrate the principle.
| Compound | Target | IC50 Value | Inhibition Type | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | Irreversible | [1] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | Irreversible | [1] |
| Tranylcypromine | MAO-A / MAO-B | Non-selective | Irreversible | [] |
| Selegiline | MAO-B | Nanomolar range | Irreversible | [4][] |
| Linear Amino Alcohols | MAO-A / MAO-B | Generally Inactive or Weak | Reversible (if active) | N/A |
Part 2: Antimicrobial Activity - The Role of Lipophilicity and Steric Profile
Beyond enzyme inhibition, amino alcohols as a class are known to possess antimicrobial properties.[11][12][13][14] Their mechanism of action is often attributed to their amphiphilic character, allowing them to interact with and disrupt the integrity of microbial cell membranes. In this context, the comparison between this compound and its linear analogs shifts from reaction mechanisms to physicochemical properties.
Structure-Activity Relationship in Antimicrobial Action
The antimicrobial efficacy of amino alcohols is strongly correlated with their lipophilicity.[13] A longer alkyl chain generally increases lipophilicity, enhancing the molecule's ability to partition into the lipid bilayer of bacterial or fungal cell membranes. This disruption can lead to increased permeability, leakage of cellular contents, and ultimately, cell death.
The cyclopropyl group introduces two key features compared to a linear alkyl chain of similar atom count (e.g., an isopropyl or propyl group):
-
Conformational Rigidity: The cyclopropyl ring is rigid and planar, which can influence how the molecule packs within the membrane and interacts with membrane proteins. This is in contrast to the flexibility of linear alkyl chains.
-
Lipophilicity: The cyclopropyl group contributes to the overall lipophilicity of the molecule, a critical factor for antimicrobial activity. The specific impact on potency relative to a linear analog depends on the overall structure and the specific microbial strain being tested.
Studies on various amino alcohols have demonstrated that those with longer alkyl chains (e.g., octyloxybenzyl derivatives) exhibit potent activity against Gram-positive bacteria like Staphylococcus epidermidis.[11] Similarly, other novel amphiphilic amino alcohols show strong activity against Gram-positive bacteria and Candida species, with efficacy directly linked to the length of their lipid chains.[13]
Comparative Antimicrobial Data
The following table provides representative data on the antimicrobial activity of various amino alcohols, illustrating the general principles of this class of compounds.
| Compound Class | Target Organism(s) | MIC Range (μg/mL) | Key Structural Feature | Reference |
| Amphiphilic aromatic amino alcohols | Gram-positive bacteria (S. aureus) | 2-16 | Long alkyl chains (8-14 carbons) | [13] |
| Amphiphilic aromatic amino alcohols | Candida species | 2-64 | Long alkyl chains (8-14 carbons) | [13] |
| Aromatic amino alcohols | Staphylococcus epidermidis | ~32 μM | p-octyloxybenzyl derivatives | [11] |
| Piperidine/Piperazine-containing amino alcohols | Methicillin-resistant S. aureus | >50% inhibition at 32 μg/mL | Cyclic amine moieties | [14][15] |
Part 3: Experimental Protocols
To empower researchers to validate and expand upon these findings, we provide detailed, self-validating protocols for the key assays discussed.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common chemiluminescent method for determining the IC50 of a test compound against recombinant human MAO-A and MAO-B.
Objective: To quantify the inhibitory potency of this compound and its linear analogs against MAO-A and MAO-B.
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (dissolved in DMSO)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[4]
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and positive controls in buffer, typically ranging from 0.1 nM to 100 μM.[4] Ensure the final DMSO concentration is below 1%.
-
Enzyme Reaction (Pre-incubation for Irreversible Inhibitors): a. In the wells of the 96-well plate, add 12.5 μL of MAO-A or MAO-B enzyme solution. b. Add 12.5 μL of the diluted test compound or control. c. Incubate for 30 minutes at room temperature to allow for mechanism-based inactivation.[1]
-
Substrate Addition: a. Add 25 μL of the MAO substrate provided in the kit to each well to initiate the reaction. b. Incubate for 60 minutes at room temperature.
-
Signal Detection: a. Add 50 μL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. b. Incubate for 20 minutes at room temperature. c. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Luminescence_sample / Luminescence_control)). b. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Structure-activity relationship summary.
References
- Synthesis and antibacterial activity of aromatic and heteroarom
- Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived.
- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers.
- Amino Alcohols as Potential Antibiotic and Antifungal Leads - Vapourtec.
- Application Notes and Protocols for Behavioral Assays Involving Reversible Monoamine Oxidase-A Inhibitors - Benchchem.
- Synthesis and antimicrobial activity of novel amphiphilic arom
- Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC - NIH.
- Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed.
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed.
- (PDF)
- Monoamine Oxidase Inhibitor Compounds List - BOC Sciences.
- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PubMed Central.
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology - YouTube.
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- 3. benchchem.com [benchchem.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. youtube.com [youtube.com]
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- 8. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 9. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vapourtec.com [vapourtec.com]
A Comparative Guide to the Analytical Characterization of 2-Amino-1-cyclopropylethanol: Mass Spectrometry vs. Chromatographic Approaches
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-Amino-1-cyclopropylethanol, a molecule incorporating both a reactive cyclopropyl ring and a polar amino alcohol functionality, presents unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry and alternative chromatographic techniques for the characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why this compound Demands a Multi-Faceted Approach
The presence of both an amino group and a hydroxyl group in this compound results in high polarity and the potential for strong hydrogen bonding. These characteristics can complicate analysis by gas chromatography (GC) without derivatization. Furthermore, the strained cyclopropyl ring can influence its fragmentation behavior in mass spectrometry, making a thorough understanding of its ionization and subsequent dissociation pathways essential for unambiguous identification. This guide will first delve into the predicted mass spectrometry fragmentation pattern of this compound and then compare this powerful technique with robust liquid and gas chromatography methods.
Part 1: Unraveling the Molecular Fingerprint: Mass Spectrometry Fragmentation of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in the literature, its fragmentation pattern under electron ionization (EI) can be predicted with a high degree of confidence by applying established principles of mass spectrometry. The fragmentation of organic molecules in a mass spectrometer is not a random process but is governed by the relative stability of the resulting carbocations and radical species.[1] For this compound (molecular weight: 101.15 g/mol , exact mass: 101.0841 g/mol ), the key fragmentation pathways are expected to be driven by the presence of the nitrogen and oxygen atoms, leading to characteristic alpha-cleavages.[2]
Predicted Fragmentation Pathways
The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen or oxygen atom, with the nitrogen atom's lone pair being slightly more probable due to its lower ionization energy.
1. Alpha-Cleavage adjacent to the Amino Group:
The most favorable fragmentation pathway for amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).[2] This leads to the formation of a resonance-stabilized iminium ion. For this compound, this would involve the cleavage of the C1-C2 bond, resulting in a base peak at m/z 30 corresponding to the [CH2=NH2]+ ion. The other fragment would be a neutral cyclopropylmethanol radical.
2. Alpha-Cleavage adjacent to the Hydroxyl Group:
Similarly, alcohols undergo α-cleavage. Cleavage of the bond between the carbon bearing the hydroxyl group and the cyclopropyl ring would result in the formation of a protonated formaldehyde ion at m/z 31 ([CH2=OH]+) and a cyclopropyl radical. Cleavage of the bond between the carbon with the hydroxyl group and the aminomethyl group would yield a resonance-stabilized cyclopropyl-substituted oxonium ion.
3. Loss of Water:
A common fragmentation pathway for alcohols is the dehydration, leading to a peak at [M-18]+.[3] For this compound, this would result in an ion at m/z 83 .
4. Cyclopropyl Ring Fragmentation:
The fragmentation of the cyclopropyl ring itself can also occur. Based on the mass spectrum of cyclopropylamine, which shows significant peaks at m/z 41 and m/z 28, we can anticipate fragments arising from the loss of ethylene ([M-28]+) or the formation of an allyl cation ([C3H5]+) from the cyclopropyl ring.[4]
Predicted Mass Spectrum Summary
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Intensity |
| 101 | [C5H11NO]+• | Molecular Ion | Low |
| 83 | [C5H9N]+• | Loss of H2O | Moderate |
| 71 | [C4H9N]+ | Loss of CH2O from molecular ion | Low |
| 56 | [C3H6N]+ | Cleavage of the cyclopropyl ring | Moderate |
| 41 | [C3H5]+ | Allyl cation from cyclopropyl ring | Moderate |
| 31 | [CH3O]+ | α-cleavage at the alcohol | Moderate |
| 30 | [CH4N]+ | α-cleavage at the amine | High (likely base peak) |
Part 2: A Comparative Analysis: Mass Spectrometry vs. Chromatographic Techniques
While mass spectrometry provides invaluable structural information, it is often coupled with a chromatographic separation technique for complex mixtures. For the analysis of a pure substance like this compound, other analytical methods can offer advantages in terms of quantification, simplicity, and cost-effectiveness.
| Analytical Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides detailed structural information through fragmentation patterns. High sensitivity and specificity. | May require derivatization for GC-MS. Interpretation of spectra can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Can analyze the polar compound directly without derivatization.[5] Several detection methods are available (UV, fluorescence, MS). Enables chiral separations.[6] | UV detection requires a chromophore, which this compound lacks. Derivatization may be needed for sensitive detection.[7] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and efficiency. Well-established and robust technique. | Requires derivatization for the polar and non-volatile this compound to improve volatility and peak shape. |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a powerful technique for the analysis of polar, non-volatile compounds like this compound.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This HPLC mode is particularly well-suited for retaining and separating highly polar compounds without derivatization.[8] A HILIC method coupled with a mass spectrometer (HILIC-MS) would be an excellent choice for both qualitative and quantitative analysis.
-
Chiral HPLC: Since this compound is a chiral molecule, separating its enantiomers is often crucial in pharmaceutical applications. Chiral HPLC, using a chiral stationary phase, can achieve this separation directly.[9]
-
Derivatization for Enhanced Detection: For routine quantitative analysis using UV or fluorescence detectors, derivatization with reagents like o-phthaldialdehyde (OPA) can be employed to introduce a chromophore or fluorophore.[6]
Gas Chromatography (GC): The Need for Derivatization
Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Derivatization is necessary to convert the analyte into a more volatile and thermally stable compound. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for derivatizing both the amine and hydroxyl groups. While GC-MS offers excellent sensitivity and structural information, the additional sample preparation step of derivatization can introduce variability.
Part 3: Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via Silylation
This protocol describes a self-validating system for the analysis of this compound using GC-MS after derivatization.
1. Derivatization: a. To 1 mg of this compound in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Allow the vial to cool to room temperature before injection into the GC-MS.
2. GC-MS Conditions:
- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 30-500.
Protocol 2: HILIC-MS Analysis of Underivatized this compound
This protocol provides a method for the direct analysis of this compound without derivatization.
1. Sample Preparation: a. Dissolve 1 mg of this compound in 10 mL of a 90:10 (v/v) acetonitrile/water mixture. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. HILIC-MS Conditions:
- LC System: Agilent 1290 Infinity II LC or equivalent.
- Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 95% B to 60% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
- MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3500 V.
- Gas Temperature: 300°C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- Data Acquisition: Full scan (m/z 50-200) and product ion scan of the protonated molecule [M+H]+ at m/z 102.1.
Conclusion
The analytical characterization of this compound requires a thoughtful selection of techniques based on the specific research question. Mass spectrometry, particularly when coupled with gas or liquid chromatography, offers unparalleled structural elucidation capabilities. The predicted fragmentation pattern, dominated by α-cleavage at the amino group to yield a base peak at m/z 30, provides a clear fingerprint for identification. For quantitative analysis and for assessing enantiomeric purity, HPLC methods, especially HILIC and chiral HPLC, present robust and direct approaches without the need for derivatization. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this important chemical entity.
References
-
Brückner, H., & Gah, C. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255–265. [Link]
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Agilent Technologies. (2011). Amino-alcohols, C3-C5. [Link]
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O'Brien, D. M., & Hedges, J. I. (2004). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Chemistry, 76(10), 2843–2848. [Link]
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Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 71(5-6), 431–438. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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JoVE. (2023). Mass Spectrometry of Amines. [Link]
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NIST. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). Cyclopropanemethanol. [Link]
-
mzCloud. (n.d.). Phenylethanolamine. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
PubChem. (n.d.). Phenylethanolamine. [Link]
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Shimadzu. (n.d.). HPLC Analysis of Amino Acids. [Link]
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Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
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A Comparative Guide to the Conformational Analysis of 2-Amino-1-cyclopropylethanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-cyclopropylethanol and its derivatives are a class of compounds with significant potential in medicinal chemistry. The unique structural feature of the cyclopropyl group introduces conformational rigidity, which can profoundly influence the biological activity of these molecules.[1] A thorough understanding of their three-dimensional structure and conformational preferences is therefore paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive comparison of the primary experimental and computational techniques employed in the conformational analysis of these fascinating molecules. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The conformational landscape of flexible molecules like this compound is governed by a delicate balance of steric and electronic interactions.[2] The presence of the amino and hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations and influence the molecule's overall shape.[3][4][5] The orientation of the cyclopropyl ring relative to the ethanolamine backbone further complicates the conformational analysis.
This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate the conformational preferences of this compound and its derivatives.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for conformational analysis is dictated by the specific research question, the physical state of the sample, and the desired level of detail. Each method offers unique advantages and limitations.
| Technique | Sample State | Information Obtained | Key Advantages | Limitations |
| NMR Spectroscopy | Solution | Ensemble-averaged conformation, dihedral angles, through-space proximities | Provides information about the dynamic conformational equilibrium in solution, which is often more biologically relevant. | Indirect structural information; interpretation can be complex for highly flexible molecules.[6][7] |
| X-ray Crystallography | Solid (Crystal) | Precise atomic coordinates in the solid state | Provides a high-resolution, static picture of the molecule's conformation.[8] | The conformation in the crystal may not be the same as the predominant conformation in solution; obtaining suitable crystals can be challenging.[9][10] |
| Computational Modeling | In silico | Relative energies of conformers, potential energy surfaces, optimized geometries | Allows for the exploration of the entire conformational space and provides insights into the energetic factors governing conformational preferences.[11][12] | Accuracy is dependent on the level of theory and basis set used; results must be validated by experimental data.[13] |
Workflow for Comprehensive Conformational Analysis
A robust conformational analysis typically involves a combination of these techniques to provide a holistic understanding of the molecule's behavior.
Caption: Integrated workflow for conformational analysis.
In-Depth Technical Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[14] For this compound derivatives, key NMR parameters provide crucial insights into their three-dimensional structure.
Key NMR Experiments and Their Interpretation:
-
¹H NMR and Coupling Constants (³JHH): The vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation.[15][16] By measuring these coupling constants, one can estimate the preferred rotamer populations around the Cα-Cβ bond. The unique electronic structure of the cyclopropane ring can influence these coupling constants.[17][18][19]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximities between protons.[20] For flexible molecules, these experiments can help to identify which protons are close to each other in the predominant conformation.[21][22] This is particularly useful for determining the relative orientation of the cyclopropyl ring and the ethanolamine side chain.
Experimental Protocol: ¹H NMR and NOESY
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10 mM.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Carefully integrate the signals and measure the coupling constants for the protons on the ethanolamine backbone and the cyclopropyl ring.
-
-
2D NOESY/ROESY Acquisition:
-
Set up a 2D NOESY or ROESY experiment with an appropriate mixing time (typically 300-800 ms for small molecules).
-
Process the 2D data and identify cross-peaks, which indicate spatial proximity between the corresponding protons.
-
-
Data Analysis:
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[8] This technique is invaluable for obtaining a high-resolution snapshot of a single, stable conformation.
Causality Behind Experimental Choices in Crystallography:
The choice of crystallization conditions (solvent, temperature, etc.) is critical and often empirical. For amino alcohols, the presence of both hydrogen bond donors and acceptors can lead to the formation of extensive hydrogen-bonding networks in the crystal lattice, which can influence the observed conformation.[24] It is important to consider that the solid-state conformation may be influenced by crystal packing forces and may not be the most stable conformation in solution.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent, or use vapor diffusion or cooling techniques to induce crystallization. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles.
-
Examine any intramolecular and intermolecular hydrogen bonds.
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are essential for exploring the conformational landscape of molecules and understanding the energetic factors that govern their stability.[25][26][27]
Rationale for Computational Approach:
For flexible molecules like this compound, multiple low-energy conformations may exist.[2] A systematic computational search can identify these conformers and calculate their relative energies, providing a theoretical basis for interpreting experimental results.
Experimental Protocol: DFT Calculations
-
Conformational Search:
-
Perform an initial conformational search using a lower-level method (e.g., molecular mechanics) to identify a set of low-energy starting geometries.
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometry of each starting structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[13]
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data.
-
-
Single-Point Energy Calculations:
-
For the lowest energy conformers, perform single-point energy calculations using a higher level of theory and a larger basis set to obtain more accurate relative energies.
-
-
Analysis:
-
Compare the relative energies of the different conformers to predict the most stable structures.
-
Analyze the geometries of the low-energy conformers, paying particular attention to dihedral angles and intramolecular hydrogen bonding.[3]
-
Data Presentation and Comparison
To facilitate a direct comparison, the following table summarizes hypothetical but realistic data that could be obtained from the conformational analysis of a this compound derivative.
| Parameter | NMR (Solution) | X-ray (Solid) | DFT (Gas Phase) |
| H-Cα-Cβ-H Dihedral Angle | ~60° (gauche) and ~180° (anti) | 175° (anti) | Conformer 1: 62° (gauche)Conformer 2: 178° (anti) |
| Relative Energy (kcal/mol) | Gauche preferred | N/A | Conformer 1: 0.0Conformer 2: 1.2 |
| Intramolecular H-Bond (O-H···N) | Evidence from chemical shifts | Present (2.1 Å) | Present in Conformer 1 |
Logical Relationship of Findings
Conclusion
The conformational analysis of this compound and its derivatives requires a multi-faceted approach that combines the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. While NMR provides insights into the dynamic conformational equilibrium in a biologically relevant solution state, X-ray crystallography offers a high-resolution snapshot of a single conformation in the solid state. Computational modeling serves as a powerful predictive tool and aids in the interpretation of experimental data. By integrating the results from these techniques, researchers can develop a comprehensive understanding of the conformational preferences of these important molecules, which is crucial for advancing their application in drug discovery and development.
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Efficacy comparison of different synthetic routes to 2-Amino-1-cyclopropylethanol
A Comparative Guide to the Synthetic Efficacy for 2-Amino-1-cyclopropylethanol
Introduction: The Significance of the Cyclopropyl Amino Alcohol Moiety
This compound is a chiral 1,2-amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The cyclopropyl group, a conformationally constrained bioisostere for phenyl rings or gem-dimethyl groups, often imparts favorable properties to drug candidates, including increased metabolic stability, enhanced potency, and improved membrane permeability.[3] The vicinal amino alcohol functionality is a key pharmacophore in numerous bioactive molecules.[2] Given that biological activity is exquisitely sensitive to stereochemistry, the ability to synthesize specific enantiomers of this compound is of paramount importance.[4][5]
This guide provides an in-depth comparison of prevalent synthetic strategies for accessing this compound. We will dissect each route from the perspective of a process chemist and medicinal chemist, evaluating not only the reaction yield but also the scalability, stereochemical control, and overall practicality of each method. Our analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several distinct retrosynthetic disconnections. The most common strategies involve:
-
Reductive Amination: Forming the C-N bond by reacting a cyclopropyl-containing carbonyl compound with an amine source, followed by reduction.[6][7]
-
Nucleophilic Addition to Carbonyls: Creating the C-C bond adjacent to the hydroxyl group using organometallic reagents like Grignard reagents.[8][9]
-
Epoxide Ring-Opening: Constructing the amino alcohol moiety by opening a cyclopropyl-substituted epoxide with a nitrogen nucleophile.
-
Asymmetric Synthesis: Employing chiral auxiliaries, catalysts, or enzymes to achieve high enantiomeric purity, a critical requirement for pharmaceutical applications.[10][11]
Each of these strategies presents a unique set of advantages and challenges related to starting material availability, reaction conditions, and product purity.
Route 1: Reductive Amination of Cyclopropyl Carbonyls
Reductive amination is a robust and widely utilized method for synthesizing amines from aldehydes or ketones.[12] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.[13]
Starting from Cyclopropyl Methyl Ketone
A logical and common starting point is the reductive amination of cyclopropyl methyl ketone. The ketone itself can be synthesized efficiently from inexpensive starting materials like 2-methylfuran.[14] The overall transformation involves the reaction of the ketone with an ammonia source, followed by reduction.
Causality of Experimental Choices:
-
Amine Source: For the synthesis of a primary amine, ammonia is the simplest choice. However, its gaseous nature and the potential for over-alkylation can be problematic. A more convenient alternative is to use a masked ammonia equivalent like ammonium acetate or hydroxylamine, followed by a subsequent reduction step.
-
Reducing Agent: The choice of reducing agent is critical. A standard reducing agent like sodium borohydride (NaBH₄) can reduce both the starting ketone and the intermediate imine.[12] To favor a one-pot reaction, a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone is preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose, as they are more reactive towards the protonated imine than the neutral carbonyl.[12] Catalytic hydrogenation over palladium, platinum, or Raney nickel is another effective, "greener" alternative.[6]
Starting from Cyclopropanecarboxaldehyde
An alternative reductive amination pathway begins with cyclopropanecarboxaldehyde. The principles are identical to the ketone route. However, aldehydes are generally more reactive than ketones, which can lead to faster reaction times but also a higher potential for side reactions if conditions are not carefully controlled. Asymmetric synthesis of chiral cyclopropanecarboxaldehydes has been reported, offering a potential entry point to enantiopure products.[15]
Route 2: Grignard and Organolithium Approaches
Grignard reactions are a cornerstone of C-C bond formation.[9] This strategy can be employed to construct the carbon skeleton of this compound.
Cyclopropyl Grignard Reagent + 2-Aminoacetaldehyde Derivative
In this approach, a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide), prepared from cyclopropyl bromide, is reacted with a suitable two-carbon electrophile. The most direct electrophile would be 2-aminoacetaldehyde, but its instability and potential for self-condensation make it impractical. A more viable strategy involves using a protected form, such as N-Boc-2-aminoacetaldehyde or a glycine ester derivative.
Causality of Experimental Choices:
-
Protecting Groups: The amine functionality must be protected to prevent it from reacting with the highly basic and nucleophilic Grignard reagent. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under the reaction conditions and its straightforward removal with acid.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water. The entire reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents (typically diethyl ether or THF) to prevent quenching of the reagent.[16]
Route 3: Asymmetric and Enantioselective Syntheses
For pharmaceutical development, accessing a single enantiomer of the target molecule is non-negotiable. This can be achieved through various asymmetric strategies.
Chiral Pool Synthesis
This approach utilizes readily available, inexpensive chiral starting materials, such as amino acids. For instance, a chiral amino acid like L-serine can be elaborated through a series of reactions to construct the target molecule, transferring the inherent stereochemistry of the starting material to the final product. Recent advances in electrocatalytic methods using serine-derived cassettes have shown promise for modular amino alcohol synthesis.[17]
Catalytic Asymmetric Reduction
This is a highly efficient method where a prochiral substrate, such as the imine intermediate from Route 1, is reduced using a chiral catalyst. Catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands, are often employed for the asymmetric hydrogenation of C=N bonds. This approach is highly atom-economical and can provide excellent enantioselectivity.
Enzymatic Resolution & Reductive Amination
Biocatalysis offers a powerful and environmentally friendly route to chiral molecules.[11]
-
Kinetic Resolution: A racemic mixture of this compound (or a protected derivative) can be subjected to an enzyme (e.g., a lipase) that selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one.
-
Asymmetric Reductive Amination: Engineered enzymes, such as transaminases or amino acid dehydrogenases, can catalyze the direct conversion of a ketone (cyclopropyl methyl ketone) to a chiral amine with very high enantiomeric excess (ee).[11][18] This is often the preferred method in industrial settings due to its high selectivity and mild reaction conditions.
Quantitative Performance Comparison
The choice of synthetic route often involves a trade-off between yield, cost, scalability, and stereochemical control. The following table summarizes the expected performance of the discussed routes.
| Synthetic Route | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages | Scalability |
| Reductive Amination (Racemic) | 60-85% | Racemic | One-pot procedure, readily available starting materials.[12] | Produces a racemic mixture requiring further resolution. | High |
| Grignard Synthesis (Racemic) | 50-75% | Racemic | Versatile for C-C bond formation, well-established.[16] | Requires strict anhydrous conditions, protection/deprotection steps. | Medium |
| Asymmetric Catalytic Reduction | 75-95% | >95% ee | High enantioselectivity, atom economical. | Requires expensive and air-sensitive metal catalysts/ligands. | Medium |
| Enzymatic Reductive Amination | 80-98% | >99% ee | Extremely high selectivity, green process, mild conditions.[18] | Requires specific enzyme development, potential substrate limitations. | High |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on specific laboratory conditions and safety assessments.
Protocol 1: One-Pot Reductive Amination of Cyclopropyl Methyl Ketone (Racemic)
Objective: To synthesize racemic this compound in a one-pot procedure.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclopropyl methyl ketone (1.0 eq), ammonium acetate (10 eq), and methanol to form a ~0.5 M solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl to quench excess reducing agent and hydrolyze any remaining imine. Stir for 1 hour.
-
Basify the mixture to pH >12 with aqueous NaOH.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography to obtain this compound.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the starting ketone signal in the NMR spectrum confirms reaction completion.
Protocol 2: Asymmetric Synthesis via Enzymatic Reductive Amination
Objective: To synthesize enantiopure (S)-2-amino-1-cyclopropylethanol using a transaminase biocatalyst.[11]
Materials:
-
Transaminase (ATA) biocatalyst (e.g., from Arthrobacter sp.)
-
Cyclopropyl methyl ketone (1.0 eq)
-
Isopropylamine (amine donor, >1.2 eq)
-
Pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Toluene (for extraction)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer containing the PLP cofactor.
-
Add the transaminase biocatalyst and stir gently to dissolve/suspend.
-
Add isopropylamine (the amine donor) followed by cyclopropyl methyl ketone (the amine acceptor).
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The acetone co-product can be removed (e.g., by vacuum) to drive the equilibrium.
-
Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Once the reaction reaches completion (>99% conversion, >99% ee), stop the reaction by centrifuging to remove the enzyme.
-
Adjust the pH of the supernatant to >12 with NaOH.
-
Extract the product with an appropriate organic solvent like toluene or MTBE.
-
Dry the organic layer and concentrate under reduced pressure to yield the highly enantiopure product.
Causality & Self-Validation: The use of an (S)-selective transaminase directly produces the (S)-enantiomer. The reaction is self-validating through chiral chromatography, which will show a single major peak corresponding to the desired enantiomer, confirming both the success of the amination and the high fidelity of the stereochemical control.
Conclusion and Recommendations
The synthesis of this compound can be accomplished through several effective routes.
-
For rapid, small-scale synthesis of a racemic sample for initial screening, the one-pot reductive amination using NaBH₃CN is highly efficient and straightforward.
-
The Grignard approach offers flexibility but requires more stringent control over reaction conditions and additional protection/deprotection steps.
-
For the production of enantiomerically pure material , which is essential for drug development, biocatalytic reductive amination stands out as the superior method. It provides exceptional stereoselectivity (>99% ee) and operates under mild, environmentally friendly conditions, making it highly scalable and industrially viable.[11] While it requires an initial investment in enzyme sourcing or development, the efficiency and quality of the final product justify its use for any serious pharmaceutical campaign.
The choice of synthesis will ultimately depend on the specific goals of the researcher, balancing the need for speed, scale, cost, and, most critically, stereochemical purity.
References
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]
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PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Library of Medicine. Retrieved from [Link]
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Chusov, D. et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]
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National Institutes of Health. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Retrieved from [Link]
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ResearchGate. (2001). Synthesis of Amino Acids of Cyclopropylglycine Series. Retrieved from [Link]
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ResearchGate. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]
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National Institutes of Health. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]
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ResearchGate. (2001). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Retrieved from [Link]
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Sciencemadness Discussion Board. (2016). Cyclopropyl grignard. Retrieved from [Link]
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PubMed. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. National Library of Medicine. Retrieved from [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
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MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]
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Pearson+. (n.d.). Show how to synthesize 2-cyclohexylethanol by reacting a suitable Grignard reagent with formaldehyde. Retrieved from [Link]
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Save My Exams. (n.d.). Multi-step Synthetic Routes. Retrieved from [Link]
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Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
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ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
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ResearchGate. (2006). A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols. Retrieved from [Link]
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PubMed. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. National Library of Medicine. Retrieved from [Link]
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MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-1-cyclopropylethanol
Welcome to your essential guide for the safe and compliant disposal of 2-Amino-1-cyclopropylethanol. In the fast-paced environment of research and development, the responsible management of chemical waste is not just a regulatory necessity but a cornerstone of a safe and ethical scientific practice. This guide provides clear, actionable steps grounded in established safety protocols and environmental regulations to ensure that this compound is handled correctly from the moment it becomes waste to its final disposition. Our focus is on providing the causal logic behind each procedure, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.
Understanding the Hazard Profile: Why Proper Disposal is Critical
Before we delve into the "how," we must first understand the "why." this compound is not a benign substance. According to its Globally Harmonized System (GHS) classification, it presents several significant hazards.[1][2]
-
Acute Toxicity: It is harmful if swallowed or if it comes into contact with the skin (H302, H312).[1]
-
Severe Corrosivity: The primary danger is that it causes severe skin burns and serious eye damage (H314).[1][2]
This corrosive nature is the principal characteristic that classifies it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[3] Improper disposal, such as pouring it down the drain, could lead to the corrosion of plumbing, severe environmental contamination, and potential harm to public health.[3][4] Therefore, it must be managed through a dedicated hazardous waste stream.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to provide a self-validating system for the disposal of this compound, ensuring safety and compliance at every stage.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The corrosive nature of this compound demands robust protection.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with a face shield. | Protects against splashes that can cause severe, irreversible eye damage.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer's data for breakthrough times. | Prevents skin contact, which can cause severe chemical burns.[4][5] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. Consider a chemical apron for larger quantities. | Protects skin from accidental spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][5] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation of any potential vapors or mists.[4] |
Step 2: Waste Segregation - Preventing Dangerous Reactions
Proper segregation is paramount. This compound, as an amino alcohol, is incompatible with certain other chemicals. Mixing incompatible waste streams can lead to violent reactions, release of toxic gases, or fire.
-
DO NOT mix with:
Collect waste this compound in a dedicated container. If you must combine it with other wastes, ensure they are compatible (e.g., other non-halogenated organic bases). When in doubt, always use a separate waste container.
Step 3: Container Selection and Labeling
The integrity of your waste containment system is critical for preventing leaks and ensuring regulatory compliance.[3]
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[7] Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw cap.[3][8] Never use metal containers for corrosive waste. [7]
-
Label the Container Correctly: Proper labeling is a strict requirement by the Environmental Protection Agency (EPA).[9] Before adding any waste, affix a hazardous waste label to the container with the following information:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[8] This is the designated on-site location where waste is stored before being collected by your institution's Environmental Health & Safety (EHS) department.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][10]
-
Containment: Keep the waste container securely capped at all times, except when you are actively adding waste.[8] It is best practice to place the container in a secondary containment bin to catch any potential leaks.
-
Volume Limits: You can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[8][10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.[7]
-
Schedule a Pickup: Once the container is full or you no longer need it, contact your institution's EHS office (or equivalent department) to schedule a waste pickup.
-
Professional Disposal: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of organic, corrosive waste is typically high-temperature incineration at a permitted facility, which ensures complete destruction in an environmentally sound manner.[11]
The entire process, from generation to final disposal, is governed by the EPA's RCRA regulations, and for academic institutions, the alternative requirements of 40 CFR Part 262, Subpart K may also apply.[10]
Visualizing the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the key steps and logic for proper disposal.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured and well-documented procedure, you build a system of trust and safety within your laboratory. This ensures that your vital research work is conducted not only with scientific integrity but also with the utmost respect for safety and environmental stewardship.
References
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- Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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- ChemicalBook. (2022, December 31). (2R)-2-AMino-2-cyclopropylethan-1-ol HCl - Safety Data Sheet.
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- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol.
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Personal protective equipment for handling 2-Amino-1-cyclopropylethanol
An Essential Guide to the Safe Handling of 2-Amino-1-cyclopropylethanol
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of this compound (CAS RN: 54120-02-4). It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of your research.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its hazardous properties. The primary routes of exposure are skin contact, eye contact, and ingestion.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a significant hazard.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |
Source: European Chemicals Agency (ECHA)[2]
The corrosive nature of this compound means it can cause irreversible damage to skin and eyes upon contact.[2][5] Therefore, a stringent approach to personal protective equipment is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive set of PPE must be worn at all times when handling this compound. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield worn over safety glasses.[1][6][7] | Protects against splashes that can cause severe eye damage.[8] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[1][9] | Provides a barrier against skin contact, which can cause severe burns.[8] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | A buttoned laboratory coat.[1] | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. However, use in a chemical fume hood is strongly recommended.[1] | Minimizes the inhalation of any potential aerosols. If significant aerosolization is possible, a respirator appropriate for organic vapors should be used.[6][7][8] |
Safe Handling and Operational Workflow
Proper handling and storage are crucial for both safety and maintaining the chemical's stability.
Engineering Controls
Always handle this compound in a well-ventilated area.[6][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible in the immediate work area.[6][7]
Storage
Store the compound in a tightly closed container in a cool, dry, and dark place.[3] Recommended storage temperature is between 2-8°C.[3] Keep it away from incompatible materials, such as strong oxidizing agents.
Standard Operational Workflow
The following diagram illustrates a standard workflow for handling this compound, from preparation to immediate waste containment.
Caption: Standard operational workflow for this compound.
Disposal Plan: A Step-by-Step Protocol
Improper disposal of this compound and its containers can pose a significant environmental hazard. All waste must be treated as hazardous.
Step 1: Waste Segregation
-
Liquid Waste: Collect all unused solutions and reaction mixtures in a clearly labeled, sealed container for hazardous organic waste.[1] Do not pour down the drain.[1][10]
-
Solid Waste: Any contaminated disposables, such as gloves, weigh boats, and paper towels, must be collected in a separate, sealed container labeled for hazardous solid waste.[1]
-
Sharps: Contaminated pipette tips, needles, and syringes should be disposed of in a designated puncture-proof sharps container.[1]
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic while awaiting pickup.
Step 3: Final Disposal
-
Arrange for a licensed chemical waste disposal contractor to collect and dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1][11][12]
The following diagram outlines the decision-making process for waste disposal.
Caption: Decision tree for the disposal of this compound waste.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[5]
-
Spill: Evacuate the area. If the spill is small, absorb it with an inert material (e.g., sand or earth) and place it in a suitable container for disposal.[6] For larger spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.
By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
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- AMINO ALCOHOL EA Safety D
- AMINOALCOHOL PA Safety D
- SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Fisher Scientific.
- SAFETY DATA SHEET - 2-(Methylamino)ethanol. Sigma-Aldrich.
- 2-[2-(Cyclopropyl-methyl-amino)
- Safety D
- SAFETY DATA SHEET - 2-Aminoethanol. TCI Chemicals.
- This compound Product Inform
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- Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Chemos GmbH & Co. KG.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
